molecular formula C15H28O2 B102606 14-Pentadecenoic acid CAS No. 17351-34-7

14-Pentadecenoic acid

Número de catálogo: B102606
Número CAS: 17351-34-7
Peso molecular: 240.38 g/mol
Clave InChI: CAHZYAQCDBBLER-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

14-Pentadecenoic acid is a 15-carbon long-chain fatty acid characterized by an olefin functional group on the terminal carbon of its aliphatic tail . This specific structure makes it a valuable building block in material science research, particularly for developing fiber scaffold biomaterials aimed at tissue engineering applications . Furthermore, its chemical properties allow it to be used in the synthesis of metal-generated side-chain polymers, which are employed in the construction of specialized capillary columns for gas chromatography . Researchers are also investigating the broader family of C15 fatty acids, such as the related pentadecanoic acid (C15:0), for their essential biological activities. Studies have shown that pentadecanoic acid exhibits pleiotropic health benefits, functioning as an essential fatty acid that activates AMPK and inhibits mTOR, which are core components of the human longevity pathway . This same compound demonstrates dose-dependent anti-inflammatory and antifibrotic activities in human cell-based systems, alongside anticancer and antimicrobial properties . A key metabolite, pentadecanoylcarnitine, has been identified as a full-acting endocannabinoid, showing agonist activity at CB1 and CB2 receptors, as well as 5-HT1A and 5-HT1B receptors, indicating potential relevance to regulating inflammation, pain, and mood . These findings highlight the significant research interest in odd-chain saturated fatty acids for metabolic, inflammatory, and longevity research, providing a broad scientific context for the use of this compound in related chemical and biological investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

pentadec-14-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2H,1,3-14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHZYAQCDBBLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337655
Record name 14-Pentadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17351-34-7
Record name 14-Pentadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17351-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 14-Pentadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of 14-Pentadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Pentadecenoic acid (C15:1) is a monounsaturated odd-chain fatty acid that has garnered interest within the scientific community. Unlike its more studied saturated counterpart, pentadecanoic acid (C15:0), the natural distribution, biological significance, and metabolic pathways of this compound are less understood. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of this compound, methods for its analysis, and insights into its potential biological roles. The information is presented to support further research and development in the fields of nutrition, pharmacology, and metabolic science.

Natural Sources of this compound

The identification and quantification of this compound in natural sources are still emerging areas of research. While data for odd-chain saturated fatty acids are more abundant, the following sources have been identified as containing pentadecenoic acids. It is important to note that many studies do not differentiate between the various isomers of pentadecenoic acid.

Plant Sources

The primary plant source identified for this compound is Nicotiana tabacum (tobacco).[1][2] While the presence of this fatty acid in tobacco has been reported, specific quantitative data from the available literature is limited. One study on the fatty acid composition of tobacco stigma exudate identified 11 types of individual C14–C24 fatty acids, but did not specifically quantify this compound.[3] Other research on tobacco has focused on the major fatty acids (C16 and C18) or other chemical components like nicotine (B1678760) and sugars.[4][5][6][7][8] The Human Metabolome Database also lists black elderberry, black walnut, and common buckwheat as potential sources of pentadecenoic acid, though the specific isomer is noted as pentadec-2-enoic acid.[9]

Ruminant and Dairy Products

Odd-chain fatty acids, including pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are well-documented constituents of milk and meat from ruminants such as cows, sheep, and goats. These fatty acids are synthesized by rumen microorganisms and subsequently incorporated into the animal's tissues and milk. While direct quantification of this compound is scarce, the presence of other odd-chain fatty acids strongly suggests that C15:1 may also be present in these products. For instance, a study on cow's milk fat from mountain farms provided a detailed fatty acid profile, but did not specifically list this compound.[10] Similarly, studies on beef and lamb have focused on major fatty acids and their ratios, without specific quantification of C15:1.[11][12][13][14][15]

Microbial Sources

A study on the bacterium M. cerificans reported on the oxidation of this compound when grown on the parent alkene, indicating a microbial metabolic pathway involving this fatty acid.[16][17]

Quantitative Data Summary

The following table summarizes the available, albeit limited, quantitative information on the concentration of pentadecenoic acids in various natural sources. It is critical to note the lack of specific data for the this compound isomer in most cases.

Natural Source CategorySpecific SourceAnalyteConcentrationReference(s)
Plants Nicotiana tabacumThis compoundPresence reported, not quantified[1][2]
Black ElderberryPentadecenoic acidPresence reported, not quantified[9]
Black WalnutPentadecenoic acidPresence reported, not quantified[9]
Common BuckwheatPentadecenoic acidPresence reported, not quantified[9]
Ruminant Products Cow's MilkPentadecanoic acid (C15:0)~1.1% of total fatty acids[10]
Lamb MeatPentadecanoic acid (C15:0)0.58-0.66% of total fatty acids[15]

Experimental Protocols

The analysis of this compound from natural sources involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Plant Material

A common method for extracting lipids from fresh plant tissues involves a one-step digestion and transmethylation process.[4]

  • Reagent Preparation : Prepare a reagent containing methanol (B129727):heptane:benzene:2,2-dimethoxypropane:H2SO4 (37:36:20:5:2, by vol).

  • Digestion and Transmethylation : Heat the fresh plant tissue with the reagent at 80°C. This facilitates simultaneous digestion of the tissue and transmethylation of the lipids into a single phase.

  • Phase Separation : Upon cooling to room temperature, the mixture separates into two phases.

  • FAMEs Collection : The upper phase, containing the FAMEs, is collected for GC-MS analysis.

Alternatively, for dried plant material, extraction with a nonpolar solvent like hexane (B92381) or petroleum ether is effective for obtaining fatty acids and other lipids.[5] For fresh plant material, an acetone (B3395972) extract can be prepared, followed by a hexane partition of the evaporated acetone extract.[5]

Lipid Extraction from Dairy and Meat Products

The Folch method is a widely recognized and reliable technique for the quantitative extraction of lipids from biological samples.[1]

  • Homogenization : Homogenize the sample in a mixture of chloroform (B151607) and methanol (2:1, v/v). The final volume should be 20 times the volume of the sample.

  • Phase Separation : Add water or a salt solution to the homogenate to induce phase separation.

  • Lipid Collection : The lower chloroform phase, containing the lipids, is collected for further processing.

Preparation of Fatty Acid Methyl Esters (FAMEs)

Derivatization is a crucial step to increase the volatility of fatty acids for GC-MS analysis.[1]

  • Saponification (for total fatty acids) : The extracted lipids are saponified using a solution of potassium hydroxide (B78521) in methanol.

  • Methylation : The saponified fatty acids are then methylated. A common reagent is 14% boron trifluoride (BF3) in methanol. The mixture is heated to convert the fatty acids to their corresponding methyl esters.[5] Alternatively, a solution of 5% HCl in methanol can be used.[18]

  • Extraction of FAMEs : The FAMEs are then extracted from the reaction mixture using an organic solvent such as hexane.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The separation and quantification of FAMEs are typically performed using a high-polarity capillary column in a GC-MS system.

  • Column : A highly polar capillary column, such as a CP-Sil 88 or a SLB-IL111, is recommended for the separation of fatty acid isomers.[19]

  • Injection : An aliquot of the FAMEs solution is injected into the GC.

  • Temperature Program : An optimized temperature program is used to separate the different FAMEs based on their boiling points and polarity. For odd- and branched-chain fatty acids, specific temperature programs can enhance resolution.[19]

  • Detection : The separated FAMEs are detected by a mass spectrometer, which provides information on their mass-to-charge ratio, allowing for identification and quantification. The use of deuterated internal standards is recommended for accurate quantification.[20]

Signaling Pathways and Biological Activity

Currently, there is a significant lack of information regarding the specific signaling pathways and biological activities of this compound. Much of the existing research has focused on the saturated odd-chain fatty acid, pentadecanoic acid (C15:0).

Pentadecanoic acid has been shown to have several biological effects, including potential health benefits.[21] It is plausible that this compound, as a monounsaturated counterpart, may also possess unique biological activities. Odd-chain fatty acids, in general, are metabolized via β-oxidation to yield propionyl-CoA, which can then enter the citric acid cycle. This metabolic fate is distinct from that of even-chain fatty acids, which primarily yield acetyl-CoA.

Further research is imperative to elucidate the specific cellular and molecular mechanisms of this compound.

Diagrams

Hypothetical Metabolic Pathway of Odd-Chain Monounsaturated Fatty Acids

Hypothetical Metabolism of this compound This compound This compound Pentadecenoyl-CoA Pentadecenoyl-CoA This compound->Pentadecenoyl-CoA Acyl-CoA Synthetase β-Oxidation Cycles (x5) β-Oxidation Cycles (x5) Pentadecenoyl-CoA->β-Oxidation Cycles (x5) Propionyl-CoA Propionyl-CoA β-Oxidation Cycles (x5)->Propionyl-CoA Acetyl-CoA (x5) Acetyl-CoA (x5) β-Oxidation Cycles (x5)->Acetyl-CoA (x5) Citric Acid Cycle Citric Acid Cycle Propionyl-CoA->Citric Acid Cycle via Succinyl-CoA Acetyl-CoA (x5)->Citric Acid Cycle

Caption: Hypothetical metabolic fate of this compound via β-oxidation.

Experimental Workflow for the Analysis of this compound

Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample (Plant/Animal Tissue) Sample (Plant/Animal Tissue) Lipid Extraction Lipid Extraction Sample (Plant/Animal Tissue)->Lipid Extraction Derivatization (FAMEs) Derivatization (FAMEs) Lipid Extraction->Derivatization (FAMEs) GC-MS Analysis GC-MS Analysis Derivatization (FAMEs)->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound is an odd-chain monounsaturated fatty acid with a limited but emerging body of research. Its presence has been confirmed in Nicotiana tabacum, and it is likely present in trace amounts in dairy and ruminant products. However, a significant gap exists in the quantitative data for this specific fatty acid in various natural sources. Standard lipid analysis protocols are applicable, but methods specifically optimized for C15:1 are not well-documented. The biological activity and signaling pathways of this compound remain largely unexplored, presenting a fertile area for future investigation. This guide consolidates the current knowledge to serve as a foundational resource for researchers and professionals in the field, highlighting the need for further studies to fully elucidate the role of this unique fatty acid in biology and human health.

References

An In-depth Technical Guide to the Biosynthesis of Odd-Chain Unsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways of odd-chain unsaturated fatty acids (OCUFAs). It details the enzymatic processes, regulatory mechanisms, and key metabolic branch points. The information is presented to support research and development in fields where OCUFAs are of interest, including metabolic diseases, nutrition, and drug development.

Introduction to Odd-Chain Unsaturated Fatty Acids

Odd-chain fatty acids (OCFAs) are fatty acids that contain an odd number of carbon atoms. While less abundant than their even-chain counterparts, they are found in various organisms, including bacteria, plants, and mammals. The presence of unsaturation in the carbon chain of OCFAs gives rise to odd-chain unsaturated fatty acids (OCUFAs), which possess unique physical and biological properties. The biosynthesis of OCUFAs is a specialized metabolic pathway that diverges from the conventional fatty acid synthesis at the initial priming step.

The Core Biosynthetic Pathway

The de novo synthesis of OCUFAs begins with the priming of fatty acid synthase (FAS) by propionyl-CoA, a three-carbon acyl-CoA. This is in contrast to the synthesis of even-chain fatty acids, which is initiated by acetyl-CoA. Following the initial condensation of propionyl-CoA with malonyl-CoA, the fatty acid chain is elongated by the sequential addition of two-carbon units from malonyl-CoA, a process catalyzed by the multifunctional FAS enzyme complex. The resulting saturated odd-chain fatty acids (OCFAs), primarily pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), can then be acted upon by fatty acid desaturases and elongases to introduce double bonds and extend the carbon chain, respectively.

Propionyl-CoA: The Essential Precursor

The availability of propionyl-CoA is the rate-limiting step in OCFA and OCUFA biosynthesis. There are several metabolic pathways that generate propionyl-CoA:

  • Amino Acid Catabolism: The breakdown of the amino acids valine, isoleucine, methionine, and threonine produces propionyl-CoA.

  • Beta-Oxidation of Odd-Chain Fatty Acids: The final round of β-oxidation of an odd-chain fatty acid yields one molecule of propionyl-CoA and one molecule of acetyl-CoA.

  • Exogenous Propionate: Propionate from dietary sources or microbial fermentation in the gut can be activated to propionyl-CoA by acyl-CoA synthetases.

A significant competing pathway for propionyl-CoA is its conversion to succinyl-CoA via the methylmalonyl-CoA pathway, which then enters the tr

An In-Depth Technical Guide on the Discovery and Isolation of 14-Pentadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of 14-pentadecenoic acid. First identified in the bacterium Micrococcus cerificans, this monounsaturated fatty acid has since garnered interest for its potential biological activities. This document details the initial experimental protocols used for its discovery and isolation, summarizes its physicochemical properties, and explores its potential signaling pathways based on current research on related fatty acids. The guide is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development.

Discovery and Initial Isolation

The first documented discovery and isolation of this compound were reported in a 1968 publication by R. Makula and W.R. Finnerty in the Journal of Bacteriology. The study focused on the fatty acid profiles of the bacterium Micrococcus cerificans when grown on various 1-alkene substrates. The identification of this compound was a key finding when the microorganism was cultured with 1-pentadecene (B78149) as the sole carbon source, indicating a preferential oxidation at the terminal methyl group of the alkene.[1][2]

Experimental Protocol for the Initial Discovery and Isolation

The following protocol is based on the methodology described by Makula and Finnerty (1968).

1.1.1. Cultivation of Micrococcus cerificans

  • Culture Medium: A basal mineral salts medium was used, supplemented with 1% (v/v) 1-pentadecene as the sole carbon and energy source.

  • Inoculation: The medium was inoculated with a culture of Micrococcus cerificans.

  • Incubation: The culture was incubated at 30°C with vigorous aeration to ensure sufficient oxygen supply for microbial growth and hydrocarbon metabolism.

  • Cell Harvesting: The bacterial cells were harvested in the late exponential phase of growth by centrifugation.

1.1.2. Extraction of Fatty Acids

  • Cell Lysis: The harvested cell pellet was subjected to saponification and esterification. The cells were refluxed for 2 hours with a 5% solution of HCl in anhydrous methanol (B129727).

  • Lipid Extraction: The resulting fatty acid methyl esters (FAMEs) were extracted from the methanolic solution using petroleum ether.

  • Purification: The petroleum ether extract was washed with water to remove any residual methanol and HCl. The solvent was then evaporated under a stream of nitrogen to yield the crude FAMEs.

1.1.3. Identification and Characterization

  • Gas-Liquid Chromatography (GLC): The FAMEs were analyzed by gas-liquid chromatography. This technique separates different fatty acid methyl esters based on their volatility and interaction with the stationary phase of the chromatography column.

  • Column: The specific column used in the original study was a diethylene glycol succinate (B1194679) (DEGS) column.

  • Temperature Program: An isothermal or temperature-programmed elution was used to separate the FAMEs.

  • Identification: The retention time of the unknown peak corresponding to the methyl ester of this compound was compared with that of a known standard for positive identification.

Physicochemical Properties

This compound is a monounsaturated long-chain fatty acid. Its key physicochemical properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₅H₂₈O₂
Molecular Weight 240.38 g/mol
IUPAC Name (14E)-pentadec-14-enoic acid
CAS Number 17351-34-7
Appearance White solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).

Biological Activities and Potential Signaling Pathways

While research specifically on this compound is limited, studies on the closely related odd-chain saturated fatty acid, pentadecanoic acid (C15:0), provide valuable insights into its potential biological roles and mechanisms of action. It is plausible that this compound shares some of these activities.

Overview of Potential Biological Activities
  • Antimicrobial and Antifungal: Some studies have suggested that derivatives of pentadecenoic acid possess antimicrobial and antifungal properties.

  • Anti-inflammatory: Pentadecanoic acid has been shown to have anti-inflammatory effects.

  • Metabolic Regulation: Pentadecanoic acid is implicated in the regulation of glucose and lipid metabolism.

Potential Signaling Pathways

Based on the known mechanisms of pentadecanoic acid, this compound may influence the following signaling pathways:

  • AMP-Activated Protein Kinase (AMPK) Pathway: Long-chain fatty acids are known to activate AMPK, a key regulator of cellular energy homeostasis.[3][4][5] Activation of AMPK can lead to increased fatty acid oxidation and glucose uptake.

  • mTOR Signaling Pathway: Some fatty acids have been shown to inhibit the mechanistic target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth, proliferation, and survival.[6][7]

  • JAK-STAT Signaling Pathway: Pentadecanoic acid has been demonstrated to suppress the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, which is involved in inflammatory responses.[8][9][10][11]

Experimental Workflows and Signaling Pathway Diagrams

General Workflow for Isolation and Analysis of this compound

G cluster_cultivation Cultivation cluster_extraction Extraction & Derivatization cluster_analysis Analysis culture Cultivation of Micrococcus cerificans on 1-pentadecene harvest Cell Harvesting (Centrifugation) culture->harvest lysis Cell Lysis and Saponification harvest->lysis esterification Methanolysis to form FAMEs lysis->esterification extraction Solvent Extraction (Petroleum Ether) esterification->extraction glc Gas-Liquid Chromatography (GLC) extraction->glc ms Mass Spectrometry (MS) glc->ms nmr NMR Spectroscopy glc->nmr G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA This compound AMPK AMPK FA->AMPK Activates mTOR mTORC1 FA->mTOR Inhibits JAK JAK FA->JAK Inhibits FAO Fatty Acid Oxidation AMPK->FAO Promotes Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes STAT STAT JAK->STAT Phosphorylates Inflammation Inflammation STAT->Inflammation Promotes Gene Transcription

References

The Biological Role of 14-Pentadecenoic Acid in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Scientific literature extensively details the biological significance of the saturated odd-chain fatty acid, pentadecanoic acid (C15:0) . In contrast, research specifically elucidating the biological role of its monounsaturated counterpart, 14-pentadecenoic acid (C15:1) , in mammals is notably scarce. This guide will therefore focus on the comprehensive data available for pentadecanoic acid (C15:0) to provide a thorough understanding of a closely related and biologically active odd-chain fatty acid, while clearly acknowledging the current knowledge gap regarding this compound.

Executive Summary

Pentadecanoic acid (C15:0) is emerging as a crucial bioactive fatty acid with significant implications for mammalian health. Primarily obtained from dietary sources such as dairy products and ruminant fats, C15:0 is increasingly recognized for its protective effects against a spectrum of chronic diseases.[1][2] This technical guide synthesizes the current understanding of C15:0's metabolism, its multifaceted roles in cellular signaling, and its physiological impacts, with a focus on metabolic health, inflammation, and cellular stability. We present quantitative data from key studies, detailed experimental methodologies, and visual representations of its signaling pathways to support researchers, scientists, and drug development professionals.

Metabolism of Pentadecanoic Acid (C15:0)

In mammals, odd-chain fatty acids like C15:0 undergo metabolism through pathways that distinguish them from their even-chain counterparts. The primary metabolic fate of C15:0 is β-oxidation, which yields acetyl-CoA until the final three-carbon unit, propionyl-CoA, is produced. Propionyl-CoA can then be converted to succinyl-CoA, which enters the Krebs cycle, contributing to anaplerosis. This is a key distinction from even-chain fatty acids, which are completely oxidized to acetyl-CoA.

Sources of C15:0 in mammals are both exogenous and endogenous. Dietary intake, particularly from dairy fat, is a primary source.[2][3] Additionally, gut microbiota can synthesize odd-chain fatty acids, and they can be produced endogenously through alpha-oxidation of even-chain fatty acids.[4]

Key Signaling Pathways Modulated by Pentadecanoic Acid (C15:0)

C15:0 exerts its biological effects by modulating several key signaling pathways that are central to metabolism, inflammation, and cellular homeostasis.

Peroxisome Proliferator-Activated Receptors (PPARs)

C15:0 is a dual partial agonist of PPAR-α and PPAR-δ.[1] Activation of these nuclear receptors plays a critical role in regulating lipid and glucose metabolism, as well as inflammation.

PPAR_Signaling C15_0 Pentadecanoic Acid (C15:0) PPAR_alpha_delta PPAR-α/δ C15_0->PPAR_alpha_delta RXR RXR PPAR_alpha_delta->RXR PPRE PPRE RXR->PPRE binds to Target_Genes Target Genes (e.g., CPT1, PDK4) PPRE->Target_Genes activates transcription of Metabolic_Effects Metabolic Effects: • Increased Fatty Acid Oxidation • Improved Glucose Homeostasis • Reduced Inflammation Target_Genes->Metabolic_Effects AMPK_mTOR_Signaling C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK activates mTOR mTOR AMPK->mTOR inhibits Cellular_Processes Cellular Processes: • Increased Glucose Uptake • Increased Fatty Acid Oxidation • Decreased Protein Synthesis • Autophagy Induction AMPK->Cellular_Processes mTOR->Cellular_Processes inhibits autophagy & promotes protein synthesis JAK_STAT_Signaling Cytokine Cytokine (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression C15_0 Pentadecanoic Acid (C15:0) C15_0->JAK inhibits Experimental_Workflow_BioMAP Start Start Cell_Systems Prepare 12 Human Primary Cell-Based Systems Start->Cell_Systems Treatment Treat with C15:0 (various concentrations) and Vehicle Control Cell_Systems->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Biomarker_Measurement Measure 148 Clinically Relevant Biomarkers Incubation->Biomarker_Measurement Data_Analysis Quantitative Data Analysis and Comparison to Reference Database Biomarker_Measurement->Data_Analysis End End Data_Analysis->End

References

An In-Depth Technical Guide to 14-Pentadecenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Pentadecenoic acid (C15:1) is a monounsaturated fatty acid with the chemical formula C15H28O2.[1] As a terminal unsaturated fatty acid (omega-1), its double bond is located at the last carbon-carbon bond of the acyl chain. This unique structural feature may confer distinct biological properties compared to other more common fatty acids. This guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of the geometric isomers of this compound: cis-14-pentadecenoic acid and trans-14-pentadecenoic acid. It is important to note that while general information about this compound is available, specific experimental data on its individual cis and trans isomers are limited in the current scientific literature.

Chemical and Physical Properties

PropertyValue (for this compound, mixture of isomers not specified)Reference
Molecular Formula C15H28O2[1][2]
Molecular Weight 240.38 g/mol [1][2]
CAS Number 17351-34-7[1][2]
Boiling Point 170-190 °C (at 2 Torr)[2]
Predicted Density 0.904 ± 0.06 g/cm³[2]
Predicted pKa 4.78 ± 0.10[2]
Solubility DMF: 25 mg/ml; DMSO: 10 mg/ml; Ethanol: 25 mg/ml[2][3]

Synthesis of this compound Isomers

Specific, detailed protocols for the synthesis of cis- and trans-14-pentadecenoic acid are not extensively documented. However, general synthetic strategies for long-chain monounsaturated fatty acids can be adapted. A common approach involves the use of acetylenic intermediates followed by stereoselective reduction.

General Experimental Protocol for Synthesis

1. Synthesis of the Acetylenic Precursor (14-Pentadecynoic Acid):

A plausible route involves the coupling of a terminal alkyne with a long-chain alkyl halide. For instance, the lithium salt of a terminal alkyne like 1-tridecyne (B1583326) could be reacted with a protected bromoacetic acid derivative.

2. Stereoselective Reduction to form cis or trans Isomers:

  • cis-14-Pentadecenoic Acid: The acetylenic precursor can be reduced to the cis-alkene using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) in the presence of hydrogen gas.[4] This catalytic hydrogenation is stereospecific for the formation of cis double bonds.[4]

  • trans-14-Pentadecenoic Acid: To obtain the trans isomer, a dissolving metal reduction, such as with sodium in liquid ammonia, can be employed on the acetylenic precursor.

The following diagram illustrates a generalized workflow for the synthesis of cis and trans isomers of a long-chain monounsaturated fatty acid.

G cluster_synthesis Generalized Synthesis Workflow Start Start Alkyne_Coupling Alkynylation Reaction (e.g., Grignard or organolithium coupling) Start->Alkyne_Coupling Reactants Acetylenic_Acid Formation of Acetylenic Fatty Acid Alkyne_Coupling->Acetylenic_Acid Cis_Reduction cis-Reduction (e.g., Lindlar's Catalyst, H2) Acetylenic_Acid->Cis_Reduction Trans_Reduction trans-Reduction (e.g., Na/NH3) Acetylenic_Acid->Trans_Reduction Cis_Isomer cis-14-Pentadecenoic Acid Cis_Reduction->Cis_Isomer Trans_Isomer trans-14-Pentadecenoic Acid Trans_Reduction->Trans_Isomer

Caption: Generalized workflow for the synthesis of cis and trans fatty acid isomers.

Experimental Analysis of this compound Isomers

The analysis of fatty acid isomers typically involves chromatographic separation followed by spectroscopic identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying fatty acid methyl esters (FAMEs).

Sample Preparation (Transesterification): The carboxylic acid group of the fatty acid is typically derivatized to its methyl ester to increase volatility for GC analysis. A common method involves reaction with BF3-methanol or methanolic HCl.

GC Separation: A long, polar capillary column (e.g., cyanopropyl-substituted polysiloxane) is used to separate the cis and trans isomers. The retention times will differ, with trans isomers generally eluting before their cis counterparts.

MS Detection: The mass spectrometer provides fragmentation patterns that can confirm the identity of the fatty acid methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of fatty acid isomers.

  • ¹H NMR: The chemical shifts and coupling constants of the olefinic protons are diagnostic for the stereochemistry of the double bond. Cis isomers typically exhibit smaller coupling constants for the vinyl protons compared to trans isomers.

  • ¹³C NMR: The chemical shifts of the carbons involved in the double bond and the adjacent allylic carbons can also be used to distinguish between cis and trans isomers.

The diagram below outlines a typical experimental workflow for the analysis of fatty acid isomers.

G cluster_analysis Fatty Acid Isomer Analysis Workflow Sample Fatty Acid Sample Esterification Transesterification (to FAMEs) Sample->Esterification NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Sample->NMR Direct Analysis GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Esterification->GCMS Analysis Separation Isomer Separation GCMS->Separation Identification Structure Elucidation NMR->Identification

Caption: Workflow for the analysis of fatty acid isomers.

Biological Activity and Signaling Pathways

There is a significant lack of research on the specific biological activities of cis- and trans-14-pentadecenoic acid. Most of the available literature focuses on the saturated odd-chain fatty acid, pentadecanoic acid (C15:0), or on more common unsaturated fatty acids like omega-3 and omega-6 fatty acids.

However, based on the known roles of other fatty acids, some potential biological activities and signaling pathway interactions can be hypothesized. It is crucial to emphasize that these are speculative and require experimental validation for the specific isomers of this compound.

Potential Biological Roles:

  • Membrane Fluidity: As with other unsaturated fatty acids, the incorporation of this compound isomers into cell membranes could influence membrane fluidity and the function of membrane-bound proteins.

  • Metabolic Precursors: These fatty acids could potentially be metabolized into other bioactive molecules.

  • Cell Signaling: Fatty acids are known to act as signaling molecules, activating various receptors and downstream pathways.

Hypothesized Signaling Pathway Interactions:

Given that other fatty acids are known to modulate key signaling pathways involved in inflammation, metabolism, and cell proliferation, it is plausible that this compound isomers could interact with similar pathways. For example, some fatty acids are known to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a fatty acid, leading to changes in gene expression related to inflammation and metabolism.

G cluster_pathway Hypothetical Fatty Acid Signaling Pathway FA This compound Isomer Receptor Nuclear Receptor (e.g., PPAR) FA->Receptor Activation Dimerization Heterodimerization (e.g., with RXR) Receptor->Dimerization PPRE Binding to PPRE in DNA Dimerization->PPRE Transcription Modulation of Gene Transcription PPRE->Transcription Inflammation Inflammatory Response Genes Transcription->Inflammation Metabolism Lipid Metabolism Genes Transcription->Metabolism

Caption: A hypothetical signaling pathway for a fatty acid.

Conclusion and Future Directions

This compound and its cis and trans isomers represent an understudied class of fatty acids. While general chemical properties are known, there is a clear need for further research to elucidate the specific physicochemical properties, develop robust and specific synthesis and analysis protocols, and, most importantly, to investigate the biological activities and mechanisms of action of the individual isomers. Such studies will be crucial for understanding their potential roles in human health and disease and for exploring their therapeutic potential in drug development. The unique terminal position of the double bond may lead to novel biological effects that warrant further investigation by the scientific community.

References

An In-depth Technical Guide to the Chemical Synthesis of 14-Pentadecenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 14-pentadecenoic acid and its derivatives. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and a contextual understanding of the biological significance of these compounds. This document outlines key synthetic pathways, including the synthesis of a methylated derivative, the parent compound, and its ester and amide derivatives. Furthermore, it delves into the biological activities of these molecules, with a focus on their roles as enzyme inhibitors and modulators of cellular signaling pathways.

Chemical Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various organic chemistry methodologies. This section details the synthesis of (Z)-14-methyl-9-pentadecenoic acid, the parent this compound, and its ester and amide derivatives.

Synthesis of (Z)-14-Methyl-9-pentadecenoic Acid

An effective synthesis for (Z)-14-methyl-9-pentadecenoic acid has been developed, commencing from commercially available 8-bromo-1-octanol (B1265630). This multi-step synthesis yields the target compound with a notable overall yield and provides a clear route for obtaining this specific derivative.[1][2]

Experimental Protocol:

The synthesis involves a seven-step process:[1]

  • Protection of 8-bromo-1-octanol: The hydroxyl group of 8-bromo-1-octanol is protected using dihydropyran in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) in chloroform. This reaction yields 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran.

  • Alkynylation: The protected bromo-alcohol is then reacted with (trimethylsilyl)acetylene via a Sonogashira coupling to introduce the alkyne functionality.

  • Desilylation: The trimethylsilyl (B98337) protecting group is removed from the alkyne.

  • Second Coupling: The resulting terminal alkyne is coupled with 4-methyl-1-bromopentane.

  • Deprotection: The tetrahydropyranyl ether protecting group is removed to reveal the hydroxyl group.

  • Partial Hydrogenation: The internal alkyne is stereoselectively reduced to a cis-alkene using Lindlar's catalyst.

  • Oxidation: The primary alcohol is oxidized to a carboxylic acid using pyridinium (B92312) dichromate (PDC) in dimethylformamide (DMF) to yield (Z)-14-methyl-9-pentadecenoic acid.[1]

Quantitative Data:

StepReactionReagents and ConditionsYield (%)
1ProtectionDihydropyran, PTSA, Chloroform93
2-5Coupling & Deprotection(Trimethylsilyl)acetylene, 4-methyl-1-bromopentane, various~60 (over 4 steps)
6HydrogenationH₂, Lindlar's catalyst, Quinoline, Hexane51
7OxidationPDC, DMF81
Overall ~16

Synthetic Workflow:

G A 8-bromo-1-octanol B Protection (THP ether) A->B C Alkynylation with TMS-acetylene B->C D Desilylation C->D E Coupling with 4-methyl-1-bromopentane D->E F Deprotection E->F G Partial Hydrogenation (Lindlar) F->G H Oxidation (PDC) G->H I (Z)-14-methyl-9-pentadecenoic acid H->I G cluster_0 Normal Function cluster_1 Inhibition A Supercoiled DNA C Cleavable Complex (DNA-Topoisomerase I) A->C Binding B Topoisomerase I D Relaxed DNA C->D Relaxation & Re-ligation E (Z)-14-methyl-9-pentadecenoic acid E->B Inhibits G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds FattyAcid Pentadecanoic Acid FattyAcid->JAK2 Inhibits FattyAcid->STAT3 Inhibits Phosphorylation Gene Target Gene Transcription (Proliferation, Survival) DNA->Gene

References

Unveiling 14-Pentadecenoic Acid: A Technical Guide to its Role in Microbial Lipid Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Pentadecenoic acid, a monounsaturated odd-chain fatty acid (OCFA) with the notation C15:1, is an intriguing yet often overlooked component of microbial lipidomes. While even-chain fatty acids dominate the lipid profiles of most organisms, the presence of OCFAs like this compound can serve as a distinctive biomarker and may play unique physiological roles. This technical guide provides a comprehensive overview of this compound in microbial lipid profiles, detailing its biosynthesis, detection methodologies, and known occurrences. It is designed to be a valuable resource for researchers in microbiology, biotechnology, and drug development seeking to understand and leverage the unique properties of this fatty acid.

Biosynthesis of this compound

The biosynthesis of odd-chain fatty acids, including this compound, diverges from the typical fatty acid synthesis pathway at the initiation step. Instead of using acetyl-CoA as a primer, the synthesis of OCFAs is initiated with propionyl-CoA.[1][2] This three-carbon primer is then elongated by the fatty acid synthase (FAS) system, with malonyl-CoA providing the two-carbon units for chain extension.[3] The introduction of a double bond to form an unsaturated OCFA like this compound can occur through either anaerobic or aerobic desaturation pathways, depending on the microorganism.[4]

The production of this compound is not widespread among microorganisms under standard laboratory conditions. However, its synthesis has been notably observed in certain bacteria when provided with specific substrates. For instance, Micrococcus cerificans has been shown to produce this compound when grown on the alkene 1-pentadecene.[5][6] This suggests a metabolic pathway involving the terminal oxidation of the hydrocarbon substrate. The oleaginous yeast Yarrowia lipolytica has also been a subject of metabolic engineering to enhance the production of odd-chain fatty acids, including pentadecanoic acid (C15:0), by providing precursors like propionate.[7][8]

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  graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead="normal"];

Propionyl_CoA [label="Propionyl-CoA", fillcolor="#FBBC05"]; Malonyl_ACP [label="Malonyl-ACP", fillcolor="#EA4335"]; FAS_II [label="Fatty Acid Synthase (FAS II)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OCFA_ACP [label="Odd-Chain Acyl-ACP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Desaturase [label="Desaturase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Unsaturated_OCFA [label="Unsaturated Odd-Chain\nFatty Acid (e.g., this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Propionyl_CoA -> FAS_II [label=" Primer"]; Malonyl_ACP -> FAS_II [label=" Elongation Units"]; FAS_II -> OCFA_ACP [label=" Elongation Cycles"]; OCFA_ACP -> Desaturase; Desaturase -> Unsaturated_OCFA; }

Workflow for FAME analysis by GC-MS.

Signaling Pathways

While specific signaling pathways involving this compound in microorganisms have not been extensively characterized, long-chain fatty acids, in general, are known to act as signaling molecules in bacteria.[9] They can influence a variety of cellular processes, including gene expression, biofilm formation, and virulence.[2][4] For instance, some unsaturated fatty acids have been shown to function as quorum sensing signals.[2] The FadR transcription factor in E. coli is a well-studied example of a protein that senses intracellular levels of long-chain acyl-CoAs, thereby regulating the expression of genes involved in fatty acid degradation and biosynthesis.[9] It is plausible that this compound or its acyl-CoA derivative could interact with similar regulatory systems in microorganisms that produce it, but further research is needed to elucidate these specific pathways.

```dot digraph "Fatty_Acid_Signaling" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead="normal"];

Ext_LCFA [label="External Long-Chain\nFatty Acid (LCFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FadL [label="FadL Transporter", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FadD [label="FadD (Acyl-CoA Synthetase)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LCFA_CoA [label="Long-Chain Acyl-CoA", fillcolor="#FBBC05"]; FadR [label="FadR Transcription Factor", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA [label="DNA (fad/fab genes)", shape=note, fillcolor="#FFFFFF"];

Ext_LCFA -> FadL [label=" Transport"]; FadL -> FadD [label=" Periplasm -> Cytoplasm"]; FadD -> LCFA_CoA [label=" Activation"]; LCFA_CoA -> FadR [label=" Binding"]; FadR -> DNA [label=" Regulation of\nTranscription"]; }

References

An In-depth Technical Guide to 14-Pentadecenoic Acid: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Pentadecenoic acid, a monounsaturated long-chain fatty acid, is a molecule of growing interest in various scientific domains. Its unique structure, featuring a terminal double bond, imparts specific chemical reactivity and physical characteristics that are pertinent to its biological roles and potential applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization and modification, and a visualization of its metabolic processing. All quantitative data is summarized for clarity, and methodologies are described to facilitate replication and further investigation by the scientific community.

Physical Properties

While some experimental physical properties of this compound are not extensively documented in publicly available literature, a combination of reported data and predicted values provides a solid foundation for its characterization. Key physical identifiers and properties are summarized in the table below.

PropertyValueSource
IUPAC Name pentadec-14-enoic acid[1]
Synonyms ω-Pentadecenoic acid, FA 15:1
CAS Number 17351-34-7[2]
Molecular Formula C₁₅H₂₈O₂[1][2]
Molecular Weight 240.38 g/mol [1][2]
Physical State Solid[3]
Melting Point Not experimentally determined in searched literature.
Boiling Point 170-190 °C at 2 Torr[2]
Density (Predicted) 0.904 ± 0.06 g/cm³[2]
pKa (Predicted) 4.78 ± 0.10[2]
Solubility DMF: 25 mg/mLDMSO: 10 mg/mLEthanol: 25 mg/mLDMF:PBS (pH 7.2) (1:1): 0.25 mg/mL[2]

Chemical Properties and Reactivity

This compound exhibits the characteristic reactivity of both a carboxylic acid and a terminal alkene.

Acid-Base Reactivity: As a carboxylic acid, it can undergo deprotonation in the presence of a base to form a carboxylate salt.

Stability: The compound is stable under normal storage conditions. However, it is incompatible with strong oxidizing agents, which can react with the carbon-carbon double bond. For long-term storage, it is recommended to be kept at -20°C.

Key Reactions

1. Esterification: this compound can be converted to its corresponding ester, a common derivatization for analysis or for the synthesis of other molecules. The Fischer esterification is a classical method for this transformation.

2. Oxidation: The terminal double bond is susceptible to oxidation. Depending on the reaction conditions, this can lead to the formation of a diol or cleavage of the double bond to yield a carboxylic acid and formaldehyde (B43269) (which would likely be further oxidized to formic acid or carbon dioxide).

Experimental Protocols

Fischer Esterification of this compound

This protocol describes a general method for the acid-catalyzed esterification of a fatty acid with an alcohol, such as methanol (B129727) or ethanol.[4][5][6][7]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol) in excess

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound in a significant excess of the desired anhydrous alcohol (e.g., a 10-fold molar excess).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the fatty acid mass) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent like diethyl ether or hexane (B92381) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent to obtain the crude ester.

  • The product can be further purified by column chromatography or distillation if necessary.

Oxidation of this compound with Potassium Permanganate (B83412)

This protocol outlines the oxidation of the double bond in this compound using potassium permanganate under cold, alkaline conditions to form a diol.[8][9][10][11][12]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Ice bath

  • Stirring plate and stir bar

  • Reaction flask

  • Sodium bisulfite (NaHSO₃) solution

  • Organic solvent (e.g., diethyl ether)

  • Separatory funnel

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., a mixture of t-butanol and water) in a reaction flask.

  • Cool the flask in an ice bath and add a cold, dilute solution of potassium permanganate containing a small amount of sodium hydroxide while stirring vigorously. The purple color of the permanganate should disappear as it reacts.

  • Continue stirring at low temperature until the reaction is complete (as indicated by TLC or the persistence of the purple color).

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the diol product.

Spectral Data

The following tables summarize the key spectral data for this compound, which are crucial for its identification and characterization.

¹H NMR Spectral Data (Predicted)
Chemical Shift (ppm)MultiplicityAssignment
~11-12Singlet (broad)-COOH
5.75 - 5.85MultipletH-14 (-CH=CH₂)
4.90 - 5.00MultipletH-15 (=CH₂)
2.35TripletH-2 (-CH₂-COOH)
2.00 - 2.10MultipletH-13 (-CH₂-CH=)
1.60 - 1.70MultipletH-3 (-CH₂-CH₂-COOH)
1.20 - 1.40Multiplet-(CH₂)₉-
¹³C NMR Spectral Data (Predicted)
Chemical Shift (ppm)Assignment
~180C-1 (-COOH)
~139C-14 (-CH=CH₂)
~114C-15 (=CH₂)
~34C-2 (-CH₂-COOH)
~34C-13 (-CH₂-CH=)
~29-(CH₂)ₙ-
~25C-3 (-CH₂-CH₂-COOH)
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~3080Medium=C-H stretch (alkene)
2850-2960StrongC-H stretch (alkane)
~1710StrongC=O stretch (carboxylic acid)
~1640MediumC=C stretch (alkene)
~990 and ~910Medium=C-H bend (out-of-plane)
Mass Spectrometry (MS) Data

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 240. Key fragmentation patterns would include the loss of water ([M-18]⁺) and the carboxyl group ([M-45]⁺). A prominent peak resulting from McLafferty rearrangement is also anticipated. The provided search results indicate that the GC-MS data for this compound shows a top peak at m/z 55, with other significant peaks at m/z 69 and 83.[1]

Biological Context and Metabolism

This compound, as an odd-chain unsaturated fatty acid, undergoes β-oxidation for energy production. This metabolic pathway involves a series of enzymatic reactions that sequentially shorten the fatty acid chain.

Beta-Oxidation of this compound

The catabolism of this compound follows the general pathway of β-oxidation with modifications to handle the terminal double bond and the odd number of carbon atoms.[13][14][15] The process begins with the activation of the fatty acid to its acyl-CoA derivative. A series of four core enzymatic reactions—oxidation, hydration, oxidation, and thiolysis—are repeated. Due to the terminal double bond, an isomerase is required to shift the position of the double bond to allow the hydration and subsequent oxidation steps to proceed. As an odd-chain fatty acid, the final thiolysis step yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[1] The acetyl-CoA enters the citric acid cycle, while the propionyl-CoA is converted to succinyl-CoA, which can also enter the citric acid cycle.[1]

Beta_Oxidation_14_Pentadecenoic_Acid cluster_activation Activation in Cytosol cluster_transport Mitochondrial Transport cluster_beta_oxidation β-Oxidation Spiral in Mitochondria cluster_final_metabolism Final Metabolic Fate 14-Pentadecenoic_acid This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase 14-Pentadecenoic_acid->Acyl_CoA_Synthetase 14-Pentadecenoyl_CoA 14-Pentadecenoyl-CoA Acyl_CoA_Synthetase->14-Pentadecenoyl_CoA Carnitine_Shuttle Carnitine Shuttle 14-Pentadecenoyl_CoA->Carnitine_Shuttle Beta_Oxidation_Cycles β-Oxidation Cycles (x5) Carnitine_Shuttle->Beta_Oxidation_Cycles Enoyl_CoA_Isomerase Enoyl-CoA Isomerase (handles double bond) Beta_Oxidation_Cycles->Enoyl_CoA_Isomerase after 1 cycle Acetyl_CoA 5 Acetyl-CoA Beta_Oxidation_Cycles->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation_Cycles->Propionyl_CoA Enoyl_CoA_Isomerase->Beta_Oxidation_Cycles continues oxidation Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA carboxylation & isomerization Succinyl_CoA->Citric_Acid_Cycle

Beta-Oxidation of this compound

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The compiled data and experimental protocols offer a valuable resource for researchers in chemistry, biochemistry, and drug development. The unique structural features of this fatty acid, namely its terminal unsaturation and odd carbon chain length, dictate its reactivity and metabolic fate, making it a subject of continued scientific inquiry. The information presented herein is intended to serve as a foundational reference to support and stimulate further research into the properties and potential applications of this compound.

References

The Presence of 14-Pentadecenoic Acid in Marine Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the occurrence of 14-pentadecenoic acid, an odd-chain monounsaturated fatty acid, within various marine organisms. This document provides a consolidated resource on its detection, quantification, and potential biological significance, tailored for professionals in research and drug development.

Introduction

Odd-chain fatty acids (OCFAs) and their derivatives are gaining increasing attention for their diverse biological activities and potential as therapeutic agents. Among these, this compound (C15:1n-1), a monounsaturated fatty acid with fifteen carbon atoms, has been identified in a range of marine life, from microorganisms to fish. Understanding its distribution and the methods to accurately quantify its presence is crucial for exploring its physiological roles and potential applications. This guide summarizes the current knowledge on the occurrence of this compound in marine organisms, details the experimental protocols for its analysis, and discusses its potential involvement in cellular signaling pathways.

Quantitative Occurrence of Pentadecenoic Acids in Marine Organisms

The following tables summarize the quantitative data available for pentadecenoic acids (C15:0 and C15:1) in various marine organisms. It is important to note that many studies do not differentiate between the isomers of C15:1, and therefore the data presented for pentadecenoic acid (C15:1) may not exclusively represent the this compound isomer. The data is primarily presented as a percentage of the total fatty acids identified in the organism.

Table 1: Occurrence of Pentadecanoic Acid (C15:0) and Pentadecenoic Acid (C15:1) in Marine Fish

Fish SpeciesCommon NameTissuePentadecanoic Acid (C15:0) (% of Total Fatty Acids)Pentadecenoic Acid (C15:1) (% of Total Fatty Acids)Reference
Multiple SpeciesMediterranean Marine FishMuscle0.05 - 2.35Not Specified[1][2]
Sardinella auritaRound sardinellaMuscleNot SpecifiedNot Specified[1][2]
Solea vulgarisCommon soleMuscleNot SpecifiedNot Specified[1][2]

Table 2: Occurrence of Pentadecenoic Acid (C15:0) and Pentadecenoic Acid (C15:1) in Marine Invertebrates (Sponges)

Sponge SpeciesLocationPentadecanoic Acid (C15:0) (% of Total Fatty Acids)Pentadecenoic Acid (C15:1) (% of Total Fatty Acids)Reference
Myrmekioderma reaColombian Caribbean0.9Not Reported[3]
Dragmacidon alvarezaeColombian Caribbean0.6Not Reported[3]
Dragmacidon reticulatumColombian Caribbean0.9Not Reported[3]
Ptilocaulis walpersiColombian Caribbean1.7Not Reported[3]
Scopalina ruetzleriColombian Caribbean5.8Not Reported[3]

Table 3: Occurrence of Pentadecenoic Acid (C15:0) and Pentadecenoic Acid (C15:1) in Marine Microalgae

Microalgae SpeciesPhylum/ClassPentadecanoic Acid (C15:0) (% of Total Fatty Acids)Pentadecenoic Acid (C15:1) (% of Total Fatty Acids)Reference
Chlorella sp.ChlorophytaSmall QuantitiesNot Reported[4]
Ankistrodesmus sp.ChlorophytaSmall QuantitiesNot Reported[4]
Oscillatoria sp.CyanobacteriaSmall QuantitiesNot Reported[4]
Chroococcus sp.CyanobacteriaSmall QuantitiesNot Reported[4]
Various SpeciesNot SpecifiedNot SpecifiedMinor amounts of cis-10-pentadecenoic acid (C15:1)[5]

Table 4: Occurrence of Pentadecenoic Acid (C15:0) in Marine Bacteria

Bacterial Genus/SpeciesConditionPentadecanoic Acid (C15:0) (% of Total Fatty Acids)Reference
Pseudomonas aeruginosa ATCC 27853CulturedPresent[6]
Pseudomonas putidaCulturedPresent[6]

Experimental Protocols

The analysis of this compound in marine organisms typically involves three key stages: lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Marine Tissues

a) Extraction from Fish and Invertebrate Tissue (Folch Method)

This method is widely used for the extraction of total lipids from animal tissues.

  • Homogenization: Homogenize a known weight of wet tissue with a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727). The solvent-to-tissue ratio should be approximately 20:1.

  • Filtration: Filter the homogenate to separate the liquid extract from the solid tissue residue.

  • Phase Separation: Add 0.2 volumes of a 0.9% aqueous sodium chloride solution to the filtrate. Mix thoroughly and allow the mixture to separate into two phases.

  • Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

b) Extraction from Marine Microalgae (Bligh and Dyer Method)

This is a common method for extracting lipids from microalgal biomass.

  • Cell Disruption: A known quantity of microalgal biomass is subjected to cell disruption, which can be achieved through methods such as bead beating, sonication, or freeze-thawing to ensure efficient lipid extraction.[4][7]

  • Solvent Extraction: The disrupted cells are extracted with a one-phase solvent system of chloroform:methanol:water.

  • Phase Separation: The addition of more chloroform and water creates a two-phase system. The lower chloroform layer contains the lipids.

  • Lipid Recovery: The chloroform layer is collected, and the solvent is evaporated to obtain the lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

To make the fatty acids suitable for GC analysis, they are converted to their more volatile methyl esters.

a) Acid-Catalyzed Transesterification

  • Reagent: A solution of 1-2% sulfuric acid in anhydrous methanol is commonly used.

  • Procedure: The lipid extract is dissolved in the methanolic sulfuric acid solution.

  • Reaction: The mixture is heated at a controlled temperature (e.g., 80-100°C) for 1-2 hours.

  • Extraction: After cooling, water and a non-polar solvent (e.g., hexane) are added to extract the FAMEs. The upper hexane (B92381) layer is collected for analysis.

b) Base-Catalyzed Transesterification

  • Reagent: A solution of 0.5 M sodium hydroxide (B78521) in methanol is a common reagent.

  • Procedure: The lipid extract is dissolved in the methanolic sodium hydroxide solution.

  • Reaction: The mixture is heated (e.g., at 100°C) for a short period (5-10 minutes).

  • Methylation: Boron trifluoride (BF3) in methanol (e.g., 14%) is added, and the mixture is heated again to complete the methylation of all fatty acids.

  • Extraction: FAMEs are extracted with a non-polar solvent after cooling.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the separation and identification of FAMEs.

  • Column: A polar capillary column, such as one coated with a wax or a high-cyanopropyl stationary phase, is typically used for the separation of FAMEs.

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Temperature Program: The oven temperature is programmed to ramp up gradually to allow for the separation of FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to an intermediate temperature (e.g., 200°C), and then to a final higher temperature (e.g., 240°C), with hold times at each stage.

  • Detection: The mass spectrometer is operated in electron ionization (EI) mode. Identification of this compound methyl ester is achieved by comparing its retention time and mass spectrum to that of an authentic standard. Quantification is typically performed by comparing the peak area of the analyte to that of an internal standard.

Mandatory Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis sample Marine Organism Sample (Fish, Invertebrate, Microalgae) homogenization Homogenization / Cell Disruption sample->homogenization extraction Solvent Extraction (e.g., Folch or Bligh & Dyer) homogenization->extraction lipid_extract Total Lipid Extract extraction->lipid_extract transesterification Transesterification (Acid or Base Catalyzed) lipid_extract->transesterification fames Fatty Acid Methyl Esters (FAMEs) transesterification->fames gcms GC-MS Analysis fames->gcms data Data Analysis (Identification & Quantification) gcms->data

Figure 1: General workflow for the analysis of this compound.
Proposed Signaling Context for Odd-Chain Unsaturated Fatty Acids

While specific signaling pathways for this compound in marine organisms are not well-defined, its role can be inferred from the general functions of fatty acids in cellular signaling. Fatty acids can act as signaling molecules by modulating the activity of various proteins.

signaling_pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling stimulus Environmental Cue (e.g., Temperature, Nutrients) phospholipase Phospholipase Activation stimulus->phospholipase activates membrane Membrane Phospholipids ocufa This compound (Released) membrane->ocufa releases phospholipase->membrane acts on protein_kinases Protein Kinases ocufa->protein_kinases modulates g_proteins G-Proteins ocufa->g_proteins modulates ion_channels Ion Channels ocufa->ion_channels modulates gene_expression Gene Expression (e.g., for stress response, metabolism) protein_kinases->gene_expression g_proteins->gene_expression ion_channels->gene_expression

Figure 2: Proposed signaling role of this compound.

Discussion and Future Perspectives

The presence of this compound and other odd-chain fatty acids in marine organisms is a result of their biosynthesis by certain marine bacteria and microalgae, which are then transferred up the food chain. The quantitative data, although not always specific to the 14-isomer, indicates that odd-chain fatty acids are a consistent, albeit minor, component of the lipid profile of many marine species.

The biological significance of this compound in marine organisms is an area that warrants further investigation. Fatty acids are known to play crucial roles in maintaining the fluidity of cell membranes, especially in organisms living in cold marine environments. As signaling molecules, they can influence a variety of cellular processes, including inflammation, cell proliferation, and apoptosis.[8] The unique structure of an odd-chain monounsaturated fatty acid like this compound may confer specific properties and biological activities that differ from their even-chain counterparts.

For drug development professionals, marine organisms represent a rich source of novel bioactive compounds. The identification and quantification of less common fatty acids like this compound could lead to the discovery of new therapeutic agents. Further research is needed to isolate this fatty acid in sufficient quantities and to screen it for a wide range of biological activities.

Conclusion

This technical guide provides a comprehensive overview of the occurrence of this compound in marine organisms, based on the currently available scientific literature. While quantitative data specifically for the 14-isomer is limited, the provided information on C15 fatty acids offers a valuable starting point for researchers. The detailed experimental protocols for lipid extraction, FAME preparation, and GC-MS analysis serve as a practical guide for the accurate quantification of this and other fatty acids in marine samples. The potential role of this compound in cellular signaling, inferred from the broader understanding of fatty acid biochemistry, opens up new avenues for research into its physiological functions and therapeutic potential. Further targeted studies are essential to fully elucidate the distribution and biological significance of this unique marine lipid.

References

14-Pentadecenoic Acid: A Precursor Fueling Lipid Diversity and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

14-Pentadecenoic acid (C15:1) is a long-chain monounsaturated odd-chain fatty acid. While less ubiquitous than its even-chain counterparts, its role as a metabolic precursor is of growing interest in the scientific community. This technical guide provides a comprehensive overview of this compound's journey as it is metabolized into a variety of other lipids, influencing cellular structure, energy homeostasis, and signaling pathways. This document details the metabolic transformations of this compound, outlines experimental methodologies for its study, and visualizes the key pathways it influences.

Metabolic Fate of this compound

Once introduced into a biological system, this compound can undergo several metabolic transformations, primarily elongation, desaturation, and β-oxidation. These processes convert it into other fatty acids that serve diverse physiological roles.

Elongation and Desaturation

Fatty acid elongation is the process of extending the acyl chain, typically by two carbons at a time. In the case of this compound (15:1), elongation would theoretically produce heptadecenoic acid (17:1), another odd-chain unsaturated fatty acid. Further elongation could lead to nonadecenoic acid (19:1) and so on.

Desaturation involves the introduction of double bonds into the fatty acid chain. The specific desaturase enzymes and their activities on odd-chain unsaturated fatty acids are an area of ongoing research.

β-Oxidation of Odd-Chain Fatty Acids

The β-oxidation of odd-chain fatty acids like this compound follows the same initial steps as even-chain fatty acids, producing acetyl-CoA molecules. However, the final round of β-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[1][2] Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid cycle (TCA cycle), highlighting a key difference in the metabolic contribution of odd-chain versus even-chain fatty acids.[2][3]

Quantitative Analysis of this compound Metabolism

Quantifying the conversion of this compound to its various metabolites is crucial for understanding its physiological impact. While specific conversion rates for this compound are not extensively documented, data from related odd-chain fatty acids and general fatty acid metabolism studies provide valuable insights. Radiolabeling studies, for instance, are instrumental in tracing the metabolic fate of fatty acids.[4][5][6]

Table 1: Theoretical Products of this compound Metabolism

Metabolic PathwayPrecursorKey EnzymesProduct(s)Potential Cellular Role(s)
Elongation This compound (15:1)ElongasesHeptadecenoic acid (17:1), Nonadecenoic acid (19:1)Membrane components, signaling molecule precursors
Desaturation This compound (15:1)DesaturasesPentadecadienoic acid (15:2), etc.Modulation of membrane fluidity, signaling
β-Oxidation This compound (15:1)Acyl-CoA dehydrogenases, etc.Acetyl-CoA, Propionyl-CoA (→ Succinyl-CoA)Energy production (ATP), anaplerosis of TCA cycle

Experimental Protocols for Studying this compound Metabolism

Investigating the role of this compound as a lipid precursor requires robust experimental methodologies. Below are detailed protocols for cell culture supplementation and lipid analysis.

Protocol 1: Cell Culture Supplementation with this compound

This protocol describes how to supplement cell cultures with this compound to study its metabolic conversion and effects on cellular processes.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ethanol (B145695)

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture medium appropriate for the cell line

  • Cell line of interest (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes)

Procedure:

  • Preparation of Fatty Acid-BSA Complex:

    • Dissolve this compound in ethanol to create a stock solution.

    • In a sterile tube, add the desired volume of the fatty acid stock solution.

    • Evaporate the ethanol under a gentle stream of nitrogen.

    • Add a pre-warmed (37°C) solution of fatty acid-free BSA in PBS to the dried fatty acid.

    • Incubate at 37°C for 1 hour with gentle agitation to allow for complex formation.

    • Sterile filter the fatty acid-BSA complex solution.

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Replace the existing medium with a fresh medium containing the fatty acid-BSA complex at the desired final concentration.

    • Incubate the cells for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting and Lipid Extraction:

    • After incubation, wash the cells with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Proceed with lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

Protocol 2: Analysis of Cellular Lipids by Mass Spectrometry

This protocol outlines the general steps for analyzing the lipid profile of cells treated with this compound using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9][10][11]

Materials:

  • Lipid extract from cells

  • Internal standards (e.g., deuterated fatty acids)

  • Derivatization agent (for GC-MS, e.g., BF3-methanol or TMSH)

  • Solvents for chromatography (e.g., hexane (B92381) for GC, methanol/acetonitrile/water for LC)

  • GC-MS or LC-MS system

Procedure:

  • Sample Preparation:

    • To the lipid extract, add a known amount of internal standard.

    • For GC-MS analysis, convert fatty acids to their fatty acid methyl esters (FAMEs) by transesterification.

    • For LC-MS, the lipid extract can often be analyzed directly after resuspension in an appropriate solvent.

  • Chromatographic Separation:

    • Inject the prepared sample into the GC or LC system.

    • Separate the different lipid species based on their volatility (GC) or polarity (LC) using an appropriate column and temperature/solvent gradient.

  • Mass Spectrometry Analysis:

    • As the lipids elute from the column, they are ionized and their mass-to-charge ratio is determined by the mass spectrometer.

    • Identify the different fatty acids and their metabolites based on their retention times and mass spectra compared to known standards and libraries.

  • Quantification:

    • Quantify the amount of each lipid species by comparing its peak area to that of the internal standard.

Signaling Pathways Influenced by this compound and its Derivatives

Odd-chain fatty acids and their metabolites can act as signaling molecules, influencing key cellular pathways that regulate metabolism and inflammation. Much of the current understanding comes from studies on the saturated odd-chain fatty acid, pentadecanoic acid (C15:0). It is plausible that this compound and its derivatives may exert similar effects.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a central role in the regulation of lipid and glucose metabolism.[12][13][14][15] Pentadecanoic acid has been shown to be an agonist of PPARα and PPARγ.[16] Activation of these receptors can lead to increased fatty acid oxidation and improved insulin (B600854) sensitivity.

PPAR_Signaling cluster_nucleus Nucleus C15_1 14-Pentadecenoic Acid Metabolites PPAR PPARα / PPARγ C15_1->PPAR Agonist PPRE PPRE (DNA) PPAR->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Lipid_Metabolism Increased Fatty Acid Oxidation Gene_Expression->Lipid_Metabolism Glucose_Homeostasis Improved Insulin Sensitivity Gene_Expression->Glucose_Homeostasis

PPAR Signaling Pathway Activation
AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a key cellular energy sensor that is activated during times of low energy (high AMP:ATP ratio).[17][18] Activation of AMPK promotes catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while inhibiting anabolic pathways that consume ATP.[17] Studies on pentadecanoic acid have shown that it can activate the AMPK pathway, leading to enhanced glucose uptake.[19][20]

AMPK_Signaling C15_1 14-Pentadecenoic Acid AMPK AMPK C15_1->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 CPT1 CPT1 ACC->CPT1 Inhibition Relieved FAO Fatty Acid Oxidation CPT1->FAO Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

AMPK Signaling Pathway Activation

Experimental Workflow for Tracing this compound Metabolism

The following diagram illustrates a typical workflow for investigating the metabolic fate of this compound in a cell culture model.

Experimental_Workflow start Start: Cell Culture supplementation Supplement with This compound-BSA start->supplementation incubation Incubate for Defined Time supplementation->incubation harvesting Harvest Cells and Media incubation->harvesting extraction Lipid Extraction (Folch/Bligh-Dyer) harvesting->extraction analysis Lipid Analysis (GC-MS / LC-MS) extraction->analysis quantification Identification and Quantification of Metabolites analysis->quantification end End: Data Interpretation quantification->end

Workflow for Studying Fatty Acid Metabolism

Conclusion

This compound serves as a valuable precursor for the synthesis of other biologically important lipids. Through elongation, desaturation, and β-oxidation, it contributes to the diversity of the cellular lipidome and influences key signaling pathways that govern metabolic health. While further research is needed to fully elucidate the specific quantitative aspects of its metabolism and signaling roles, the experimental frameworks outlined in this guide provide a solid foundation for future investigations. A deeper understanding of the metabolic fate of this compound holds promise for the development of novel therapeutic strategies targeting metabolic diseases.

References

enzymatic synthesis of 14-Pentadecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Enzymatic Synthesis of 14-Pentadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide outlines a hypothetical, plausible enzymatic pathway for the synthesis of this compound. Currently, a direct, validated enzymatic protocol for the synthesis of this specific fatty acid has not been extensively documented in scientific literature. The proposed pathway is a two-step process involving the synthesis of the saturated precursor, pentadecanoic acid, followed by a terminal desaturation step. The desaturation step, in particular, proposes the use of a class of enzymes for a reaction that is not their most commonly cited function, and thus should be considered a novel research direction.

Introduction

This compound is an odd-chain monounsaturated fatty acid. The synthesis of odd-chain fatty acids (OCFAs) begins with propionyl-CoA as a primer, unlike the more common even-chain fatty acids which start with acetyl-CoA. This guide details a proposed two-step, cell-free enzymatic synthesis of this compound. The first step involves the synthesis of the saturated C15 precursor, pentadecanoic acid, using a reconstituted fatty acid synthase (FAS) system. The second, more challenging step, involves the introduction of a double bond at the terminal (ω-1) position. For this, we propose the use of a cytochrome P450 enzyme, potentially from the CYP152 family, which has been shown to act on the terminal end of fatty acids.

Proposed Biosynthetic Pathway

The proposed enzymatic synthesis of this compound is a two-step process. First, pentadecanoic acid (C15:0) is synthesized from propionyl-CoA and malonyl-CoA by the fatty acid synthase (FAS) complex. Subsequently, a hypothetical ω-1 desaturase, likely a cytochrome P450 monooxygenase, introduces a double bond at the C-14 position of pentadecanoic acid to yield this compound.

Enzymatic Synthesis of this compound Proposed Biosynthetic Pathway for this compound cluster_0 Step 1: Pentadecanoic Acid Synthesis cluster_1 Step 2: Terminal Desaturation Propionyl-CoA Propionyl-CoA FAS Fatty Acid Synthase (FAS) Complex Propionyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Pentadecanoyl-ACP Pentadecanoyl-ACP (C15:0) FAS->Pentadecanoyl-ACP 6 cycles Thioesterase Thioesterase Pentadecanoyl-ACP->Thioesterase Pentadecanoic_Acid Pentadecanoic Acid (C15:0) Thioesterase->Pentadecanoic_Acid Desaturase Hypothetical ω-1 Desaturase (e.g., engineered CYP152) Pentadecanoic_Acid->Desaturase Final_Product This compound Desaturase->Final_Product NADPH_O2 NADPH + O2 NADPH_O2->Desaturase

Caption: Proposed two-step enzymatic pathway for the synthesis of this compound.

Experimental Protocols

Step 1: Enzymatic Synthesis of Pentadecanoic Acid (C15:0)

This protocol is adapted from in vitro reconstitution studies of fatty acid synthase systems.[1][2]

Materials:

  • Purified fatty acid synthase (FAS) components (or a purified multi-enzyme complex)

  • Propionyl-CoA

  • Malonyl-CoA

  • NADPH

  • Acyl carrier protein (ACP)

  • Thioesterase

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Dithiothreitol (DTT)

  • EDTA

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 100 mM Potassium phosphate buffer (pH 7.0)

    • 1 mM DTT

    • 0.5 mM EDTA

    • 2 µM FAS complex

    • 10 µM Acyl Carrier Protein (ACP)

  • Initiate the priming reaction by adding 50 µM propionyl-CoA. Incubate for 5 minutes at 30°C.

  • Start the elongation cycles by adding:

    • 500 µM Malonyl-CoA

    • 1 mM NADPH

  • Incubate the reaction mixture at 30°C for 2 hours with gentle agitation.

  • To release the synthesized fatty acid from the ACP, add 1 µM thioesterase and incubate for an additional 30 minutes at 30°C.

  • Stop the reaction by adding 100 µL of 1 M HCl.

  • Extract the fatty acids by adding 500 µL of hexane, vortexing for 1 minute, and centrifuging at 5000 x g for 5 minutes.

  • Carefully collect the upper organic phase containing the pentadecanoic acid.

  • Dry the organic phase under a stream of nitrogen.

  • Resuspend the dried fatty acids in a suitable solvent (e.g., methanol) for quantification by GC-MS.

Step 2: Enzymatic Desaturation of Pentadecanoic Acid to this compound

This is a hypothetical protocol based on reactions catalyzed by cytochrome P450 enzymes, particularly the CYP152 family which act as peroxygenases.[3][4]

Materials:

  • Purified hypothetical ω-1 desaturase (e.g., an engineered CYP152 enzyme)

  • Pentadecanoic acid (from Step 1 or a commercial source)

  • Hydrogen peroxide (H₂O₂)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • DMSO (for dissolving fatty acid)

Procedure:

  • Prepare the substrate by dissolving the pentadecanoic acid in DMSO to a stock concentration of 100 mM.

  • In a glass vial, prepare the reaction mixture:

    • 100 mM Potassium phosphate buffer (pH 7.5) to a final volume of 1 mL.

    • Add the pentadecanoic acid stock solution to a final concentration of 1 mM.

  • Add the purified ω-1 desaturase to a final concentration of 2 µM.

  • Initiate the reaction by adding hydrogen peroxide to a final concentration of 2 mM.

  • Incubate the reaction at 25°C for 4 hours with shaking (e.g., 200 rpm).

  • Stop the reaction by acidification with 100 µL of 1 M HCl.

  • Extract the product as described in Step 1 (section 3.1, steps 7-9).

  • For analysis, the fatty acids can be derivatized to their methyl esters (FAMEs) for GC-MS analysis to identify and quantify the this compound product.

Quantitative Data

The following tables present hypothetical quantitative data for the proposed enzymatic synthesis.

Table 1: Hypothetical Data for Pentadecanoic Acid Synthesis

ParameterValue
Reactants
Propionyl-CoA50 µM
Malonyl-CoA500 µM
NADPH1 mM
FAS Complex2 µM
Reaction Conditions
Temperature30°C
pH7.0
Incubation Time2.5 hours
Hypothetical Yield
Pentadecanoic Acid Titer150 mg/L
Conversion Rate (Malonyl-CoA)60%

Table 2: Hypothetical Data for this compound Synthesis

ParameterValue
Reactants
Pentadecanoic Acid1 mM
ω-1 Desaturase (CYP152)2 µM
Hydrogen Peroxide (H₂O₂)2 mM
Reaction Conditions
Temperature25°C
pH7.5
Incubation Time4 hours
Hypothetical Yield
This compound Titer80 mg/L
Conversion Rate (C15:0)35%

Experimental Workflow

The overall experimental workflow for the proposed synthesis and analysis of this compound is depicted below.

Experimental Workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification & Analysis s1 Step 1: C15:0 Synthesis (FAS System) s2 Step 2: Desaturation (Hypothetical Desaturase) s1->s2 Purified C15:0 p1 Acidification & Liquid-Liquid Extraction s2->p1 p2 Derivatization (FAMEs) p1->p2 p3 GC-MS Analysis p2->p3 p4 HPLC Purification (Optional) p3->p4

Caption: Overall experimental workflow for the synthesis and analysis of this compound.

References

Structural Elucidation of 14-Pentadecenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 14-pentadecenoic acid. This long-chain fatty acid, with the chemical formula C₁₅H₂₈O₂, is of interest in various research fields for its potential biological activities. This document outlines the key spectroscopic techniques and experimental protocols necessary for its characterization.

Physicochemical Properties and Identification

This compound is an unsaturated fatty acid with a terminal double bond. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₂₈O₂PubChem[1]
Molecular Weight 240.38 g/mol PubChem[1]
IUPAC Name pentadec-14-enoic acidPubChem[1]
CAS Number 17351-34-7PubChem[1]

Spectroscopic Data for Structural Confirmation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-15 (vinyl)4.92 - 5.05m
H-14 (vinyl)5.75 - 5.85m
H-2 (α to COOH)2.35t
H-13 (allylic)2.00 - 2.10m
H-3 (β to COOH)1.60 - 1.65m
H-4 to H-12 (methylene chain)1.25 - 1.40m
-COOH10.0 - 12.0br s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)
C-1 (COOH)~180
C-14 (vinyl CH)~139
C-15 (vinyl CH₂)~114
C-2 (α to COOH)~34
C-3 (β to COOH)~25
C-13 (allylic)~34
C-4 to C-12 (methylene chain)29 - 30
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. For fatty acids, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed, typically after derivatization to form more volatile esters (e.g., methyl esters).

Table 3: Predicted Key Mass Fragments for this compound Methyl Ester (FAME)

m/zInterpretation
254[M]⁺ (Molecular ion of the methyl ester)
223[M - OCH₃]⁺
74McLafferty rearrangement fragment [CH₃OC(OH)=CH₂]⁺
55[C₄H₇]⁺ (common fragment for unsaturated alkyl chains)

Experimental Protocols for Structural Elucidation

The following sections detail the methodologies for the key experiments involved in the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a long-chain fatty acid.

  • Sample Preparation:

    • Weigh 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Sequence: zg30

      • Number of Scans: 16-64

      • Spectral Width: 12-16 ppm

      • Relaxation Delay (d1): 1-2 s

    • ¹³C NMR:

      • Pulse Sequence: zgpg30 (proton-decoupled)

      • Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

      • Spectral Width: 200-240 ppm

      • Relaxation Delay (d1): 2-5 s

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the structure.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes the derivatization of this compound to its fatty acid methyl ester (FAME) and subsequent analysis by GC-MS.

  • Derivatization to Fatty Acid Methyl Ester (FAME):

    • To 1 mg of the fatty acid sample, add 1 mL of 2% sulfuric acid in methanol.

    • Heat the mixture at 60-70°C for 1-2 hours in a sealed vial.

    • After cooling to room temperature, add 1 mL of n-hexane and 1 mL of water.

    • Vortex the mixture and allow the layers to separate.

    • Carefully collect the upper hexane (B92381) layer containing the FAME.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

  • GC-MS Instrument Parameters:

    • Gas Chromatograph:

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Injector Temperature: 250°C.

      • Oven Temperature Program:

        • Initial temperature: 100°C, hold for 2 min.

        • Ramp to 250°C at 10°C/min.

        • Hold at 250°C for 10 min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the peak corresponding to the this compound methyl ester based on its retention time.

    • Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

    • Compare the obtained mass spectrum with a library of known compounds (e.g., NIST) for confirmation.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the structural elucidation of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Purified this compound dissolve Dissolve in CDCl3 with TMS start->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr NMR Spectrometer (500 MHz) transfer->nmr h1 Acquire 1H Spectrum nmr->h1 c13 Acquire 13C Spectrum nmr->c13 process Fourier Transform & Phasing h1->process c13->process calibrate Calibrate to TMS process->calibrate analyze Analyze Chemical Shifts, Multiplicities, and Integrals calibrate->analyze elucidate Structure Elucidation analyze->elucidate

Caption: Workflow for NMR-based structural elucidation of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start This compound derivatize Derivatize to FAME (H2SO4/MeOH) start->derivatize extract Extract with Hexane derivatize->extract gcms GC-MS Instrument extract->gcms inject Inject Sample gcms->inject separate Chromatographic Separation inject->separate ionize Ionization & Fragmentation separate->ionize detect Mass Analysis ionize->detect chromatogram Analyze Chromatogram (Retention Time) detect->chromatogram mass_spec Analyze Mass Spectrum (Fragmentation) chromatogram->mass_spec library Compare with Spectral Library mass_spec->library confirm Structure Confirmation library->confirm

References

14-Pentadecenoic acid CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Pentadecenoic acid (also known as ω-pentadecenoic acid) is a long-chain monounsaturated fatty acid with the lipid number C15:1. Its terminal olefinic group makes it a subject of interest for various chemical and materials science applications. This technical guide provides a comprehensive overview of its chemical properties, known applications, and a summary of relevant experimental procedures.

Chemical Structure and Identification

The definitive identification of this compound is crucial for research and development. Its chemical structure is characterized by a 15-carbon chain with a terminal double bond between C14 and C15.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 17351-34-7[1][2]
Molecular Formula C₁₅H₂₈O₂[1]
Molecular Weight 240.38 g/mol [1]
IUPAC Name Pentadec-14-enoic acid[1]
Synonyms ω-Pentadecenoic acid, FA 15:1[2]
Physical State Solid[2]
Solubility DMF: 25 mg/ml; DMSO: 10 mg/ml; Ethanol: 25 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.25 mg/ml[2]
Storage Temperature -20°C[2]

Applications in Materials Science

This compound serves as a valuable monomer in the synthesis of specialized polymers, primarily due to its terminal double bond which is amenable to polymerization and chemical modification.

Fibrous Scaffold Biomaterials for Tissue Engineering

This compound has been utilized in the fabrication of fibrous scaffold biomaterials.[2] These scaffolds, often produced through techniques like electrospinning, can mimic the extracellular matrix, providing a supportive structure for cell growth and tissue regeneration.[3] The inclusion of fatty acid derivatives can influence the mechanical properties and biocompatibility of the resulting biomaterial.

Metallomesogenic Side-Chain Polymers

Another significant application is in the construction of metallomesogenic side-chain polymers.[4] These polymers incorporate metal ions and liquid crystal properties, making them suitable for specialized applications such as coatings for capillary columns in gas chromatography.[2][4] The long aliphatic chain of this compound contributes to the liquid crystalline behavior of the polymer.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are not widely published. However, methodologies for related compounds and general procedures for fatty acid analysis provide a foundation for experimental design.

Synthesis of a Related Compound: (Z)-14-Methyl-9-pentadecenoic Acid
General Protocol for Fatty Acid Analysis by Gas Chromatography (GC)

The analysis of this compound, particularly its quantification in biological or synthetic samples, is typically performed using gas chromatography. The general steps are as follows:

  • Lipid Extraction: Lipids are extracted from the sample matrix using a solvent system, commonly a mixture of chloroform (B151607) and methanol.

  • Saponification (Optional): If the fatty acid is esterified, a saponification step using a base (e.g., KOH) is required to release the free fatty acid.

  • Derivatization: The carboxylic acid group is converted to a more volatile ester, typically a fatty acid methyl ester (FAME), by reaction with a methylating agent (e.g., BF₃-methanol or HCl-methanol).

  • GC Analysis: The FAMEs are separated and quantified using a gas chromatograph equipped with an appropriate column (e.g., a polar capillary column) and a detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature reveals a significant gap in the understanding of the specific biological activities and signaling pathways of this compound. Much of the research on C15 fatty acids has focused on its saturated counterpart, pentadecanoic acid (C15:0) . Pentadecanoic acid has been investigated for its roles in various cellular processes, including the modulation of AMPK and mTOR signaling pathways, and has been linked to cardiometabolic health.[5][6]

However, it is crucial to note that the biological effects of saturated and unsaturated fatty acids can differ significantly. Therefore, the signaling pathways associated with pentadecanoic acid cannot be directly attributed to this compound. One study noted the oxidation of this compound as a result of the growth of Micrococcus cerificans.[2][7] Further research is required to elucidate the specific biological functions and cellular signaling cascades involving this compound.

Mandatory Visualizations

Due to the lack of specific information regarding the biological signaling pathways of this compound, a diagram illustrating a known application workflow is provided instead.

experimental_workflow Experimental Workflow: Fabrication of Fibrous Scaffolds cluster_synthesis Polymer Synthesis cluster_scaffold Scaffold Fabrication cluster_characterization Characterization & Application start This compound Monomer polymerization Polymerization with Co-monomers start->polymerization pha Polyhydroxyalkanoate (PHA) polymerization->pha solution PHA Solution Preparation pha->solution electrospinning Electrospinning solution->electrospinning scaffold Fibrous Scaffold electrospinning->scaffold sem SEM Analysis (Morphology) scaffold->sem mechanical Mechanical Testing scaffold->mechanical cell_culture Cell Seeding & Culture scaffold->cell_culture biocompatibility Biocompatibility Assays cell_culture->biocompatibility

Caption: Workflow for fibrous scaffold fabrication.

This diagram illustrates the general workflow for utilizing this compound in the creation of polyhydroxyalkanoate (PHA) fibrous scaffolds for tissue engineering applications, from polymer synthesis to characterization.

Conclusion

This compound is a monounsaturated fatty acid with established applications in materials science, particularly in the development of biomaterials and specialized polymers. While its chemical properties are well-defined, there is a notable scarcity of detailed experimental protocols for its synthesis and application. Furthermore, a significant knowledge gap exists regarding its specific biological roles and signaling pathways, which are often conflated with those of its saturated analog, pentadecanoic acid. This highlights a clear need for further research to unlock the full potential of this compound in both materials and life sciences.

References

A Technical Guide to the Solubility of 14-Pentadecenoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility of 14-pentadecenoic acid, a 15-carbon monounsaturated long-chain fatty acid. Understanding the solubility of this compound is critical for a range of applications, from its use in the fabrication of biomaterials to its role in developing metallomesogenic polymers for gas chromatography.[1] This document compiles available quantitative solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for this process.

Quantitative Solubility Data

This compound, being a long-chain fatty acid, is generally characterized by its solubility in organic solvents and poor solubility in aqueous solutions. The long hydrocarbon tail imparts a nonpolar character, while the carboxylic acid head provides a site for polar interactions. Quantitative data for the solubility of this compound is limited in publicly available literature; however, data from chemical suppliers provides key solubility benchmarks in common laboratory solvents.

The table below summarizes the available quantitative solubility data for this compound.

SolventChemical ClassSolubility (mg/mL)
Dimethylformamide (DMF)Polar Aprotic25
EthanolPolar Protic25
Dimethyl sulfoxide (B87167) (DMSO)Polar Aprotic10
DMF:PBS (pH 7.2) (1:1)Aqueous Buffer Mix0.25

Data sourced from Cayman Chemical product information sheet.[1][2]

General Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, a standard methodology for fatty acids involves the isothermal equilibrium method. This approach is widely used to determine the solubility of solid compounds in liquid solvents.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (e.g., hexane, ethanol, acetone, chloroform)

  • Vials with airtight caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Analytical balance

  • Micropipettes

  • Quantification instrument (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC))

Methodology:

  • Preparation of Solvent Systems: Add a precise volume of the chosen organic solvent to a series of vials.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and that solid solute remains after equilibrium.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium. The temperature must be rigorously controlled throughout this step.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for several hours to permit the excess, undissolved solid to settle. For solvents where settling is slow, centrifugation at a constant temperature can be used to separate the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) from each vial. This must be done without disturbing the solid precipitate.

  • Dilution: Dilute the aliquot with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a calibrated analytical method.

    • GC Analysis: A common method involves converting the fatty acid to its more volatile methyl ester (FAME) derivative before injection into the GC. The concentration is then determined by comparing the peak area to a standard curve of known FAME concentrations.

    • HPLC Analysis: HPLC can also be used, often with a refractive index detector (RID) or, after derivatization, a UV-Vis detector.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical steps involved in the experimental determination of fatty acid solubility.

G Experimental Workflow for Solubility Determination cluster_0 Preparation & Equilibration cluster_1 Phase Separation cluster_2 Analysis cluster_3 Result A Add excess fatty acid to known volume of solvent B Seal and agitate at constant temperature (24-48h) A->B C Allow system to reach equilibrium B->C D Settle or centrifuge to separate solid C->D E Withdraw clear aliquot of saturated supernatant D->E F Prepare dilutions for instrumental analysis E->F G Quantify concentration (e.g., GC, HPLC) F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: A logical workflow for the experimental determination of fatty acid solubility.

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatography Analysis of 14-Pentadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Pentadecenoic acid (C15:1) is a long-chain unsaturated fatty acid that has garnered interest in various research fields. Accurate and reliable quantification of this analyte is crucial for understanding its metabolic role and potential therapeutic applications. Gas chromatography (GC) is a powerful and widely used technique for the analysis of fatty acids, typically after conversion to their more volatile methyl esters (FAMEs). This document provides detailed application notes and protocols for the analysis of this compound using GC coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS).

I. Quantitative Data Summary

The following table summarizes representative quantitative data for the GC analysis of this compound methyl ester (C15:1 FAME). These values are based on typical performance characteristics of validated GC-FID and GC-MS methods for fatty acid analysis.[1][2][3][4]

ParameterTypical ValueMethodNotes
Retention Time (RT) ~12.8 minGC-FID with DB-Wax columnDependent on specific column and GC conditions.[2]
Linearity (R²) > 0.995GC-FID/GC-MSOver a typical concentration range.[2]
Limit of Detection (LOD) 0.01 - 0.1 µg/mLGC-FID/GC-MSDependent on the detector and sample matrix.[4]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mLGC-FID/GC-MSDependent on the detector and sample matrix.[4]
Intra-day Precision (%RSD) < 5%GC-FID/GC-MSReplicate analyses on the same day.[5]
Inter-day Precision (%RSD) < 10%GC-FID/GC-MSReplicate analyses on different days.[5]
Recovery 90 - 110%GC-FID/GC-MSSpiked samples in a relevant matrix.

II. Experimental Protocols

A. Sample Preparation: Lipid Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the carboxyl group of this compound must be derivatized to increase its volatility.[5] The most common derivatization method is esterification to its fatty acid methyl ester (FAME).

1. Lipid Extraction (Folch Method)

This protocol is suitable for the extraction of total lipids from biological samples such as plasma, serum, or tissue homogenates.

  • Materials:

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

    • Glass centrifuge tubes with PTFE-lined caps

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Protocol:

    • To 100 µL of the sample in a glass centrifuge tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Add an appropriate internal standard, such as deuterated pentadecanoic acid (C15:0-d3), for accurate quantification.[5]

    • Vortex the mixture vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization to FAMEs (Boron Trifluoride-Methanol Method)

  • Materials:

    • 14% Boron trifluoride (BF₃) in methanol

    • Hexane (B92381)

    • Saturated NaCl solution

    • Heating block or water bath

  • Protocol:

    • To the dried lipid extract, add 2 mL of 14% BF₃ in methanol.

    • Cap the tube tightly and heat at 100°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

B. Gas Chromatography (GC) Analysis

1. GC-FID Protocol

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-Wax capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.[2]

  • GC Parameters:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 1 minute.

      • Ramp 1: Increase to 200°C at a rate of 25°C/min.

      • Ramp 2: Increase to 230°C at a rate of 3°C/min.

      • Hold at 230°C for 18 minutes.[2]

    • Detector Temperature: 280°C

    • Hydrogen Flow: 40 mL/min

    • Air Flow: 450 mL/min

    • Makeup Gas (Helium): 30 mL/min

2. GC-MS Protocol

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (MS).

  • Column: HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • GC Parameters:

    • Injector Temperature: 280°C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: Increase to 250°C at a rate of 10°C/min.

      • Hold at 250°C for 5 minutes.

      • Ramp 2: Increase to 300°C at a rate of 20°C/min.

      • Hold at 300°C for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Energy: 70 eV

    • Scan Mode:

      • Full Scan: m/z 50-550 for qualitative analysis.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound methyl ester.

III. Visualizations

A. Experimental Workflow

experimental_workflow sample Biological Sample (Plasma, Tissue, etc.) extraction Lipid Extraction (e.g., Folch Method) sample->extraction Add Internal Standard derivatization Derivatization to FAMEs (BF3-Methanol) extraction->derivatization gc_analysis GC-FID/MS Analysis derivatization->gc_analysis data_processing Data Processing and Quantification gc_analysis->data_processing

Caption: Experimental workflow for the GC analysis of this compound.

B. Logical Relationship of Key GC Method Validation Parameters

validation_parameters method Validated GC Method linearity Linearity (R²) method->linearity accuracy Accuracy (% Recovery) method->accuracy precision Precision (%RSD) method->precision lod Limit of Detection (LOD) method->lod loq Limit of Quantification (LOQ) method->loq specificity Specificity method->specificity

Caption: Key parameters for the validation of a quantitative GC method.

C. Proposed Signaling Pathway of this compound

Long-chain fatty acids, including the related odd-chain saturated fatty acid pentadecanoic acid (C15:0), have been shown to modulate key metabolic signaling pathways. It is proposed that this compound may exert similar effects.

signaling_pathway C15_1 This compound AMPK AMPK C15_1->AMPK Activates PPARa PPARα C15_1->PPARa Activates Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake PPARa->Fatty_Acid_Oxidation Anti_inflammatory Anti-inflammatory Effects PPARa->Anti_inflammatory

Caption: Proposed signaling pathway for this compound's metabolic effects.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Unsaturated Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Unsaturated fatty acids (UFAs) are critical components of biological systems, playing significant roles in cellular structure, energy storage, and signaling pathways. The biological activity of UFAs is highly dependent on their isomeric form, which includes the length of the carbon chain, and the number, position, and configuration (cis/trans) of double bonds. Accurate separation and quantification of these isomers are essential for research in nutrition, disease pathology, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose, offering distinct advantages over other methods like gas chromatography (GC), especially for separating geometric isomers without derivatization.[1] This document details protocols for two primary HPLC modes for UFA isomer separation: Argentation (Silver-Ion) HPLC and Reversed-Phase HPLC (RP-HPLC).

Argentation HPLC for Separation of Geometric (Cis/Trans) Isomers

Argentation chromatography is a highly effective technique for resolving fatty acid isomers based on their degree of unsaturation and the geometry of their double bonds.[2] The separation mechanism relies on the formation of reversible π-complexes between silver ions (Ag+) impregnated on the stationary phase and the π-electrons of the double bonds in the fatty acids.[2] The strength of this interaction is influenced by the number, position, and configuration of the double bonds, allowing for fine-tuned separation.[2] Generally, isomers with trans double bonds interact less strongly with the silver ions and therefore elute before their cis counterparts.[2]

Experimental Protocol: Argentation HPLC

This protocol is designed for the separation of cis and trans isomers of C18 fatty acids, such as oleic (18:1), linoleic (18:2), and linolenic (18:3) acids, often analyzed as their methyl ester (FAME) or phenacyl ester derivatives to enhance UV detection.

a) Sample Preparation (Derivatization to Phenacyl Esters)

  • Hydrolysis (for complex lipids): If starting from triglycerides or phospholipids, hydrolyze the sample using 2 M NaOH to release free fatty acids (FFAs).[3]

  • Extraction: Acidify the hydrolysate to pH ~2 and extract the FFAs with a suitable organic solvent like dichloromethane (B109758) or hexane (B92381).[3]

  • Derivatization:

    • Evaporate the solvent from the extracted FFAs under a stream of nitrogen.

    • To the dried residue, add 0.5 mL of a derivatizing agent solution (e.g., 12 g/L 2,4'-dibromoacetophenone (B128361) in acetonitrile) and a catalytic amount of triethylamine.[3]

    • Seal the vial and heat at 80°C for 30 minutes.

    • After cooling, evaporate the solvent and redissolve the derivatized sample in the initial mobile phase for injection.

b) HPLC Conditions

  • HPLC System: Standard HPLC or UHPLC system with a UV-Vis detector.

  • Column: Silver-ion impregnated column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in hexane is commonly used.

    • Solvent A: n-Hexane

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 1% B

    • 10-30 min: Linear gradient from 1% to 20% B

    • 30-40 min: Hold at 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm (for phenacyl esters) or 235 nm for conjugated isomers like CLA.[3]

  • Injection Volume: 10-20 µL

Data Presentation: Argentation HPLC

The elution order in argentation HPLC is primarily determined by the number and geometry of double bonds.

Table 1: Typical Elution Order of C18 Fatty Acid Isomers on a Silver-Ion Column.

Elution Order Fatty Acid Isomer (C18) Common Name Rationale for Elution
1 18:0 Stearic Acid Saturated, no interaction with Ag+
2 18:1 (trans-9) Elaidic Acid One trans double bond, weak interaction
3 18:1 (cis-9) Oleic Acid One cis double bond, stronger interaction
4 18:2 (trans-9, trans-12) Linoelaidic Acid Two trans double bonds
5 18:2 (cis-9, trans-12) One cis, one trans double bond
6 18:2 (cis-9, cis-12) Linoleic Acid Two cis double bonds, strong interaction
7 18:3 (all trans) Three trans double bonds
8 18:3 (mixed cis/trans)

| 9 | 18:3 (all cis) | α-Linolenic Acid | Three cis double bonds, strongest interaction |

Note: This table represents a generalized elution order. Actual retention times will vary based on specific chromatographic conditions.

Workflow Diagram: Argentation HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Lipid Sample Hydrolysis Saponification (if needed) Sample->Hydrolysis Extraction FFA Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., Phenacyl Esters) Extraction->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation Ag+ Column Separation (cis/trans) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for cis/trans fatty acid isomer analysis using Argentation HPLC.

Reversed-Phase HPLC for Separation of Positional and Chain Length Isomers

Reversed-Phase HPLC (RP-HPLC) is the most widely used technique for fatty acid analysis.[4] It separates molecules based on their hydrophobicity.[2] In RP-HPLC, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase. Fatty acids are separated based on two main properties:

  • Chain Length: Longer carbon chains increase hydrophobicity and result in longer retention times.[5]

  • Degree of Unsaturation: The presence of double bonds decreases hydrophobicity, causing unsaturated fatty acids to elute earlier than their saturated counterparts of the same chain length.[5] Each double bond reduces the effective chain length by approximately two carbon units.[5]

RP-HPLC can also resolve positional isomers, although this can be challenging. The elution order of positional isomers is often determined by the position of the double bonds relative to the terminal (omega) carbon.[6]

Experimental Protocol: Reversed-Phase HPLC

This protocol is suitable for the general profiling of fatty acids, separating them by chain length and degree of unsaturation, and can resolve certain positional isomers like omega-3 and omega-6 fatty acids.

a) Sample Preparation

Sample preparation is similar to that for Argentation HPLC. Derivatization to a UV-active form (e.g., phenacyl esters) is highly recommended for sensitive detection.[5] For analysis without derivatization, detection can be performed at low UV wavelengths (e.g., 192-205 nm), but this requires highly pure solvents and may lack sensitivity.[7] Mass spectrometry (MS) or Charged Aerosol Detection (CAD) are excellent alternatives for detecting underivatized fatty acids.[8]

b) HPLC Conditions

  • HPLC System: Standard HPLC or UHPLC system with UV-Vis, MS, or CAD detector.

  • Column: C18 column (e.g., µBondapak™ C18, 300 x 3.9 mm, 10 µm or modern equivalent with smaller particles).

  • Mobile Phase: Acetonitrile and water are the most common solvents.[7]

    • Solvent A: Water (often with 0.1% formic acid for MS compatibility or phosphoric acid for UV).[7]

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 70% B

    • 5-35 min: Linear gradient from 70% to 100% B

    • 35-45 min: Hold at 100% B

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 45°C[9]

  • Detection:

    • UV at 254 nm (for phenacyl derivatives).[5]

    • UV at 192-205 nm (for underivatized UFAs).[7]

    • MS or CAD for underivatized fatty acids.

  • Injection Volume: 10-20 µL

Data Presentation: RP-HPLC

The elution order in RP-HPLC is based on hydrophobicity, which is a function of chain length and unsaturation.

Table 2: Typical Retention Time Data for C18 and C20 Fatty Acid Isomers on a C18 Column.

Fatty Acid Abbreviation Retention Time (min) - Approximate Elution Principle
α-Linolenic Acid 18:3 (n-3) 12.5 Shortest retention (most polar)
Linoleic Acid 18:2 (n-6) 14.8
Oleic Acid 18:1 (n-9) 17.2
Stearic Acid 18:0 19.5 Longest retention (most nonpolar)
Arachidonic Acid 20:4 (n-6) 16.5 More unsaturated than 20:1
Eicosapentaenoic Acid 20:5 (n-3) 15.8 Most unsaturated C20
Eicosenoic Acid 20:1 (n-9) 21.0

| Arachidic Acid | 20:0 | 24.5 | Saturated C20 (longest retention) |

Note: Retention times are illustrative and highly dependent on the exact method parameters.

Workflow Diagram: Reversed-Phase HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Lipid Sample Derivatization Derivatization (Optional but Recommended) Sample->Derivatization Dissolution Dissolve in Initial Mobile Phase Derivatization->Dissolution Injection Inject Sample Dissolution->Injection Separation C18 Column Separation (Hydrophobicity) Injection->Separation Detection Detection (UV, MS, or CAD) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Identification Identify & Quantify Peaks Chromatogram->Identification

Caption: Workflow for fatty acid analysis by chain length and unsaturation using RP-HPLC.

Logical Relationships of Unsaturated Fatty Acid Isomers

The complexity of separating UFA isomers arises from the multiple ways in which their structures can vary. Understanding these relationships is key to selecting the appropriate chromatographic method.

cluster_types Types of Isomerism cluster_examples Examples cluster_methods Primary Separation Method UFA Unsaturated Fatty Acid (e.g., C18) Positional Positional Isomers (Location of C=C) UFA->Positional Geometric Geometric Isomers (Cis vs. Trans) UFA->Geometric ChainLength Chain Length (e.g., C18 vs C20) UFA->ChainLength Pos_Ex α-Linolenic (n-3) vs. γ-Linolenic (n-6) Positional->Pos_Ex RP_HPLC Reversed-Phase HPLC (Separates by hydrophobicity) Positional->RP_HPLC Good Geo_Ex Oleic Acid (cis) vs. Elaidic Acid (trans) Geometric->Geo_Ex Geometric->RP_HPLC Limited Ag_HPLC Argentation HPLC (Separates by π-bond interaction) Geometric->Ag_HPLC Excellent ChainLength->RP_HPLC Excellent

Caption: Relationship between UFA isomer types and the primary HPLC methods for their separation.

Conclusion

The selection of an HPLC method for separating unsaturated fatty acid isomers is dictated by the analytical goal. Argentation HPLC is the method of choice for the detailed separation of geometric (cis/trans) isomers, which is often difficult to achieve with other techniques.[5] Reversed-phase HPLC is a robust and versatile method for profiling fatty acids based on chain length and degree of unsaturation, and it can effectively separate key positional isomers such as those in the omega-3 and omega-6 families. For comprehensive analysis of complex mixtures, a combination of techniques, such as prefractionation by argentation chromatography followed by RP-HPLC analysis, can provide unparalleled resolution.[7] Proper sample preparation, including derivatization, is crucial for achieving the sensitivity and accuracy required in research and quality control settings.

References

Application Note: Quantification of 14-Pentadecenoic Acid in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

14-Pentadecenoic acid (C15:1) is a long-chain monounsaturated odd-chain fatty acid. The study of odd-chain fatty acids, such as pentadecanoic acid (C15:0) and its unsaturated counterpart this compound, is gaining increasing interest in biomedical and pharmaceutical research. Circulating levels of these fatty acids in plasma can serve as biomarkers for dietary intake, metabolic processes, and may be associated with various physiological and pathological states. Accurate and robust quantification of this compound in plasma is crucial for understanding its biological role and potential as a therapeutic target or biomarker. This application note provides detailed protocols for the quantification of this compound in plasma samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Methodologies

The quantification of fatty acids in complex biological matrices like plasma requires a multi-step process involving extraction, derivatization (for GC-MS), and instrumental analysis. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity for this purpose.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and robust technique for fatty acid analysis. It requires the conversion of non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs) prior to analysis. GC provides excellent chromatographic separation of FAMEs, and MS allows for their sensitive detection and quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method allows for the direct analysis of free fatty acids without the need for derivatization. It offers high throughput and sensitivity. Reversed-phase LC is typically used for the separation of fatty acids, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Quantification of Total this compound by GC-MS

This protocol involves the hydrolysis of esterified fatty acids, extraction, and derivatization to FAMEs.

1. Materials and Reagents:

  • Plasma samples

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or deuterated this compound

  • Methanol (B129727) (HPLC grade)

  • Chloroform (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Boron trifluoride (BF3) in methanol (14%)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Glass tubes with PTFE-lined screw caps

2. Sample Preparation and Lipid Extraction (Folch Method):

  • Thaw plasma samples on ice.

  • To a glass tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution (e.g., 1 mg/mL C17:0 in chloroform).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen at 40°C.

3. Saponification and Derivatization to FAMEs:

  • To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH.

  • Cap the tube tightly and heat at 80°C for 10 minutes to saponify the lipids.

  • Cool the tube to room temperature.

  • Add 2 mL of 14% BF3-methanol reagent.[1]

  • Cap the tube and heat at 80°C for 30 minutes for methylation.[2]

  • Cool the tube to room temperature.

4. Extraction of FAMEs:

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Vortex for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the clear hexane extract to a GC vial for analysis.

5. GC-MS Analysis:

  • GC System: Agilent 7890B GC or equivalent

  • Column: HP-88 (60 m x 0.25 mm, 0.20 µm) or equivalent polar capillary column

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 140°C, hold for 5 min, ramp to 240°C at 4°C/min, hold for 15 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Injection Volume: 1 µL (splitless mode)

  • MS System: Agilent 5977B MSD or equivalent

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan

Protocol 2: Quantification of Free this compound by LC-MS/MS

This protocol describes a "dilute-and-shoot" approach for the rapid analysis of free fatty acids.

1. Materials and Reagents:

  • Plasma samples

  • Internal Standard (IS): Deuterated this compound or another odd-chain fatty acid not present in the sample.

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, combine 50 µL of plasma with 200 µL of cold acetonitrile containing the internal standard (e.g., 100 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial for analysis.

3. LC-MS/MS Analysis:

  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system

  • Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid

  • Gradient: 50% B to 98% B over 10 minutes, hold at 98% B for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer

  • Ion Source: Electrospray Ionization (ESI), negative mode

  • IonSpray Voltage: -4500 V

  • Source Temperature: 500°C

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized. For this compound (C15H28O2, MW: 240.38), the precursor ion would be [M-H]⁻ at m/z 239.2.

Data Presentation

Quantitative data should be summarized in a clear and structured table. The table below shows a representative dataset for a fatty acid profile in human plasma, including this compound. Concentrations are typically reported in µg/mL or µM.

Fatty AcidAbbreviationRetention Time (min)Concentration (µg/mL) ± SD% of Total Fatty Acids
Myristic AcidC14:010.225.4 ± 2.11.8
This compound C15:1 11.5 5.8 ± 0.6 0.4
Pentadecanoic AcidC15:011.810.2 ± 1.10.7
Palmitic AcidC16:013.5350.1 ± 25.824.8
Palmitoleic AcidC16:113.245.6 ± 4.33.2
Heptadecanoic AcidC17:015.112.5 ± 1.30.9
Stearic AcidC18:016.8180.3 ± 15.212.8
Oleic AcidC18:116.5420.7 ± 33.929.8
Linoleic AcidC18:216.2352.0 ± 28.524.9

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plasma samples by GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add Internal Standard (e.g., C17:0) plasma->is_addition extraction Lipid Extraction (Chloroform:Methanol) is_addition->extraction saponification Saponification (Methanolic KOH) extraction->saponification methylation Methylation (BF3-Methanol) saponification->methylation fame_extraction FAME Extraction (Hexane) methylation->fame_extraction gcms_analysis GC-MS Analysis fame_extraction->gcms_analysis quantification Quantification gcms_analysis->quantification

GC-MS workflow for this compound.
Metabolic and Signaling Pathway of Pentadecanoic Acid

While specific signaling pathways for this compound are not extensively documented, the metabolic fate and signaling roles of its saturated counterpart, pentadecanoic acid (C15:0), are well-studied and provide a relevant biological context. Odd-chain fatty acids have unique metabolic outcomes compared to even-chain fatty acids.

signaling_pathway cluster_metabolism Mitochondrial β-Oxidation cluster_signaling Cellular Signaling C15_0 Pentadecanoic Acid (C15:0) beta_ox β-Oxidation Cycles C15_0->beta_ox acetyl_coa Acetyl-CoA (x6) beta_ox->acetyl_coa propionyl_coa Propionyl-CoA beta_ox->propionyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa cac Citric Acid Cycle (Anaplerosis) succinyl_coa->cac C15_0_signal Pentadecanoic Acid (C15:0) ampk AMPK Activation C15_0_signal->ampk ppar PPARα/δ Agonism C15_0_signal->ppar inflammation ↓ Inflammation (↓ JAK2/STAT3) C15_0_signal->inflammation

Metabolism and signaling of pentadecanoic acid.

Conclusion

This application note provides comprehensive protocols for the reliable quantification of this compound in plasma samples using both GC-MS and LC-MS/MS. The choice of method will depend on the specific requirements of the study, such as the need to measure total versus free fatty acid concentrations and desired sample throughput. The detailed protocols and workflow diagrams serve as a valuable resource for researchers in the fields of metabolomics, nutritional science, and drug development to accurately measure this and other fatty acids, facilitating a deeper understanding of their roles in health and disease.

References

Application Notes and Protocols for the Derivatization of 14-Pentadecenoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and protocols for the chemical derivatization of 14-pentadecenoic acid, an unsaturated fatty acid, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The direct analysis of free fatty acids by GC-MS is often challenging due to their low volatility and high polarity, which can result in poor chromatographic peak shape and inaccurate quantification.[1] Derivatization is a crucial step to convert fatty acids into more volatile and less polar derivatives, making them amenable to GC-MS analysis.[1][2] This guide covers the most common and effective derivatization techniques, including the formation of Fatty Acid Methyl Esters (FAMEs) and Trimethylsilyl (TMS) esters. Additionally, it discusses picolinyl ester derivatization for the structural elucidation of the double bond position.

Introduction to Derivatization for Fatty Acid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of fatty acids. However, the inherent properties of free fatty acids, such as this compound, necessitate a derivatization step prior to analysis.[1] Derivatization modifies the carboxyl functional group, reducing the polarity and increasing the volatility of the analyte.[2] This leads to improved chromatographic resolution, better peak symmetry, and enhanced sensitivity. The most common derivatization approach is the esterification of fatty acids to form FAMEs.[1] Silylation, which forms TMS esters, is another widely used method.[1][3] For unsaturated fatty acids like this compound, derivatization to picolinyl esters can be particularly useful for determining the location of the double bond through mass spectrometric fragmentation patterns.

Derivatization Protocols

This section details the experimental protocols for the most common derivatization methods applicable to this compound.

Protocol 1: Fatty Acid Methyl Ester (FAME) Formation using Boron Trifluoride-Methanol (BF₃-Methanol)

This is a widely used and robust method for preparing FAMEs from free fatty acids.[1][3] The reaction is catalyzed by BF₃ and requires mild heating.[3]

Materials:

  • Sample containing this compound (1-25 mg)

  • Boron trifluoride-methanol (BF₃-methanol) solution, 12-14% w/w[1]

  • Hexane (B92381) or Heptane, GC grade[1]

  • Saturated sodium chloride (NaCl) solution or water[1][3]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)[1][3]

  • Screw-capped glass tubes or micro reaction vessels[1]

  • Heating block or water bath[1][3]

  • Vortex mixer[1][3]

  • Pasteur pipettes

Procedure:

  • Place 1-25 mg of the lipid sample into a screw-capped glass tube.

  • Add 2 mL of 12-14% BF₃-methanol reagent to the tube.[1]

  • Tightly cap the tube and heat at 60°C for 5-10 minutes in a heating block or water bath. For complex lipid samples that require hydrolysis, a preliminary saponification step with methanolic NaOH or KOH can be performed.[1]

  • Cool the tube to room temperature.

  • Add 1 mL of water or saturated NaCl solution and 1-2 mL of hexane or heptane.[1]

  • Vortex the tube vigorously for 1 minute to extract the FAMEs into the organic layer.[1]

  • Allow the layers to separate.

  • Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1][3]

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA to form Trimethylsilyl (TMS) Esters

Silylation is a rapid and effective method that converts the carboxylic acid group to a TMS ester.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating agent.[3]

Materials:

  • Dried sample containing this compound (e.g., 1 mg/mL in an aprotic solvent)[3]

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)[3]

  • Aprotic solvent (e.g., acetonitrile, dichloromethane)[3]

  • Autosampler vials with caps[3]

  • Heating block or oven[3]

  • Vortex mixer[3]

Procedure:

  • Place the dried sample (e.g., 100 µL of a 1 mg/mL solution) into an autosampler vial.[3]

  • Add the derivatization agent (BSTFA with 1% TMCS; 50 µL or a 10x molar excess).[3]

  • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[3] The temperature and time can be optimized depending on the specific application.[3]

  • After cooling to room temperature, an appropriate solvent like dichloromethane (B109758) can be added.[3]

  • The sample is now ready for GC-MS analysis.

Protocol 3: Picolinyl Ester Derivatization for Double Bond Localization

Picolinyl esters are particularly useful for determining the position of unsaturation in fatty acids via mass spectrometry.[4] The fragmentation pattern of picolinyl esters in the mass spectrometer provides diagnostic ions that reveal the structure of the alkyl chain.[4]

Materials:

  • Sample containing this compound

  • Thionyl chloride (SOCl₂)

  • 3-Pyridylcarbinol (3-hydroxymethylpyridine)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction vials

  • Heating and stirring equipment

Procedure: This is a two-step process:

  • Formation of the Acid Chloride:

    • Dissolve the fatty acid sample in an anhydrous solvent under an inert atmosphere.

    • Add an excess of thionyl chloride and gently heat the mixture to form the acid chloride.

    • Remove the excess thionyl chloride and solvent under vacuum.

  • Esterification with 3-Pyridylcarbinol:

    • Dissolve the resulting acid chloride in an anhydrous solvent.

    • Add 3-pyridylcarbinol to the solution and stir at room temperature until the reaction is complete.

    • The resulting picolinyl ester can then be extracted and prepared for GC-MS analysis.

Quantitative Data Summary

The choice of derivatization method can influence the recovery and precision of the analysis. The following table summarizes comparative data for different derivatization methods for unsaturated fatty acids.

Derivatization MethodFatty Acid TypeRecovery (%)Relative Standard Deviation (RSD) (%)Reference
KOCH₃/HClUnsaturated Fatty Acids (UFAs)84 - 112>4 (intraday), >6 (interday)[5]
TMS-DMUnsaturated Fatty Acids (UFAs)90 - 106<4 (intraday), <6 (interday)[5]
Pentafluorobenzyl (PFB) BromideSaturated and Unsaturated FAs~80 - 85Not specified[6]

Note: TMS-DM refers to (trimethylsilyl)diazomethane, another derivatization agent.[1] This data highlights that the TMS-DM method can offer higher recovery and better precision for unsaturated fatty acids compared to the KOCH₃/HCl method.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of this compound using the FAMEs method with BF₃-Methanol.

FAME_Workflow cluster_sample_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis Sample 1. Sample containing This compound Add_Reagent 2. Add BF3-Methanol Sample->Add_Reagent Heat 3. Heat at 60°C Add_Reagent->Heat Cool 4. Cool to Room Temp Heat->Cool Add_Solvents 5. Add Water & Hexane Cool->Add_Solvents Vortex 6. Vortex & Separate Add_Solvents->Vortex Extract 7. Collect Organic Layer Vortex->Extract Dry 8. Dry with Na2SO4 Extract->Dry GCMS 9. GC-MS Analysis Dry->GCMS

Caption: Workflow for FAME derivatization of this compound.

Chemical Reaction of FAME Formation

The diagram below shows the chemical reaction for the esterification of this compound with methanol, catalyzed by Boron Trifluoride (BF₃), to form its methyl ester.

FAME_Reaction FattyAcid This compound (C15H28O2) Catalyst BF3 (catalyst) FattyAcid->Catalyst Methanol Methanol (CH3OH) Methanol->Catalyst FAME This compound, methyl ester (C16H30O2) Water Water (H2O) Catalyst->FAME Catalyst->Water

Caption: Esterification of this compound to its FAME derivative.

Conclusion

The derivatization of this compound is an essential step for its accurate and reliable analysis by GC-MS. The choice of derivatization method, primarily between forming FAMEs or TMS esters, will depend on the specific requirements of the analysis, including the sample matrix and the need for quantitative precision. For detailed structural elucidation of the double bond, picolinyl ester derivatization is the method of choice. The protocols provided in these application notes offer robust starting points for researchers to develop and validate their analytical methods for this compound and other unsaturated fatty acids.

References

Application Notes and Protocols for the Use of 14-Pentadecenoic Acid as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is essential for understanding cellular physiology, identifying disease biomarkers, and developing novel therapeutics. The use of an internal standard (IS) is a cornerstone of robust quantitative mass spectrometry-based lipid analysis. An ideal internal standard should be a compound that is chemically and physically similar to the analytes of interest but is not naturally present in the biological sample. Odd-chain fatty acids, particularly unsaturated ones like 14-pentadecenoic acid (C15:1), serve as excellent internal standards in lipidomics. Their rarity in most mammalian systems minimizes interference from endogenous lipids, while their structural similarity to common even-chain fatty acids ensures they behave comparably during sample preparation and analysis, correcting for variations in extraction efficiency, derivatization yield, and instrument response.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard for the quantitative analysis of fatty acids in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Using this compound as an Internal Standard

This compound is a monounsaturated fatty acid with a 15-carbon chain. Its utility as an internal standard is based on the following principles:

  • Low Endogenous Abundance: Odd-chain fatty acids are not commonly synthesized by mammals and are present in very low concentrations, if at all, in most biological samples. This ensures that the detected signal for this compound originates almost exclusively from the known amount added to the sample.

  • Chemical Similarity: As an unsaturated long-chain fatty acid, this compound closely mimics the chemical properties of a wide range of endogenous fatty acids. This similarity allows it to effectively track and correct for analyte losses during the multi-step process of lipid extraction, derivatization, and chromatographic analysis.

  • Distinct Mass and Retention Time: The unique mass-to-charge ratio (m/z) and chromatographic retention time of this compound and its derivatives allow for its clear separation and detection from the complex mixture of endogenous lipids in a sample.

Data Presentation: Performance Characteristics

While specific validation data for this compound is not extensively published, the following tables summarize the typical performance characteristics of a validated lipidomics method using a similar odd-chain unsaturated fatty acid as an internal standard. This data is representative of the expected performance when using this compound.

Table 1: GC-MS Method Validation Parameters for Fatty Acid Quantification

ParameterSpecificationDescription
Linearity (R²) > 0.99The coefficient of determination for the calibration curve, indicating a strong linear relationship between the analyte concentration and the instrument response.
Limit of Detection (LOD) 0.1 - 5 ng/mLThe lowest concentration of an analyte that can be reliably detected above the background noise.
Limit of Quantification (LOQ) 0.5 - 15 ng/mLThe lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 15%The relative standard deviation, which indicates the closeness of repeated measurements. This includes both intra-day (repeatability) and inter-day (intermediate precision) variability.
Accuracy (% Recovery) 85 - 115%The percentage of the true amount of an analyte that is recovered and measured, determined by spiking a known quantity of the analyte into a blank matrix.

Table 2: LC-MS/MS Method Validation Parameters for Free Fatty Acid Analysis

ParameterSpecificationDescription
Linearity (R²) > 0.99Indicates a strong linear relationship between the concentration of the analyte and the peak area ratio (analyte/internal standard).
Limit of Detection (LOD) 0.05 - 2 ng/mLThe lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) 0.2 - 10 ng/mLThe lowest concentration that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 15%Reflects the reproducibility of the method under the same operating conditions over a short interval (intra-day) and on different days (inter-day).
Accuracy (% Recovery) 90 - 110%The measure of how close the experimental value is to the true value, assessed by analyzing quality control samples at different concentrations.
Matrix Effect (%) 85 - 115%The effect of co-eluting, interfering substances in the sample matrix on the ionization of the analyte.

Experimental Protocols

The following are detailed protocols for the analysis of fatty acids in biological samples (e.g., plasma, serum, cell pellets) using this compound as an internal standard.

Protocol 1: Total Fatty Acid Analysis by GC-MS

This protocol involves the extraction of total lipids, hydrolysis of esterified fatty acids, derivatization to fatty acid methyl esters (FAMEs), and analysis by GC-MS.

Materials:

  • This compound internal standard solution (e.g., 1 mg/mL in ethanol)

  • Chloroform, Methanol, Hexane (B92381) (HPLC grade)

  • 0.9% NaCl solution

  • 0.5 M NaOH in methanol

  • 14% Boron trifluoride (BF₃) in methanol

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Glass tubes with PTFE-lined caps

  • Vortex mixer, Centrifuge, Nitrogen evaporator

  • GC-MS system with a polar capillary column (e.g., DB-23)

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • To a glass tube, add 100 µL of the biological sample (e.g., plasma).

    • Add a known amount of the this compound internal standard solution (e.g., 10 µL of a 10 µg/mL working solution).

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic (chloroform) layer containing the lipids into a new glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Hydrolysis and Derivatization to FAMEs:

    • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

    • Heat the mixture at 100°C for 10 minutes to hydrolyze the lipids.

    • Cool the sample to room temperature.

    • Add 2 mL of 14% BF₃ in methanol.

    • Heat the mixture again at 100°C for 5 minutes to methylate the free fatty acids.

    • Cool the sample to room temperature.

  • FAMEs Extraction:

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the upper hexane layer, which contains the FAMEs.

    • Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the FAMEs solution into the GC-MS system.

    • Example GC Conditions:

      • Column: DB-23 (60 m x 0.25 mm, 0.25 µm)

      • Oven Program: Start at 150°C for 1 min, ramp to 200°C at 10°C/min, hold for 10 min, then ramp to 250°C at 5°C/min and hold for 5 min.

      • Injector Temperature: 250°C

      • Carrier Gas: Helium

    • Example MS Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Scan Range: m/z 50-550

Data Analysis: Quantify the endogenous fatty acids by calculating the ratio of the peak area of each analyte to the peak area of the this compound methyl ester internal standard. Use a calibration curve generated from standards of known concentrations to determine the absolute concentration of each fatty acid.

Protocol 2: Free Fatty Acid and Lipid Class Analysis by LC-MS/MS

This protocol is suitable for the analysis of free fatty acids and can be adapted for the profiling of different lipid classes without derivatization.

Materials:

  • This compound internal standard solution (e.g., 1 mg/mL in methanol)

  • Methanol, Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Isopropanol, Acetonitrile (LC-MS grade)

  • Formic acid, Ammonium (B1175870) formate

  • Microcentrifuge tubes

  • Vortex mixer, Centrifuge, Vacuum concentrator

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • To a microcentrifuge tube, add 50 µL of the biological sample (e.g., serum).

    • Add a known amount of the this compound internal standard solution.

  • Lipid Extraction (Matyash Method):

    • Add 225 µL of ice-cold methanol.

    • Vortex thoroughly.

    • Add 750 µL of MTBE.

    • Vortex for 10 minutes at 4°C.

    • Add 188 µL of water to induce phase separation.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper organic phase into a new tube.

    • Evaporate the solvent to dryness in a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried lipid extract in 100 µL of a suitable injection solvent, such as 1:1 (v/v) isopropanol:acetonitrile.

    • Transfer the reconstituted sample to an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the sample onto the LC-MS/MS system.

    • Example LC Conditions:

      • Column: C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.7 µm)

      • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

      • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate

      • Gradient: A suitable gradient to separate the lipids of interest.

    • Example MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), negative mode for free fatty acids.

      • Scan Type: Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS2.

Data Analysis: The quantification of fatty acids is performed by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard. This ratio is then used to determine the concentration of the analyte based on a calibration curve prepared with known concentrations of fatty acid standards.

Mandatory Visualization

experimental_workflow_gcms sample Biological Sample (e.g., Plasma, Serum, Cells) spike Spike with This compound Internal Standard sample->spike extraction Lipid Extraction (Folch Method) spike->extraction hydrolysis Hydrolysis and Derivatization (FAMEs) extraction->hydrolysis gcms GC-MS Analysis hydrolysis->gcms data Data Processing and Quantification gcms->data

Caption: Experimental workflow for total fatty acid analysis by GC-MS.

experimental_workflow_lcms sample Biological Sample (e.g., Plasma, Serum) spike Spike with This compound Internal Standard sample->spike extraction Lipid Extraction (Matyash Method) spike->extraction reconstitution Reconstitution in Injection Solvent extraction->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing and Quantification lcms->data

Caption: Experimental workflow for free fatty acid analysis by LC-MS/MS.

logical_relationship goal Accurate Lipid Quantification is_use Use of Internal Standard (this compound) goal->is_use correction Correction for Variability is_use->correction extraction_var Extraction Efficiency correction->extraction_var derivatization_var Derivatization Yield correction->derivatization_var instrument_var Instrument Response correction->instrument_var

Application Notes and Protocols for Pentadecenoic Acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Extensive literature review reveals a significant gap in published research specifically detailing the applications of 14-pentadecenoic acid in cell culture studies. The majority of available data focuses on its saturated counterpart, pentadecanoic acid (C15:0) . This document, therefore, provides detailed application notes and protocols for pentadecanoic acid, which as a structurally similar odd-chain fatty acid, may serve as a valuable reference for designing experiments with this compound. General protocols for the preparation and use of unsaturated fatty acids in cell culture are also included.

Pentadecanoic Acid (C15:0): A Promising Molecule in Cancer and Metabolic Research

Pentadecanoic acid is an odd-chain saturated fatty acid that has garnered significant interest for its potential therapeutic effects. In cell culture studies, it has demonstrated anti-cancer, anti-inflammatory, and metabolic regulatory properties. These effects are attributed to its ability to modulate key cellular signaling pathways.

I. Anti-Cancer Applications in Breast Cancer Stem-Like Cells

Pentadecanoic acid has been shown to selectively target and suppress the stemness of human breast cancer stem-like cells (MCF-7/SC), suggesting its potential as a novel therapeutic agent.[1][2][3][4]

Key Effects of Pentadecanoic Acid on MCF-7/SC Cells:

ParameterCell LineConcentration RangeIncubation TimeObserved Effect
Cytotoxicity MCF-7/SC50-200 µM48 hoursDose-dependent decrease in cell viability.
Apoptosis MCF-7/SC200 µM48 hours7.25-fold increase in late apoptotic cells.[1]
Cell Cycle Arrest MCF-7/SC50-200 µM48 hoursIncrease in the sub-G1 cell population from 5.74% to 84.60%.[1][3]
Migration & Invasion MCF-7/SC50-200 µM48 hoursDose-dependent suppression of migratory and invasive abilities.[1][2]
Stemness Markers MCF-7/SC50-200 µM48 hoursReduced expression of CD44, β-catenin, MDR1, and MRP1.[1][2]
EMT Markers MCF-7/SC50-200 µM48 hoursDose-dependent suppression of Snail, Slug, MMP9, and MMP2.[1][2]
II. Molecular Mechanisms of Action

Pentadecanoic acid exerts its effects by modulating several key signaling pathways implicated in cancer progression and metabolic diseases.

  • JAK2/STAT3 Signaling Pathway: Pentadecanoic acid inhibits the interleukin-6 (IL-6)-induced phosphorylation of JAK2 and STAT3, key regulators of cancer cell survival, proliferation, and epithelial-mesenchymal transition (EMT).[1][2][4]

  • AMPK Activation: It activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6]

  • mTOR Inhibition: Pentadecanoic acid suppresses the mechanistic target of rapamycin (B549165) (mTOR) pathway, which is crucial for cell growth and proliferation.[5][6]

  • HDAC6 Inhibition: It acts as an inhibitor of histone deacetylase 6 (HDAC6).[5][6]

  • PPARα/δ Agonism: Pentadecanoic acid is a dual partial agonist of peroxisome proliferator-activated receptor α/δ (PPARα/δ).[5][6]

Experimental Protocols

Protocol 1: General Preparation of Fatty Acid Stock Solutions for Cell Culture

This protocol provides a general method for preparing fatty acid solutions for use in cell culture, which can be adapted for this compound. Fatty acids are typically complexed with bovine serum albumin (BSA) to enhance their solubility and facilitate their delivery to cells in culture.

Materials:

  • This compound (or other fatty acid)

  • Ethanol, absolute

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium

Procedure:

  • Prepare a 100 mM stock solution of the fatty acid: Dissolve the fatty acid in absolute ethanol. Gentle warming (up to 37°C) may be required to fully dissolve the fatty acid.

  • Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile PBS.

  • Complex the fatty acid with BSA:

    • Warm the 10% BSA solution to 37°C.

    • Slowly add the 100 mM fatty acid stock solution to the warm BSA solution while stirring gently. A typical molar ratio of fatty acid to BSA is between 3:1 and 6:1.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Sterilization and Storage:

    • Sterilize the fatty acid-BSA complex solution by passing it through a 0.22 µm filter.

    • Aliquot the sterile solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Working Solution:

    • Thaw an aliquot of the fatty acid-BSA stock solution.

    • Dilute the stock solution to the desired final concentration in your cell culture medium immediately before use.

Protocol 2: Induction of Apoptosis in MCF-7/SC Cells with Pentadecanoic Acid

This protocol details the induction of apoptosis in MCF-7/SC human breast cancer stem-like cells using pentadecanoic acid.[1][3]

Materials:

  • MCF-7/SC cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Pentadecanoic acid-BSA complex (prepared as in Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed MCF-7/SC cells in 6-well plates at a density of 3 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with pentadecanoic acid at final concentrations of 0, 50, 100, 150, and 200 µM for 48 hours.

  • Cell Harvesting: After the incubation period, harvest the cells by trypsinization.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive).

Visualizations

Signaling Pathway of Pentadecanoic Acid in Breast Cancer Stem-Like Cells

Pentadecanoic_Acid_Pathway IL6 IL-6 JAK2 JAK2 IL6->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 phosphorylates STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pJAK2->STAT3 phosphorylates Nucleus Nucleus pSTAT3->Nucleus translocates to Gene_Expression Gene Expression (Survival, Proliferation, EMT) Nucleus->Gene_Expression regulates C15_0 Pentadecanoic Acid C15_0->JAK2 inhibits

Caption: Pentadecanoic acid inhibits the IL-6-induced JAK2/STAT3 signaling pathway.

Experimental Workflow for Studying Fatty Acid Effects on Cancer Cells

Experimental_Workflow Start Start Prepare_FA Prepare Fatty Acid-BSA Complex Start->Prepare_FA Treat_Cells Treat Cells with Fatty Acid Prepare_FA->Treat_Cells Seed_Cells Seed Cancer Cells Seed_Cells->Treat_Cells Incubate Incubate for 24-48h Treat_Cells->Incubate Analysis Downstream Analysis Incubate->Analysis Viability Cell Viability Assay (MTT) Analysis->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Analysis->Apoptosis Migration Migration/Invasion Assay Analysis->Migration Western_Blot Western Blot (Protein Expression) Analysis->Western_Blot End End Viability->End Apoptosis->End Migration->End Western_Blot->End

Caption: General workflow for investigating the effects of fatty acids in cell culture.

References

Application Notes and Protocols for the Incorporation of 14-Pentadecenoic Acid into Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Pentadecenoic acid, a monounsaturated odd-chain fatty acid, is emerging as a bioactive molecule with significant potential in the development of advanced biomaterials. Its incorporation into polymer scaffolds can enhance biocompatibility, modulate inflammatory responses, and provide a platform for controlled drug delivery. These application notes provide an overview of the rationale, applications, and detailed protocols for the synthesis, characterization, and biological evaluation of biomaterials functionalized with this compound. The unique properties of this fatty acid make it a compelling candidate for creating biomaterials for tissue engineering, regenerative medicine, and targeted drug delivery systems.

Potential Applications

The integration of this compound into biomaterials offers a range of therapeutic possibilities:

  • Anti-Inflammatory Scaffolds: Biomaterials releasing this compound may help to modulate the local inflammatory environment, which is crucial for successful tissue regeneration and implant integration.

  • Enhanced Biocompatibility: The presence of this naturally occurring fatty acid on the surface of a biomaterial can improve its interaction with host tissues, potentially reducing the foreign body response.

  • Drug Delivery Systems: this compound can be incorporated into nanoparticles or polymer matrices to serve as a carrier for therapeutic agents, potentially improving drug solubility and release kinetics.

  • Tissue Engineering: Scaffolds functionalized with this compound can provide a more biomimetic environment for cell adhesion, proliferation, and differentiation, supporting the regeneration of various tissues.

Data Presentation: Physicochemical and Mechanical Properties

The incorporation of fatty acids can alter the physicochemical and mechanical properties of biomaterials. While specific data for this compound is limited, the following table provides representative values for fatty acid-modified polymers, which can serve as a predictive baseline.

PropertyRepresentative ValueMethod of Measurement
Porosity (%) 80 ± 10Mercury Porosimetry / SEM Image Analysis
Pore Size (µm) 100 - 250Scanning Electron Microscopy (SEM)
Tensile Strength (MPa) 2.0 ± 0.8Universal Testing Machine
Young's Modulus (MPa) 12 ± 5Universal Testing Machine
Contact Angle (°) 85 ± 10Goniometer
In Vitro Degradation (Mass Loss % at 4 weeks) 18 ± 5Gravimetric Analysis

Experimental Protocols

Herein, we provide detailed protocols for the incorporation of this compound into a poly(lactic-co-glycolic acid) (PLGA) scaffold, followed by its characterization and in vitro evaluation.

Protocol 1: Synthesis of this compound-Functionalized PLGA (PLGA-g-14-PDA)

This protocol describes the covalent grafting of this compound onto a PLGA polymer backbone using carbodiimide (B86325) chemistry.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA), 50:50 lactide:glycolide ratio

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Methanol (B129727), cold

  • Dialysis membrane (MWCO 3.5 kDa)

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve 1 g of PLGA in 20 mL of anhydrous DCM in a round bottom flask.

  • In a separate vial, dissolve 100 mg of this compound, 85 mg of DCC, and 50 mg of DMAP in 5 mL of anhydrous DCM.

  • Add the this compound solution dropwise to the PLGA solution while stirring at room temperature.

  • Allow the reaction to proceed for 24 hours under a nitrogen atmosphere.

  • Filter the solution to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate using a rotary evaporator.

  • Precipitate the polymer by adding the concentrated solution to 200 mL of cold methanol.

  • Collect the precipitate by filtration and redissolve in a minimal amount of DCM.

  • Purify the polymer by dialysis against a 50:50 mixture of DCM and methanol for 48 hours, followed by dialysis against deionized water for 24 hours.

  • Freeze-dry the purified polymer to obtain PLGA-g-14-PDA.

Protocol 2: Fabrication of PLGA-g-14-PDA Scaffolds

This protocol details the fabrication of porous scaffolds from the functionalized polymer using a solvent casting/particulate leaching technique.

Materials:

  • PLGA-g-14-PDA polymer

  • Sodium chloride (NaCl), sieved (200-300 µm particle size)

  • Dichloromethane (DCM)

  • Teflon mold

  • Deionized water

Procedure:

  • Dissolve 200 mg of PLGA-g-14-PDA in 2 mL of DCM to form a 10% (w/v) solution.

  • Add 800 mg of sieved NaCl particles to the polymer solution (porogen-to-polymer weight ratio of 80:20).

  • Thoroughly mix to ensure a homogenous suspension.

  • Cast the mixture into a Teflon mold and allow the solvent to evaporate in a fume hood for 48 hours.

  • Immerse the resulting composite in deionized water for 72 hours, changing the water every 12 hours, to leach out the NaCl.

  • Freeze-dry the scaffold for 48 hours to remove all water.

  • Store the porous scaffold in a desiccator until use.

Protocol 3: Characterization of PLGA-g-14-PDA Scaffolds

This protocol outlines methods to confirm the successful incorporation of this compound and to characterize the physical properties of the scaffold.

A. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Acquire FTIR spectra of PLGA, this compound, and the PLGA-g-14-PDA scaffold.

  • Confirm the successful grafting by observing the appearance of characteristic peaks for the fatty acid (e.g., C-H stretching of the alkyl chain) in the scaffold's spectrum, alongside the characteristic peaks of PLGA (e.g., C=O stretching of the ester group).

B. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Dissolve samples of PLGA and PLGA-g-14-PDA in deuterated chloroform (B151607) (CDCl₃).

  • Acquire ¹H NMR spectra.

  • Confirm grafting by the appearance of new peaks corresponding to the protons of the this compound alkyl chain in the PLGA-g-14-PDA spectrum.

  • Quantify the degree of substitution by comparing the integration of the fatty acid peaks to the integration of the PLGA backbone peaks.

C. Scanning Electron Microscopy (SEM):

  • Mount a small piece of the scaffold on an SEM stub using carbon tape.

  • Sputter-coat the scaffold with gold or platinum.

  • Image the scaffold under high vacuum to observe the pore structure, interconnectivity, and fiber morphology.

D. In Vitro Degradation Study:

  • Cut the scaffold into pre-weighed samples (W₀).

  • Immerse each sample in phosphate-buffered saline (PBS, pH 7.4) at 37°C.

  • At predetermined time points (e.g., 1, 2, 4, 6, and 8 weeks), remove the samples, rinse with deionized water, and freeze-dry.

  • Weigh the dried samples (Wₜ).

  • Calculate the percentage of mass loss: Mass Loss (%) = [(W₀ - Wₜ) / W₀] x 100.

Protocol 4: In Vitro Biocompatibility Assessment (MTT Assay)

This protocol assesses the cytotoxicity of the fabricated scaffolds using a standard MTT assay with a relevant cell line (e.g., human fibroblasts).[1][2][3][4]

Materials:

  • PLGA-g-14-PDA scaffolds, sterilized (e.g., with ethylene (B1197577) oxide or UV irradiation)

  • Human fibroblast cell line (e.g., NIH-3T3)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Place sterilized scaffold discs into the wells of a 96-well plate.

  • Seed human fibroblasts at a density of 1 x 10⁴ cells per well onto the scaffolds and in control wells (cells only, no scaffold).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 1, 3, and 7 days.

  • At each time point, remove the culture medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[1][4]

  • Incubate for 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[1][2][3][4]

  • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability relative to the control wells.

Mandatory Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis cluster_fabrication Protocol 2: Scaffold Fabrication cluster_characterization Protocol 3: Characterization cluster_invitro Protocol 4: In Vitro Testing A Dissolve PLGA in DCM B Prepare 14-PDA, DCC, DMAP solution A->B C React for 24h B->C D Purify by precipitation & dialysis C->D E Freeze-dry to obtain PLGA-g-14-PDA D->E F Dissolve PLGA-g-14-PDA E->F G Add NaCl porogen F->G H Cast and evaporate solvent G->H I Leach NaCl in water H->I J Freeze-dry scaffold I->J K FTIR J->K L 1H NMR J->L M SEM J->M N Degradation Study J->N O Cell Seeding J->O P Incubation (1, 3, 7 days) O->P Q MTT Assay P->Q R Measure Absorbance Q->R

Caption: Experimental workflow for the synthesis, fabrication, and evaluation of this compound-functionalized biomaterials.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 14_PDA This compound (from biomaterial) AMPK AMPK 14_PDA->AMPK Activates mTOR mTOR 14_PDA->mTOR Inhibits JAK2 JAK2 14_PDA->JAK2 Inhibits AMPK->mTOR Inhibits Gene_Expression Gene Expression (e.g., inflammatory cytokines) mTOR->Gene_Expression Promotes (Pro-inflammatory) STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3->Gene_Expression Regulates

Caption: Putative signaling pathways modulated by this compound, leading to anti-inflammatory and metabolic effects.

References

Application Notes: Pentadecanoic Acid (C15:0) as a Biomarker for Dietary Intake

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes are intended for researchers, scientists, and drug development professionals interested in utilizing fatty acid analysis to assess dietary patterns. While the initial query focused on 14-pentadecenoic acid (a C15:1 monounsaturated fatty acid), a thorough review of scientific literature reveals that this specific isomer is not used as a dietary biomarker. Instead, the scientific consensus points to Pentadecanoic Acid (C15:0) , a saturated odd-chain fatty acid, as a reliable biomarker for the intake of dairy products and, to a lesser extent, ruminant meat.[1][2][3]

Pentadecanoic acid is present in trace amounts in dairy fat and ruminant meat.[4] Since it is not readily synthesized by the human body, its concentration in blood and tissues largely reflects dietary consumption.[5] Higher circulating levels of C15:0 have been correlated with higher intake of dairy fat, making it a valuable tool for nutritional epidemiology and intervention studies where self-reported dietary data may be subject to bias.[2][3] This document provides a summary of quantitative data, detailed analytical protocols, and relevant metabolic context for using C15:0 as a dietary biomarker.

Data Presentation: C15:0 as a Biomarker

The following tables summarize quantitative data from studies correlating pentadecanoic acid (C15:0) levels in biological samples with dietary intake, primarily of dairy products.

Table 1: Correlation between Plasma/Serum C15:0 and Dairy Intake

Biological MatrixDairy ProductCorrelation TypeCorrelation Coefficient (r)Reference
Plasma PhospholipidTotal DairySpearman0.22[2]
Plasma PhospholipidRegular CheeseSpearman0.20[2]
Plasma PhospholipidWhole-Fat DairySpearman0.16[2]
Plasma PhospholipidButterSpearman0.13[2]
Serum Cholesterol EstersTotal Milk FatSpearman0.46[3]
Serum Cholesterol EstersButterSpearman0.36[3]
Serum PhospholipidsTotal Milk FatSpearman0.34[3]

Table 2: Changes in Plasma C15:0 Levels with Dietary Intervention

Study PopulationInterventionDurationBaseline Plasma C15:0 (% of total FA)Post-Intervention Plasma C15:0 (% of total FA)OutcomeReference
Healthy Adults3 servings/day of dairy products4 weeks0.22 (Control Diet)0.26 (Dairy Diet)Significant increase (P<0.0001)[3]
Young Adults with Obesity200 mg/day C15:0 supplement12 weeks4.23 µg/mL6.11 µg/mL (average)Significant increase vs. placebo[4][6]

Experimental Protocols

Protocol: Quantification of Total Pentadecanoic Acid (C15:0) in Human Plasma/Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the standard method for extracting total fatty acids from plasma or serum, converting them to fatty acid methyl esters (FAMEs), and quantifying them using GC-MS.

1. Materials and Reagents

  • Solvents (GC or HPLC grade): Methanol (B129727), Chloroform, Hexane (B92381), Iso-octane

  • Reagents: Potassium Hydroxide (KOH), Hydrochloric Acid (HCl), Boron Trifluoride (BF3) in Methanol (14%), Sodium Chloride (NaCl), Anhydrous Sodium Sulfate (B86663).

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or a deuterated C15:0 standard. Prepare a stock solution in methanol (e.g., 1 mg/mL).

  • Calibration Standards: Certified C15:0 standard and a FAME mix standard (e.g., RESTEK Food Industry FAME Mix).[7]

  • Glassware: Pyrex glass tubes with Teflon-lined screw caps, Pasteur pipettes, volumetric flasks.

2. Sample Preparation and Lipid Extraction

  • Thaw frozen plasma/serum samples on ice.

  • Pipette 200 µL of plasma/serum into a clean glass tube.

  • Add a known amount of the internal standard (e.g., 50 µL of 1 mg/mL C17:0).

  • Add 2 mL of Methanol and 1 mL of Chloroform. Vortex vigorously for 1 minute to precipitate protein and begin lipid extraction.

  • Add another 1 mL of Chloroform and 1 mL of 0.88% NaCl solution. Vortex again for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic layer (chloroform containing lipids) using a glass Pasteur pipette and transfer to a new clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen at 40°C.

3. Saponification and Derivatization to FAMEs

  • To the dried lipid extract, add 2 mL of 0.5 M KOH in methanol.

  • Cap the tube tightly and heat at 100°C for 10 minutes to saponify the lipids (cleaving fatty acids from their glycerol (B35011) backbone).

  • Cool the tube to room temperature.

  • Add 2 mL of 14% BF3 in methanol. Cap tightly and heat again at 100°C for 5 minutes. This step methylates the free fatty acids to form FAMEs.[8]

  • Cool the tube. Add 2 mL of saturated NaCl solution and 2 mL of hexane.

  • Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Transfer the upper hexane layer, which contains the FAMEs, to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final hexane solution to a GC vial for analysis.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: A polar capillary column suitable for FAME analysis, such as a Rt-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or an HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[7][8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: 250°C, splitless mode.

  • Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 4°C/min, and hold for 15 min.[7] (Note: Program must be optimized for the specific column and instrument).

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification.

  • Monitored Ions: Monitor the molecular ion or characteristic fragment ions for C15:0-methyl ester (m/z 256) and the internal standard (e.g., C17:0-methyl ester, m/z 284).

  • Quantification: Create a calibration curve using the standards. The concentration of C15:0 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Diagrams and Workflows

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma/Serum Sample (200 µL) IS Add Internal Standard (C17:0) Sample->IS Solvents1 Add Methanol & Chloroform IS->Solvents1 Centrifuge1 Vortex & Centrifuge Solvents1->Centrifuge1 Extract Collect Organic Layer Centrifuge1->Extract Dry Dry Under N2 Extract->Dry Saponify Saponification (0.5M KOH in MeOH) Dry->Saponify Methylate Methylation (14% BF3 in MeOH) Saponify->Methylate Extract2 Hexane Extraction Methylate->Extract2 FAMEs FAMEs in Hexane Extract2->FAMEs GCMS GC-MS Analysis (SIM Mode) FAMEs->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for C15:0 analysis in plasma.

Metabolic_Pathway Diet Dietary Intake (Dairy, Ruminant Meat) C15_Pool Circulating C15:0 Pool (Plasma/Serum) Diet->C15_Pool Exogenous Source Gut Gut Microbiota (Propionate Production) Metabolism Endogenous Metabolism Gut->Metabolism Substrate Tissue Tissue Incorporation (Adipose, Cell Membranes) C15_Pool->Tissue Uptake PropionylCoA β-oxidation to Propionyl-CoA C15_Pool->PropionylCoA Catabolism PDC Metabolite: Pentadecanoylcarnitine (PDC) C15_Pool->PDC Conversion Metabolism->C15_Pool Endogenous Synthesis (minor contribution) CAC Citric Acid Cycle (Anaplerosis) PropionylCoA->CAC

References

Application Notes and Protocols for Mass Spectrometry Analysis of 14-Pentadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Pentadecenoic acid is a long-chain monounsaturated fatty acid. The precise analysis of such fatty acids is crucial in various research fields, including lipidomics, biomarker discovery, and drug development. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the identification and quantification of fatty acids. However, due to the low volatility and polar nature of free fatty acids, derivatization is a critical step to enhance their chromatographic and mass spectrometric properties. This document provides detailed protocols for the derivatization of this compound to its fatty acid methyl ester (FAME) and outlines the expected fragmentation pattern upon electron ionization (EI) mass spectrometry.

Experimental Protocols

The direct analysis of free fatty acids by GC-MS is challenging due to poor peak shape and potential for thermal degradation.[1][2] Derivatization to FAMEs is the most common approach to overcome these limitations.[1][2][3]

Protocol 1: Fatty Acid Methyl Ester (FAME) Synthesis using Boron Trifluoride (BF₃)-Methanol

This is a widely used method for the esterification of free fatty acids.

Materials:

  • Sample containing this compound (e.g., lipid extract)

  • Boron trifluoride-methanol solution (12-14% w/v)

  • Hexane (B92381) or Heptane (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation: Place 1-10 mg of the lipid sample or a dried lipid extract into a screw-capped glass tube.[1] If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.[1]

  • Reagent Addition: Add 2 mL of 12-14% BF₃-methanol solution to the dried sample.[1]

  • Reaction: Tightly cap the tube and heat at 60-100°C for 5-60 minutes. The optimal time and temperature may need to be determined empirically for specific sample types.[1] A common condition is 80°C for 1 hour.[4]

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 2 mL of hexane (or heptane). Vortex vigorously for 1-2 minutes to extract the FAMEs into the organic layer.[3]

  • Phase Separation: Centrifuge the tube at approximately 1,500 x g for 5-10 minutes to achieve clear phase separation.[1]

  • Collection and Drying: Carefully transfer the upper organic layer containing the FAMEs to a clean vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the hexane solution into the GC-MS.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

Typical GC-MS Parameters:

ParameterValue
GC Inlet Temperature 250°C
Injection Mode Splitless (or split, depending on concentration)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Energy 70 eV
Mass Range m/z 50-500
Scan Speed 2 scans/sec

Note: These parameters should be optimized for the specific instrument and column used.

Data Presentation

Predicted Mass Spectrometry Fragmentation Data for this compound Methyl Ester (C₁₆H₃₀O₂)

m/zPredicted AssignmentPredicted Relative Abundance
254[M]⁺ (Molecular Ion)Low
223[M - OCH₃]⁺Low
222[M - CH₃OH]⁺Moderate
199[M - C₄H₇]⁺ (cleavage at double bond)Low
185[M - C₅H₉]⁺ (cleavage at double bond)Low
143[C₉H₁₅O]⁺Low
129[C₈H₁₃O]⁺Low
111[C₈H₁₅]⁺Moderate
97[C₇H₁₃]⁺High
87[CH₃OC(O)CH₂CH₂]⁺Moderate
74[CH₃OC(OH)=CH₂]⁺ (McLafferty Rearrangement)High (Base Peak)
55[C₄H₇]⁺High

Note: The relative abundances are predictions and may vary depending on the specific GC-MS conditions.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Lipid Sample Dried_Sample Dried Sample Sample->Dried_Sample Evaporation FAME_Reaction FAME Synthesis (BF3-Methanol) Dried_Sample->FAME_Reaction Add Reagent & Heat Extracted_FAMEs Extracted FAMEs (in Hexane) FAME_Reaction->Extracted_FAMEs L-L Extraction GC_MS GC-MS Analysis Extracted_FAMEs->GC_MS Injection Data Mass Spectrum Data GC_MS->Data Ionization & Detection

Caption: Workflow for the derivatization and analysis of this compound.

Fragmentation Pathway of this compound Methyl Ester

fragmentation_pathway cluster_main Predicted Fragmentation of this compound Methyl Ester cluster_fragments Key Fragment Ions Parent This compound Methyl Ester [M]⁺ m/z = 254 mclafferty McLafferty Rearrangement [CH₃OC(OH)=CH₂]⁺ m/z = 74 (Base Peak) Parent->mclafferty Rearrangement loss_methoxy Loss of Methoxy Group [M - OCH₃]⁺ m/z = 223 Parent->loss_methoxy α-cleavage loss_methanol Loss of Methanol [M - CH₃OH]⁺ m/z = 222 Parent->loss_methanol Elimination alkyl_chain Alkyl Chain Fragments [CnH2n-1]⁺ e.g., m/z 97, 111 Parent->alkyl_chain C-C Cleavage double_bond_cleavage Cleavage at Double Bond [M - CnH2n-1]⁺ e.g., m/z 199, 185 Parent->double_bond_cleavage Allylic/Vinylic Cleavage

Caption: Predicted EI fragmentation pathway of this compound methyl ester.

References

Protocol for the Extraction of 14-Pentadecenoic Acid from Tissues: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Pentadecenoic acid (C15:1) is an odd-chain monounsaturated fatty acid that has garnered increasing interest in biomedical research. Its presence in tissues can serve as a biomarker for dietary intake and has been linked to various physiological and pathological processes. Accurate and efficient extraction of this compound from biological tissues is paramount for reliable quantification and subsequent analysis. This document provides detailed protocols for the extraction of this compound from tissues, a summary of quantitative data from comparative studies of different extraction methods, and an overview of its metabolic context.

Data Presentation: Comparison of Lipid Extraction Methods

While specific quantitative data on the extraction recovery of this compound is not extensively available in the literature, the following table summarizes the general efficiency of widely used lipid extraction methods. The recovery of individual fatty acids is often comparable to the total lipid recovery, especially when using robust methods like the Folch or Bligh & Dyer techniques. For samples with low lipid content (<2%), the Bligh and Dyer method provides results comparable to the Folch method. However, for tissues with higher lipid content, the Folch method is generally considered to yield a more exhaustive extraction.[1]

Extraction MethodPrincipleTypical Total Lipid Recovery (%)Key AdvantagesKey DisadvantagesSuitable For
Folch Method Liquid-liquid extraction using a chloroform-methanol (2:1, v/v) mixture to create a monophasic system that disrupts cell membranes and solubilizes lipids. The addition of a salt solution induces phase separation.[2]95-99[3]High extraction efficiency, considered a "gold standard."[1]Use of toxic chlorinated solvent (chloroform), relatively large solvent volumes required.Solid tissues, especially those with >2% lipid content.[1]
Bligh & Dyer Method A modification of the Folch method using a lower solvent-to-sample ratio of chloroform-methanol-water.[4]≥95 for low-lipid samples (<2%)[4]Reduced solvent consumption compared to the Folch method, rapid.[4]May underestimate lipid content in samples with high lipid concentrations (>2%).[4]Biological fluids and tissues with low lipid content.
Soxhlet Extraction Continuous solid-liquid extraction with an organic solvent.Variable, can be lower than solvent partition methods for polar lipids.Can be automated.Time-consuming, potential for thermal degradation of unstable lipids.Dry, solid samples.

Experimental Protocols

The following are detailed methodologies for the most common and effective lipid extraction techniques applicable to the isolation of this compound from tissues.

Protocol 1: Modified Folch Method for Total Lipid Extraction

This method is a robust and widely used procedure for the exhaustive extraction of lipids from animal tissues.[3]

Materials:

  • Homogenizer (e.g., rotor-stator or bead beater)

  • Glass centrifuge tubes with Teflon-lined caps

  • Chloroform (B151607), HPLC grade

  • Methanol (B129727), HPLC grade

  • 0.9% NaCl solution (w/v)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Tissue Preparation: Accurately weigh approximately 100-200 mg of fresh or frozen tissue. If frozen, thaw on ice.

  • Homogenization: Place the tissue in a glass homogenizer tube. Add a 20-fold volume of chloroform:methanol (2:1, v/v) to the tissue (e.g., for 100 mg of tissue, add 2 mL of the solvent mixture). Homogenize the tissue thoroughly until a uniform suspension is obtained.

  • Extraction: Transfer the homogenate to a glass centrifuge tube. Agitate the mixture on a shaker or by vortexing for 15-20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., for 2 mL of homogenate, add 0.4 mL of NaCl solution). Vortex the mixture for 30 seconds.

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 2,000 x g) for 10 minutes to facilitate phase separation. Two distinct phases will form: a lower chloroform phase containing the lipids and an upper aqueous methanol phase.

  • Lipid Collection: Carefully aspirate and discard the upper aqueous phase using a Pasteur pipette. Transfer the lower chloroform phase containing the lipids to a new clean glass tube.

  • Solvent Evaporation: Evaporate the chloroform to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis (e.g., hexane (B92381) or a chloroform:methanol mixture).

Protocol 2: Bligh & Dyer Method for Lipid Extraction

This method is a modification of the Folch method that utilizes a smaller volume of solvents, making it suitable for smaller sample sizes and tissues with lower lipid content.[4]

Materials:

  • Homogenizer

  • Glass centrifuge tubes with Teflon-lined caps

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Distilled water

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Tissue Preparation: Accurately weigh approximately 100 mg of fresh or frozen tissue.

  • Homogenization: In a glass homogenizer, add the tissue to a mixture of 1 mL of chloroform and 2 mL of methanol. Homogenize thoroughly.

  • Extraction: Transfer the homogenate to a glass centrifuge tube. Add another 1 mL of chloroform and vortex for 30 seconds. Then, add 1 mL of distilled water and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 2,000 x g) for 10 minutes to separate the phases.

  • Lipid Collection: Collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer it to a clean glass tube.

  • Solvent Evaporation: Dry the chloroform extract under a stream of nitrogen.

  • Reconstitution: Dissolve the lipid residue in a small volume of an appropriate solvent for further analysis.

Subsequent Analysis: Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis

Following extraction, the total lipid extract is typically subjected to transesterification to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

Brief Protocol for FAME Preparation (using BF3-Methanol):

  • To the dried lipid extract, add a known volume of a methanolic solution of an internal standard (e.g., heptadecanoic acid).

  • Add 1-2 mL of 14% boron trifluoride (BF3) in methanol.

  • Heat the mixture at 60-100°C for 5-30 minutes.

  • After cooling, add water and a nonpolar solvent like hexane to extract the FAMEs.

  • The hexane layer containing the FAMEs is then collected and concentrated for GC-MS analysis.

GC-MS Analysis:

The FAMEs are separated and quantified using a GC-MS system equipped with a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase). The identification of this compound methyl ester is confirmed by its retention time and mass spectrum compared to a pure standard. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from tissues.

Extraction_Workflow Tissue Tissue Sample (e.g., Adipose, Liver, Muscle) Homogenization Homogenization in Chloroform:Methanol Tissue->Homogenization Extraction Lipid Extraction (e.g., Folch or Bligh & Dyer) Homogenization->Extraction PhaseSeparation Phase Separation (Centrifugation) Extraction->PhaseSeparation LipidExtract Collection of Lipid-Containing Phase PhaseSeparation->LipidExtract Evaporation Solvent Evaporation LipidExtract->Evaporation FAME Transesterification to Fatty Acid Methyl Esters (FAMEs) Evaporation->FAME GCMS GC-MS Analysis FAME->GCMS Data Quantification of This compound GCMS->Data

Workflow for this compound Extraction and Analysis.
Signaling Pathway: Beta-Oxidation of Odd-Chain Fatty Acids

This compound, as an odd-chain fatty acid, undergoes beta-oxidation, a metabolic process that breaks down fatty acids to produce energy. The final product of beta-oxidation of odd-chain fatty acids is propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle.

Beta_Oxidation C15_1 This compound (C15:1) AcylCoA Pentadecenoyl-CoA C15_1->AcylCoA Activation BetaOxidation Beta-Oxidation Cycles (removes 2 carbons per cycle) AcylCoA->BetaOxidation AcetylCoA Acetyl-CoA (Enters Citric Acid Cycle) BetaOxidation->AcetylCoA n cycles PropionylCoA Propionyl-CoA (C3) BetaOxidation->PropionylCoA Final cycle MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA TCA Citric Acid Cycle SuccinylCoA->TCA

Metabolic pathway of odd-chain fatty acid beta-oxidation.

References

Application Notes and Protocols for NMR Spectroscopy of 14-Pentadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Pentadecenoic acid (C15:1) is a monounsaturated long-chain fatty acid characterized by a terminal double bond. Its unique structure makes it a molecule of interest in various fields, including lipidomics, materials science, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of fatty acids like this compound. This document provides detailed application notes and experimental protocols for the NMR analysis of this compound.

Predicted NMR Data

Due to the limited availability of experimental NMR spectra for this compound in public databases, the following ¹H and ¹³C NMR chemical shifts have been predicted using computational methods. These predictions are based on established algorithms and provide a reliable reference for spectral assignment. The predictions were performed assuming deuterated chloroform (B151607) (CDCl₃) as the solvent.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the terminal vinyl group, the aliphatic chain, and the carboxylic acid proton.

Atom NumberPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J) in Hz
H-111.0 - 12.0br s-
H-22.35t7.5
H-31.63p7.5
H-4 to H-121.25 - 1.35m-
H-132.04q7.0
H-145.81ddt16.9, 10.2, 6.7
H-15 (trans)4.99ddt16.9, 1.7, 1.7
H-15 (cis)4.93ddt10.2, 1.7, 1.7

t = triplet, p = pentet, m = multiplet, q = quartet, ddt = doublet of doublets of triplets, br s = broad singlet

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides detailed information about the carbon backbone of this compound, with distinct chemical shifts for the carboxylic acid carbon, the double bond carbons, and the aliphatic chain carbons.

Atom NumberPredicted Chemical Shift (ppm)
C-1180.5
C-234.1
C-324.7
C-4 to C-1129.1 - 29.7
C-1228.9
C-1333.8
C-14139.2
C-15114.1

Experimental Protocols

This section outlines a detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the fatty acid is readily soluble. Deuterated chloroform (CDCl₃) is a common choice.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent. TMS provides a reference signal at 0 ppm.

  • Mixing: Gently vortex or swirl the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtration (Optional but Recommended): To remove any particulate matter that could affect spectral quality, the solution can be filtered through a small plug of glass wool placed in the Pasteur pipette during transfer.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a general guideline and may need to be optimized based on the specific instrument and experimental goals.

For ¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate quantification.

  • Number of Scans (NS): 8 to 64 scans, depending on the sample concentration.

  • Spectral Width (SW): 12-16 ppm.

  • Temperature: 298 K (25 °C).

For ¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-10 seconds. Longer delays are crucial for quantitative analysis of quaternary carbons.

  • Number of Scans (NS): 1024 to 4096 scans or more, due to the low natural abundance of ¹³C.

  • Spectral Width (SW): 200-240 ppm.

  • Temperature: 298 K (25 °C).

Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons or carbons.

  • Peak Picking and Assignment: Identify the chemical shift of each peak and assign it to the corresponding nucleus in the molecule based on the predicted data and known chemical shift ranges.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire Acquire FID setup->acquire process Fourier Transform & Phasing acquire->process analyze Integration & Peak Assignment process->analyze interpret Structural Elucidation analyze->interpret

Caption: General workflow for NMR analysis.

Potential Metabolic Pathway

This compound, as an odd-chain unsaturated fatty acid, can be synthesized and metabolized through pathways similar to those for more common even-chain fatty acids. The diagram below illustrates a potential metabolic route.

metabolic_pathway cluster_synthesis Biosynthesis cluster_breakdown Beta-Oxidation propionyl_coa Propionyl-CoA elongation Fatty Acid Elongase propionyl_coa->elongation c15_0 Pentadecanoic Acid (C15:0) elongation->c15_0 desaturation Fatty Acid Desaturase c15_1 This compound (C15:1) desaturation->c15_1 c15_0->desaturation beta_oxidation Beta-Oxidation Cycles c15_1->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa final_propionyl_coa Propionyl-CoA beta_oxidation->final_propionyl_coa

Caption: Potential metabolic pathway.

Application Notes: The Use of 14-Pentadecenoic Acid in Microbial Fatty Acid Methyl Ester (FAME) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fatty acid methyl ester (FAME) analysis is a cornerstone technique in microbiology for the identification, characterization, and chemotaxonomy of microbial species. The method relies on the derivatization of cellular fatty acids into their more volatile methyl esters, which are then separated and quantified by gas chromatography (GC). For accurate quantification, the use of an internal standard is crucial to correct for variations during sample preparation, extraction, and analysis. Odd-chain fatty acids, which are often present in low abundance in many microorganisms, are ideal candidates for internal standards. This application note details the use of 14-pentadecenoic acid (C15:1) as an internal standard in microbial FAME analysis.

Principle

This compound is a 15-carbon monounsaturated fatty acid.[1] Its odd-numbered carbon chain makes it a suitable internal standard as it is typically not a major component of the fatty acid profile of many common bacteria.[2] By adding a known quantity of this compound to a microbial sample before processing, the relative amounts of the other fatty acids can be accurately determined. The internal standard co-extracts with the cellular fatty acids and is derivatized alongside them. Any sample loss during the procedure will affect both the internal standard and the target analytes proportionally, thus preserving the quantitative accuracy of the results.

Quantitative Data Summary

The following table presents representative data from a FAME analysis of a bacterial culture, illustrating the quantification of two target fatty acids using an internal standard. While this example uses pentadecanoic acid (C15:0), the principle and calculations are directly applicable when using this compound (C15:1).

AnalyteRetention Time (min)Peak AreaConcentration in Hexane (B92381) Extract (µg/mL)Titer in Culture (mg/L)
C12:0 FAME10.2150,00045.018.0
C14:0 FAME12.580,00024.09.6
C15:1 FAME (Internal Standard) 13.8 120,000 50.0 20.0

Note: The data in this table is illustrative and based on typical results from FAME analysis experiments.

Experimental Protocols

A comprehensive protocol for microbial FAME analysis involves several key stages: cell harvesting, saponification (lipid extraction), methylation (derivatization), extraction of FAMEs, and finally, GC analysis.

1. Cell Culture and Harvesting

  • Culture the microbial strain under standardized conditions (e.g., Trypticase Soy Broth Agar at a specific temperature and incubation time) to ensure a reproducible fatty acid profile.[3]

  • Harvest cells from the late stationary phase of growth to allow for sufficient accumulation of fatty acids.[2]

  • Collect a standardized amount of cell paste (e.g., 40-50 mg wet weight) for analysis.

2. Saponification and Methylation

This process cleaves the fatty acids from the lipids and converts them into methyl esters.

  • Saponification: To the cell pellet, add 1.0 mL of a saponification reagent (45g NaOH, 150 mL methanol, and 150 mL deionized water).[3] Add a known amount of this compound internal standard. Vortex the mixture and heat in a boiling water bath for 30 minutes, with vigorous vortexing every 5-10 minutes.[3]

  • Methylation: Cool the tubes and add 2.0 mL of a methylation reagent (325 mL 6.0 N HCl and 275 mL methanol).[3] Cap the tubes, vortex briefly, and heat at 80°C for 10 minutes.[3]

3. FAME Extraction

  • Rapidly cool the tubes after methylation.

  • Add 1.25 mL of an extraction solvent (e.g., a 1:1 mixture of hexane and methyl tert-butyl ether).[3]

  • Mix the tubes gently for 10 minutes to extract the FAMEs into the organic phase.

  • Centrifuge the tubes to separate the phases.

  • Transfer the upper organic phase containing the FAMEs to a clean GC vial for analysis.

4. Gas Chromatography (GC) Analysis

The separated FAMEs are analyzed using a gas chromatograph, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • GC Column: A polar capillary column, such as a DB-23 or CP-Sil 88, is commonly used for FAME analysis to achieve good separation of isomers.[4][5]

  • Temperature Program: A typical temperature program starts at a lower temperature (e.g., 170°C) and ramps up to a higher temperature (e.g., 270°C) at a rate of 5°C per minute.[3]

  • Carrier Gas: Helium or hydrogen is used as the carrier gas.[3]

  • Injection: A small volume (e.g., 1-2 µL) of the FAME extract is injected into the GC.

Experimental Workflow Diagram

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction & Analysis culture Microbial Culture harvest Cell Harvesting culture->harvest add_is Add this compound (Internal Standard) harvest->add_is saponification Saponification (NaOH, Methanol, Heat) add_is->saponification methylation Methylation (HCl, Methanol, Heat) saponification->methylation extraction FAME Extraction (Hexane/MTBE) methylation->extraction gc_analysis GC-FID/MS Analysis extraction->gc_analysis data_processing Data Processing & Quantification gc_analysis->data_processing

Caption: Workflow for Microbial FAME Analysis.

Signaling Pathways and Logical Relationships

In the context of this application, the primary logical relationship is the experimental workflow itself, as depicted in the diagram above. The process follows a linear progression from sample preparation to data analysis, with the addition of the internal standard being a critical step for ensuring quantitative accuracy. The signaling pathway is not biological in this case but rather analytical, where the "signal" is the chromatographic peak corresponding to each FAME, and its intensity is processed relative to the internal standard's signal to yield a quantitative result.

References

Application Notes & Protocols: 14-Pentadecenoic Acid-Based Metallomesogenic Polymer as a Stationary Phase in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for the use of a novel stationary phase in gas chromatography (GC) derived from 14-pentadecenoic acid. Specifically, it describes a metallomesogenic side-chain polymer created by the covalent bonding of this compound, stearic acid, and poly(methylhydrosiloxane) (B7799882), forming copper carboxylato discotic units.[1] This unique stationary phase exhibits liquid crystalline properties, which can offer selective separations of various analytes, particularly those with similar boiling points but different shapes or polarities.

The application of such specialized stationary phases can be of great interest in the pharmaceutical industry for the analysis of drug molecules, intermediates, and related substances, where high selectivity is often required.

I. Synthesis of the Metallomesogenic Polymer Stationary Phase

The stationary phase is a metallomesogenic side-chain polymer. The synthesis involves a multi-step process to create a polymer with copper carboxylato discotic units.[1]

Experimental Protocol: Synthesis of the Stationary Phase

  • Monomer Synthesis: The initial step involves the synthesis of the monomeric copper carboxylate complex. This is achieved by reacting this compound and stearic acid with a copper(II) salt in an appropriate solvent.

  • Polymerization: The resulting monomeric metallomesogen is then covalently bonded to a poly(methylhydrosiloxane) backbone. This creates the final side-chain polymer with liquid crystalline properties.[1]

Below is a diagram illustrating the conceptual workflow for the synthesis of the stationary phase.

G cluster_synthesis Stationary Phase Synthesis Workflow Reactants This compound + Stearic Acid + Copper(II) Salt Monomer Monomeric Copper Carboxylate Complex Reactants->Monomer Complexation Stationary_Phase Metallomesogenic Side-Chain Polymer Monomer->Stationary_Phase Polymer_backbone Poly(methylhydrosiloxane) Polymer_backbone->Stationary_Phase Hydrosilylation

Caption: Workflow for the synthesis of the metallomesogenic polymer stationary phase.

II. Capillary Column Preparation

The synthesized metallomesogenic polymer is then used to coat a fused-silica capillary column to prepare it for use in a gas chromatograph.

Experimental Protocol: Column Coating

  • Capillary Deactivation: A fused-silica capillary (e.g., 15 m x 0.25 mm I.D.) is first deactivated to prevent interactions between the analytes and the silica (B1680970) surface.

  • Static Coating: The metallomesogenic polymer is dissolved in a suitable volatile solvent. The solution is then introduced into the deactivated capillary. One end of the capillary is sealed, and the solvent is slowly evaporated under a vacuum at a controlled temperature. This process leaves a thin, uniform film of the stationary phase on the inner wall of the capillary.

G cluster_coating Capillary Column Coating Workflow Deactivated_Capillary Deactivated Fused-Silica Capillary Coating_Process Static Coating Procedure Deactivated_Capillary->Coating_Process Polymer_Solution Metallomesogenic Polymer in Volatile Solvent Polymer_Solution->Coating_Process Coated_Column Coated Capillary Column Coating_Process->Coated_Column Solvent Evaporation

Caption: Workflow for the preparation of the coated capillary column.

III. Application: Separation of Phenolic Compounds

This stationary phase has been successfully applied to the separation of various phenolic compounds. The unique liquid crystalline structure of the stationary phase allows for separations based on the shape and polarity of the analytes, in addition to their boiling points.

Experimental Conditions for Phenol Separation

ParameterValue
Column Metallomesogenic polymer-coated fused-silica capillary (15 m x 0.25 mm I.D.)
Carrier Gas Nitrogen or Helium
Injection Mode Split
Detector Flame Ionization Detector (FID)
Oven Temperature Programmed or isothermal (e.g., various temperatures were tested for optimization)

Data Presentation: Elution Order of Selected Phenols

The elution order of some phenols was found to be different from what would be expected based solely on their boiling points, highlighting the selective nature of the stationary phase.

CompoundBoiling Point (°C)Elution Order
2-Nitrophenol (B165410)2141
Phenol181.72
m-Methylphenol202.23
p-Methylphenol201.94
4-Bromophenol (B116583)2365
3-Methyl-4-chlorophenol2356

Note: This data is based on the findings that 2-nitrophenol eluted before phenol, and m-methylphenol eluted before p-methylphenol, which is contrary to their boiling points. Baseline separation was achieved for compounds with very similar boiling points like 4-bromophenol and 3-methyl-4-chlorophenol.[1]

References

Application Notes and Protocols: Synthesis and Analysis of 14-Pentadecenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Pentadecenoic acid is a monounsaturated fatty acid that is gaining interest in the scientific community for its potential role as a biomarker and its biological activities. Its analysis often requires derivatization to the more volatile methyl ester, this compound methyl ester, for techniques such as gas chromatography-mass spectrometry (GC-MS). This document provides detailed protocols for the chemical synthesis of this compound, its subsequent conversion to the methyl ester, and the analytical procedures for its quantification and identification.

Synthesis of this compound and its Methyl Ester

The synthesis of this compound can be achieved through a multi-step process starting from a suitable precursor. This is followed by esterification to yield the desired methyl ester for analysis.

Part 1: Synthesis of this compound

A plausible synthetic route to this compound involves the oxidation of a terminal alcohol to an aldehyde, followed by a Wittig reaction to introduce the terminal double bond.

Experimental Protocol: Synthesis of this compound

This protocol outlines a two-step synthesis starting from 14-hydroxytetradecanoic acid.

Step 1: Oxidation of 14-Hydroxytetradecanoic Acid to 14-Oxotetradecanoic Acid

  • Dissolve 14-hydroxytetradecanoic acid in a suitable organic solvent such as dichloromethane (B109758) (DCM).

  • Add a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate (B1220275) for Dess-Martin periodinane).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude 14-oxotetradecanoic acid.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Wittig Reaction to form this compound

  • Prepare the Wittig reagent by reacting methyltriphenylphosphonium (B96628) bromide with a strong base like n-butyllithium in an anhydrous solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere.

  • Dissolve the purified 14-oxotetradecanoic acid from Step 1 in anhydrous THF.

  • Add the aldehyde solution dropwise to the prepared Wittig reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography.

Quantitative Data (Illustrative)

StepReactantProductReagentsTypical Yield (%)Purity (%)
114-Hydroxytetradecanoic acid14-Oxotetradecanoic acidPCC or Dess-Martin periodinane85-95>95
214-Oxotetradecanoic acidThis compoundMethyltriphenylphosphonium bromide, n-BuLi70-85>98

Synthesis Workflow

Synthesis_Workflow start 14-Hydroxytetradecanoic Acid aldehyde 14-Oxotetradecanoic Acid start->aldehyde Oxidation (PCC or DMP) final_product This compound aldehyde->final_product Wittig Reaction wittig_reagent Methyltriphenylphosphonium Ylide wittig_reagent->final_product

Caption: Proposed synthesis workflow for this compound.

Part 2: Synthesis of this compound Methyl Ester

The synthesized this compound is converted to its methyl ester for GC-MS analysis. Two common methods are presented below.

Protocol 1: Esterification using Diazomethane (B1218177)

Note: Diazomethane is toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Dissolve a known amount of this compound in a mixture of diethyl ether and a small amount of methanol.

  • Prepare a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald™).

  • Add the diazomethane solution dropwise to the fatty acid solution at 0 °C with gentle stirring until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Allow the reaction to proceed for 10-15 minutes.

  • Quench any excess diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

  • Evaporate the solvent under a gentle stream of nitrogen to obtain the this compound methyl ester.

Protocol 2: Acid-Catalyzed Esterification

  • Dissolve this compound in a solution of 1-5% sulfuric acid or hydrochloric acid in anhydrous methanol.

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Add water and extract the methyl ester with an organic solvent like hexane (B92381) or diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the this compound methyl ester.

Quantitative Data (Illustrative)

MethodReagentTypical Yield (%)Purity (%)
DiazomethaneDiazomethane>99>99
Acid-CatalyzedH₂SO₄ or HCl in Methanol90-98>98

Analytical Protocols

Gas chromatography-mass spectrometry (GC-MS) is the method of choice for the analysis of this compound methyl ester.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation : Dissolve the synthesized this compound methyl ester in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • GC-MS System : A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions :

    • Column : A polar capillary column, such as a DB-WAX or a similar polyethylene (B3416737) glycol (PEG) phase column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature : 250 °C.

    • Injection Volume : 1 µL with a split ratio of 20:1.

    • Oven Temperature Program :

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 200 °C at 10 °C/min.

      • Ramp to 240 °C at 5 °C/min, hold for 10 minutes.

  • MS Conditions :

    • Ion Source Temperature : 230 °C.

    • Interface Temperature : 250 °C.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Scan Range : m/z 40-400.

Data Presentation: Expected GC-MS Data

AnalyteExpected Retention Time (min)Key Mass Fragments (m/z)
This compound methyl esterVaries with systemMolecular Ion (M⁺): 254. Expected fragments: 223 ([M-31]⁺), 74 (McLafferty rearrangement), 55.

Analytical Workflow

Analytical_Workflow sample This compound Methyl Ester in Solvent gc Gas Chromatography (Separation) sample->gc Injection ms Mass Spectrometry (Detection & Identification) gc->ms Elution data Data Analysis (Quantification & Structure Elucidation) ms->data Data Acquisition

Caption: General workflow for the GC-MS analysis of FAMEs.

Biological Context and Signaling Pathways

While the specific biological roles of this compound are still under investigation, its saturated analog, pentadecanoic acid (C15:0), has been studied more extensively. Pentadecanoic acid has been identified as a potential biomarker for dairy fat intake and has been shown to exert anti-inflammatory and anti-cancer effects.[1][2][3][4]

One of the pathways implicated in the action of pentadecanoic acid is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[5][6][7][8][9] Specifically, in breast cancer stem-like cells, pentadecanoic acid has been shown to suppress the JAK2/STAT3 signaling pathway, which is often dysregulated in cancer.[5][6][9] This suppression leads to reduced cancer cell stemness and induction of apoptosis.[5][6][9] It is important to note that this has been demonstrated for the saturated fatty acid (C15:0), and further research is required to determine if this compound (C15:1) interacts with the same pathway.

JAK2/STAT3 Signaling Pathway (Inhibition by Pentadecanoic Acid)

JAK2_STAT3_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK2 JAK2 IL6R->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pJAK2->STAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization DNA DNA pSTAT3_dimer->DNA Translocation C15_0 Pentadecanoic Acid (C15:0) C15_0->pJAK2 Inhibition C15_0->pSTAT3 Inhibition Gene_Expression Target Gene Expression (e.g., Proliferation, Anti-apoptosis) DNA->Gene_Expression Transcription IL6 IL-6 IL6->IL6R

References

Application Notes and Protocols for the Lipidomic Profiling of Odd-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odd-chain fatty acids (OCFAs) are a class of lipids characterized by an odd number of carbon atoms in their aliphatic tail. While less abundant than their even-chain counterparts, OCFAs, particularly pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are gaining significant attention in biomedical research.[1][2] Emerging evidence suggests their roles as biomarkers for dietary intake (e.g., dairy fat) and their potential involvement in various physiological and pathophysiological processes, including cardiovascular disease and metabolic disorders.[1][2][3] Unlike even-chain fatty acids, the metabolism of OCFAs yields propionyl-CoA, which can enter the Krebs cycle via succinyl-CoA, highlighting their unique metabolic fate.[2]

This document provides a detailed workflow for the lipidomic profiling of OCFAs in biological samples, from sample preparation and lipid extraction to instrumental analysis and data interpretation. The protocols are intended to provide a robust framework for researchers and drug development professionals investigating the role of these unique fatty acids.

Quantitative Data Summary

The following tables summarize the reported concentrations of key odd-chain fatty acids in human plasma and various tissues. These values can serve as a reference for expected physiological ranges.

Table 1: Concentration of Odd-Chain Fatty Acids in Human Plasma

Odd-Chain Fatty AcidLipid ClassMedian Concentration (mM)Interquartile Range (mM)Reference
Total OCFA-containing lipids-1.771.44 - 2.29[4]
C15:0 and C17:0 containing PhospholipidsPhospholipids--[4]
C15:0 and C17:0 containing TriacylglycerolsTriacylglycerols37% of total L-OCFA29 - 47%[4]
C15:0 and C17:0 containing Free Fatty AcidsFree Fatty Acids19% of total L-OCFA15 - 24%[4]
C15:0 and C17:0 containing Cholesteryl EstersCholesteryl Esters19% of total L-OCFA15 - 22%[4]

Table 2: Percentage of Odd-Chain Fatty Acids in Total Fatty Acids of Various Human Tissues

Odd-Chain Fatty AcidAdipose Tissue (%)Erythrocytes (%)Hindmilk (%)Reference
Pentadecanoic acid (C15:0)0.320.280.46[1]
Heptadecanoic acid (C17:0)0.340.450.57[1]

Experimental Workflow

A typical lipidomics workflow for OCFA profiling involves sample preparation, lipid extraction, derivatization (for GC-MS), and instrumental analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

OCFA Profiling Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis SampleCollection Sample Collection (Plasma, Tissue, Cells) InternalStandard Spike with Internal Standard (e.g., C17:0-d33) SampleCollection->InternalStandard Extraction Lipid Extraction (Folch or Bligh-Dyer) InternalStandard->Extraction Derivatization Derivatization to FAMEs (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis LCMS->DataAnalysis

A generalized workflow for odd-chain fatty acid profiling.

Experimental Protocols

Protocol 1: Lipid Extraction using the Folch Method

This method is suitable for a wide range of biological samples and provides a robust extraction of total lipids.[5][6]

Materials:

Procedure:

  • Sample Homogenization:

    • For tissue samples, weigh approximately 1 g of tissue and homogenize it in 20 mL of a 2:1 (v/v) chloroform:methanol mixture.[6]

    • For plasma or cell suspensions, use a volume of solvent mixture that is 20 times the sample volume.[6]

  • Filtration/Centrifugation:

    • Filter the homogenate through a Whatman No. 1 filter paper or centrifuge at 2000 x g for 10 minutes to pellet the solid material.[6]

    • Collect the liquid phase.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the collected liquid phase (e.g., for 20 mL of extract, add 4 mL of NaCl solution).[6]

    • Vortex the mixture vigorously for 1 minute and then centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to facilitate phase separation.[6]

  • Lipid Collection:

    • Two distinct phases will form: an upper aqueous/methanol phase and a lower organic/chloroform phase containing the lipids.

    • Carefully aspirate and discard the upper phase.

    • Transfer the lower chloroform phase to a new clean glass tube.

  • Drying:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., hexane (B92381) for GC-MS or a mobile phase compatible solvent for LC-MS/MS).

Protocol 2: Lipid Extraction using the Bligh-Dyer Method

This method is a rapid alternative to the Folch method and is particularly suitable for samples with high water content.[7][8][9]

Materials:

  • Vortex mixer

  • Glass centrifuge tubes

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

Procedure:

  • Sample Preparation:

    • For a 1 mL aqueous sample (e.g., plasma, cell homogenate), place it in a glass centrifuge tube.[7]

  • Extraction:

    • Add 3.75 mL of a 1:2 (v/v) chloroform:methanol solution.[7]

    • Vortex vigorously for 1 minute to form a single phase.[8]

  • Phase Separation:

    • Add 1.25 mL of chloroform and vortex for 1 minute.[7][8]

    • Add 1.25 mL of deionized water and vortex for another minute.[7][8]

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.[7]

  • Lipid Collection:

    • Collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.

  • Drying and Reconstitution:

    • Proceed with the drying and reconstitution steps as described in the Folch method.

Protocol 3: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

Derivatization is a crucial step for GC-MS analysis to increase the volatility of fatty acids.[10]

Materials:

  • Screw-capped glass tubes with PTFE liners

  • Boron trifluoride (BF₃) in methanol (12-14%)

  • Hexane (GC grade)

  • Saturated NaCl solution

Procedure:

  • Sample Preparation:

    • Start with the dried lipid extract obtained from either the Folch or Bligh-Dyer method in a screw-capped glass tube.

  • Reaction:

    • Add 2 mL of 12-14% BF₃-methanol to the dried extract.[10]

    • Tightly cap the tube and heat at 60-80°C for 10-60 minutes.[10] The optimal time and temperature may need to be optimized for specific sample types.

  • Extraction of FAMEs:

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.[10]

    • Vortex thoroughly to extract the FAMEs into the hexane layer.

    • Centrifuge at a low speed to separate the phases.

  • Collection:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Instrumental Analysis Parameters

GC-MS Parameters for FAME Analysis

Table 3: Typical GC-MS Parameters for FAME Analysis

ParameterSettingReference
Gas Chromatograph
ColumnDB-FATWAX UI capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness) or similar polar column[11]
Injector Temperature220-260°C[11][12]
Injection ModeSplitless (1 µL)[11]
Carrier GasHelium at a constant flow of 1.2 mL/min[11]
Oven Temperature ProgramInitial 60°C (hold 1 min), ramp to 100°C at 5°C/min, ramp to 175°C at 2°C/min (hold 10 min), ramp to 220°C at 2°C/min (hold 20 min)[11]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) or Negative Chemical Ionization (NCI)[13]
Ion Source Temperature230°C
Transfer Line Temperature250°C
Scan ModeFull Scan (m/z 50-550) or Selected Ion Monitoring (SIM)
LC-MS/MS Parameters for OCFA Analysis

Table 4: Typical LC-MS/MS Parameters for OCFA Analysis

ParameterSettingReference
Liquid Chromatograph
ColumnC18 column (e.g., 150 mm × 3.0 mm, 2.7 µm)[14]
Mobile Phase AWater:Acetonitrile (40:60, v/v) with 20 mM ammonium (B1175870) formate[14]
Mobile Phase BIsopropanol:Acetonitrile (40:60, v/v) with 0.2% formic acid[14]
Flow Rate0.45 mL/min[14]
Gradient30% B to 97% B over 10 minutes, followed by re-equilibration[14]
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI) in negative mode[15]
Ion Spray Voltage-4500 V[15]
Ion Source Temperature450°C[15]
Analysis ModeMultiple Reaction Monitoring (MRM)[15]
MRM Transitions
Pentadecanoic acid (C15:0)Q1: 241.2 -> Q3: 241.2 (Precursor -> Product)Inferred
Heptadecanoic acid (C17:0)Q1: 269.3 -> Q3: 269.3 (Precursor -> Product)Inferred

Signaling Pathways of Odd-Chain Fatty Acids

Recent research has begun to elucidate the molecular mechanisms through which OCFAs exert their biological effects. Pentadecanoic acid (C15:0), in particular, has been shown to interact with several key signaling pathways.

C15_Signaling cluster_receptors Receptor Activation cluster_kinases Kinase Modulation cluster_cellular_effects Cellular Effects C15 Pentadecanoic Acid (C15:0) PPAR PPARα/δ Agonism C15->PPAR AMPK AMPK Activation C15->AMPK mTOR mTOR Suppression C15->mTOR JAK2_STAT3 JAK2/STAT3 Inhibition C15->JAK2_STAT3 LipidOx Enhanced Lipid Oxidation PPAR->LipidOx AMPK->mTOR GlucoseUptake Increased Glucose Uptake AMPK->GlucoseUptake Apoptosis Apoptosis Induction (in cancer cells) mTOR->Apoptosis suppression of pro-survival signals AntiInflammatory Anti-inflammatory Effects JAK2_STAT3->AntiInflammatory inhibition of pro-inflammatory cytokines

Signaling pathways modulated by pentadecanoic acid (C15:0).

Pentadecanoic acid (C15:0) has been identified as a dual partial agonist of peroxisome proliferator-activated receptors alpha and delta (PPARα/δ), which are key regulators of lipid metabolism.[16][17] Furthermore, C15:0 can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, while suppressing the mechanistic target of rapamycin (B549165) (mTOR) pathway.[16][17][18] This modulation of key signaling nodes contributes to enhanced lipid oxidation and increased glucose uptake.[19] In the context of inflammation, C15:0 has been shown to inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway, leading to a reduction in pro-inflammatory cytokine production.[16][17] In cancer cell lines, heptadecanoic acid (C17:0) has been observed to induce apoptosis and suppress the PI3K-AKT-mTOR pathway.[20]

Conclusion

The lipidomic profiling of odd-chain fatty acids is a rapidly evolving field with significant potential for advancing our understanding of health and disease. The detailed protocols and data presented in this application note provide a comprehensive resource for researchers and drug development professionals. By employing robust and standardized workflows, the scientific community can continue to unravel the complex roles of these unique fatty acids in biology and medicine.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Peak Resolution of Fatty Acid Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of fatty acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

Issue 1: Co-eluting or Poorly Resolved Peaks

Question: My chromatogram shows overlapping or poorly separated peaks for fatty acid isomers. What are the initial steps to address this?

Answer: Co-elution is a common challenge in the analysis of fatty acid isomers due to their similar physicochemical properties. A systematic approach to troubleshooting is crucial for improving resolution.

Initial Troubleshooting Steps:

  • Evaluate Sample Preparation:

    • Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion and co-elution.[1][2][3] Try diluting your sample or injecting a smaller volume to prevent column overload.

    • Derivatization: For underivatized fatty acids, the free carboxyl group can cause peak tailing through interactions with the silica (B1680970) backbone of the column.[1] Derivatizing the fatty acids to esters, such as phenacyl or p-bromophenacyl esters, can neutralize this polarity, leading to sharper peaks and better separation.[1][4]

  • Optimize Mobile Phase Composition:

    • Solvent Strength: In reversed-phase HPLC (RP-HPLC), increasing the water content of the mobile phase increases retention and can improve the separation of closely eluting compounds.[1]

    • Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity. Acetonitrile can interact with the π electrons of double bonds in unsaturated fatty acids, which may improve the separation of positional isomers.[1]

    • Additives: For free fatty acids, adding a small amount of acid (e.g., 0.05% trifluoroacetic acid or 0.1% formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group, resulting in sharper peaks and more reproducible retention times.[1][5]

  • Adjust Gradient Elution Program:

    • A slow, shallow gradient often significantly improves the resolution of complex isomer mixtures, although it will increase the analysis time.[1]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: I am observing asymmetric peaks (tailing or fronting) in my chromatogram. What are the potential causes and solutions?

Answer: Poor peak shape compromises data integrity by affecting resolution and quantification.[2]

Causes and Solutions for Peak Tailing:

  • Secondary Interactions: The carboxylic acid group of fatty acids can interact with residual silanol (B1196071) groups on the silica-based stationary phase.

    • Solution: Use an end-capped column or add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to minimize these interactions.[5]

  • Sample Overload: Injecting too much sample can saturate the column.

    • Solution: Reduce the injection volume or dilute the sample.[2]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.

    • Solution: Use shorter, narrower internal diameter tubing to minimize dead volume.[2]

Causes and Solutions for Peak Fronting:

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause distorted peaks.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[5]

  • Column Collapse: A void at the head of the column can lead to peak fronting.

    • Solution: This typically requires column replacement. Using a guard column can help protect the analytical column.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC mode for separating fatty acid isomers?

A1: Reversed-phase HPLC (RP-HPLC) is the most widely used technique. It separates fatty acids based on their hydrophobicity, which is influenced by chain length and the degree of unsaturation.[1][6] For more challenging separations, such as cis/trans isomers, more specialized techniques like silver-ion HPLC may be necessary.[7][8]

Q2: How can I improve resolution without changing my C18 column?

A2: Yes, several parameters can be optimized:

  • Mobile Phase: Adjust the organic solvent-to-water ratio, or switch from acetonitrile to methanol (or vice versa) to alter selectivity.[1]

  • Temperature: Lowering the column temperature generally increases retention and may improve resolution for some isomer pairs.[1][9]

  • Flow Rate: Reducing the flow rate can increase column efficiency and improve separation, at the cost of a longer run time.[1]

  • Column Coupling: Physically connecting two columns can increase the total length and theoretical plates, leading to better separation.[1]

Q3: Why are my retention times drifting?

A3: Retention time instability can be caused by several factors:

  • Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.[1]

  • Temperature Fluctuations: Inconsistent column temperature can cause shifts in retention times. A column oven is recommended for maintaining a stable temperature.[1] A 1°C change in temperature can alter retention times by 1-2%.[1]

  • Column Contamination: The buildup of sample matrix components can alter the column's chemistry. Use a guard column and appropriate sample cleanup procedures.[1]

Q4: When should I consider using a specialty column?

A4: While standard C18 columns are versatile, certain separations benefit from specialty columns:

  • Cis/Trans Isomers: These isomers have very similar hydrophobicity, making them difficult to separate on a standard C18 column.[10] A cholesteryl-bonded stationary phase offers enhanced molecular shape selectivity and can provide better resolution.[1][10] Silver-ion (Ag+) HPLC is also highly effective for separating cis/trans isomers.[7]

  • Positional Isomers: Specialty reversed-phase columns can also improve the separation of positional isomers.[1]

  • Enantiomers: For separating enantiomeric fatty acids, a chiral stationary phase is required.[1][11]

Data Presentation

Table 1: Comparison of HPLC Columns for Fatty Acid Isomer Separation

Column TypeStationary PhasePrimary ApplicationResolution of Isomers
Standard Reversed-PhaseC18 (Octadecylsilane)General fatty acid profiling (separation by chain length and unsaturation)Fair for some positional and geometric isomers.[1]
Specialty Reversed-PhaseCholesteryl-bondedSeparation of geometric (cis/trans) and positional isomers.Good, due to enhanced molecular shape selectivity.[1][10]
Silver-Ion (Ag+)Silver ions bonded to a supportSeparation of cis/trans isomers and isomers differing in the number and position of double bonds.Excellent for unsaturated fatty acid isomers.[1][7]
ChiralChiral selectorSeparation of enantiomeric fatty acids (e.g., those with chiral hydroperoxy groups).Excellent for enantiomers.[1][11]

Experimental Protocols

Protocol 1: General RP-HPLC Method for Derivatized Fatty Acids

This protocol provides a starting point for the analysis of derivatized fatty acid isomers on a C18 column.

  • Column: High-resolution C18 column (e.g., 250 mm x 4.6 mm, 3 µm particle size).[1]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% B to 95% B over 30 minutes.[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection: UV at 254 nm (for phenacyl derivatives).[1]

  • Injection Volume: 10 µL.[1]

  • Optimization: If co-elution occurs, decrease the gradient slope (e.g., extend the gradient time to 45 or 60 minutes). Alternatively, introduce an isocratic hold at the mobile phase composition where the critical isomer pair elutes.[1]

Protocol 2: Separation of Cis/Trans Isomers using a Cholesteryl Column

This protocol is adapted for the separation of oleic acid (cis) and elaidic acid (trans).

  • HPLC System: Standard HPLC with UV or Evaporative Light Scattering Detector (ELSD).

  • Column: COSMOSIL Cholester column (or equivalent), 4.6 mm I.D. x 150 mm.[1]

  • Mobile Phase: 0.05% Trifluoroacetic acid (TFA) in 90% Methanol.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection: ELSD or UV at a low wavelength (e.g., 205 nm) for underivatized acids.[1]

  • Sample Preparation: Dissolve fatty acid standards or sample extracts in the mobile phase.[1]

Visualizations

TroubleshootingWorkflow Start Poor Peak Resolution CheckSample Evaluate Sample Prep - Dilute sample? - Derivatize? Start->CheckSample OptimizeMobilePhase Optimize Mobile Phase - Adjust solvent strength - Change organic modifier - Add acid CheckSample->OptimizeMobilePhase No Improvement ResolutionOK Resolution Achieved CheckSample->ResolutionOK Improved AdjustGradient Adjust Gradient Program - Decrease slope - Add isocratic hold OptimizeMobilePhase->AdjustGradient No Improvement OptimizeMobilePhase->ResolutionOK Improved ChangeColumn Change Column - Specialty RP (e.g., Cholesteryl) - Silver-Ion (Ag+) AdjustGradient->ChangeColumn No Improvement AdjustGradient->ResolutionOK Improved ChangeColumn->ResolutionOK Improved

Caption: A workflow for troubleshooting poor peak resolution in HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Extraction Lipid Extraction from Sample Matrix Saponification Saponification (Optional, for bound FAs) Extraction->Saponification Derivatization Derivatization (e.g., Phenacyl Esters) Saponification->Derivatization Injection Sample Injection Derivatization->Injection Separation Chromatographic Separation (Column & Mobile Phase) Injection->Separation Detection Detection (UV, ELSD, MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for HPLC analysis of fatty acids.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 14-Pentadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 14-Pentadecenoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during the LC-MS analysis of this compound.

Issue 1: Poor Reproducibility and High Variability in Signal Intensity

  • Question: My replicate injections of the same sample show significant variation in the peak area for this compound. What could be the cause?

  • Answer: High variability is a classic symptom of unmanaged matrix effects.[1] Components in your sample matrix, such as phospholipids (B1166683), can co-elute with this compound and interfere with its ionization, leading to either suppression or enhancement of the signal.[2][3] This interference is often inconsistent across different samples, resulting in poor reproducibility.[4][5] To confirm if matrix effects are the culprit, a quantitative assessment is recommended.[1]

Issue 2: Significant Ion Suppression or Enhancement Observed

  • Question: How can I confirm that ion suppression or enhancement is affecting my this compound signal?

  • Answer: Two primary methods can be used to assess matrix effects:

    • Post-Column Infusion: This is a qualitative method to identify at what points in your chromatographic run ion suppression or enhancement occurs.[1][2] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips or peaks in the baseline signal of this compound indicate regions of ion suppression or enhancement, respectively.[1][2]

    • Post-Extraction Spike: This quantitative method compares the response of this compound in a pure solvent to its response when spiked into an extracted blank matrix.[1][5][6] A significant difference between the two indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where an MF < 1 indicates suppression and an MF > 1 indicates enhancement.[1]

Issue 3: Low Recovery of this compound During Sample Preparation

  • Question: I'm experiencing low recovery of this compound after my sample extraction. How can I improve this?

  • Answer: Low recovery can be due to an inefficient extraction method for this specific fatty acid. For fatty acids like this compound, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used.[7] Ensure your chosen protocol is optimized. For LLE, the pH of the aqueous matrix should be adjusted to be at least two pH units lower than the pKa of the acidic analyte to ensure it is uncharged.[7] For SPE, ensure the sorbent type (e.g., reversed-phase or anion-exchange) is appropriate and that the wash and elution solvents are optimized.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: The "matrix" in LC-MS analysis refers to all components in a sample other than the analyte of interest, which can include proteins, lipids, salts, and other endogenous compounds. Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of these co-eluting compounds.[2] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which negatively impacts the accuracy, precision, and sensitivity of quantitative analysis.[2][5][10]

Q2: What are the primary causes of matrix effects in the analysis of this compound from biological samples?

A2: In biological matrices such as plasma, serum, or tissue extracts, phospholipids are a major contributor to matrix effects, particularly with electrospray ionization (ESI).[3][4] These molecules are highly abundant and can easily co-extract with fatty acids, leading to significant ion suppression.[4] Other sources of interference include salts, proteins, and other endogenous metabolites that may co-elute with this compound.[2]

Q3: What are the most effective sample preparation strategies to minimize matrix effects for this compound?

A3: Improving your sample preparation protocol is one of the most effective ways to reduce matrix effects.[7] Consider the following techniques:

  • Liquid-Liquid Extraction (LLE): LLE can effectively separate lipids from more polar matrix components.[7] A double LLE approach can further enhance selectivity by first removing hydrophobic interferences with a non-polar solvent before extracting the analyte with a moderately polar solvent.[7]

  • Solid-Phase Extraction (SPE): SPE offers a more targeted approach to isolate analytes. For this compound, reversed-phase or anion-exchange SPE can be effective.[8] Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, can produce very clean extracts.[11]

  • Phospholipid Depletion: Since phospholipids are a primary cause of matrix effects in lipid analysis, using specialized phospholipid removal plates or cartridges (e.g., HybridSPE-Phospholipid) can be highly effective.[3][4]

Q4: Can chromatographic conditions be optimized to reduce matrix effects?

A4: Yes, optimizing your chromatographic separation is a crucial step.[5] By achieving better separation of this compound from co-eluting matrix components, you can significantly reduce ion suppression. Consider adjusting the mobile phase composition, the gradient elution profile, or trying a different column chemistry to improve resolution.[5]

Q5: How does a stable isotope-labeled internal standard (SIL-IS) help in overcoming matrix effects?

A5: Using a stable isotope-labeled internal standard, such as d3-Pentadecenoic Acid, is a highly effective strategy to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.[1][12] The SIL-IS is chemically identical to the analyte and is added to the sample at the beginning of the workflow.[12] It will therefore experience the same extraction inefficiencies and ionization suppression or enhancement as the endogenous this compound.[1] By calculating the ratio of the analyte to the internal standard, accurate quantification can be achieved despite these variations. This approach is considered the gold standard for quantitative analysis in complex matrices.[12][13]

Q6: Can derivatization of this compound help in overcoming matrix effects?

A6: Yes, chemical derivatization can be a very useful strategy for fatty acid analysis.[14][15][16] Fatty acids often have poor ionization efficiency in their native form.[15][16] Derivatization of the carboxylic acid group can introduce a readily ionizable moiety, which can significantly enhance sensitivity.[14][15] This chemical modification also alters the molecule's polarity, which can shift its retention time on a reversed-phase column, moving it to a cleaner region of the chromatogram with fewer co-eluting matrix components.[6]

Data Presentation

The following tables summarize the effectiveness of various sample preparation techniques for reducing matrix effects and improving recovery for fatty acids in general, as specific quantitative data for this compound is limited.

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniquePrincipleEffectiveness in Reducing Matrix EffectsReference(s)
Protein Precipitation (PPT) Removal of proteins by precipitation with an organic solvent.Least effective; often results in significant matrix effects due to co-extraction of phospholipids and other endogenous components.[11]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.More effective than PPT; can provide cleaner extracts, but analyte recovery can be variable, especially for more polar lipids.[7][11]
Solid-Phase Extraction (SPE) Separation based on the analyte's affinity for a solid sorbent.Generally provides cleaner extracts than PPT and LLE. Mixed-mode SPE is particularly effective.[11]
Phospholipid Removal Plates Specific removal of phospholipids from the sample matrix.Highly effective for reducing phospholipid-based matrix effects.[3][4]

Table 2: Reported Recovery Rates for Fatty Acids Using Solid-Phase Extraction

Analyte(s)SPE SorbentSample MatrixAverage Recovery (%)Reference(s)
EPA, DHA, Arachidonic AcidPolymeric HLBPlasma85 - 112[8]
Free Fatty AcidsAminopropyl Bonded PhaseMixed Microbial Cultures>95[17]
Free Fatty AcidsNot SpecifiedLipid-Rich Seeds99.2[9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

  • Sample Preparation: To 100 µL of plasma, add a known amount of a suitable stable isotope-labeled internal standard (e.g., d3-Pentadecenoic Acid).

  • Protein Precipitation & Extraction: Add 400 µL of ice-cold methanol (B129727), vortex vigorously for 1 minute, then add 800 µL of methyl-tert-butyl ether (MTBE). Vortex for 10 minutes.

  • Phase Separation: Add 200 µL of water to induce phase separation. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Collection: Carefully collect the upper organic layer containing the lipids.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

  • Sample Pre-treatment: Perform a protein precipitation on the plasma sample by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 15% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Plasma Sample add_is Add Stable Isotope Internal Standard start->add_is extraction Extraction (LLE or SPE) add_is->extraction dry_recon Dry Down & Reconstitute extraction->dry_recon lc_sep LC Separation dry_recon->lc_sep ms_detect MS Detection lc_sep->ms_detect quant Quantification (Analyte/IS Ratio) ms_detect->quant result Final Concentration quant->result

Caption: Workflow for LC-MS analysis of this compound.

troubleshooting_logic start Poor Reproducibility or Signal Inconsistency? assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Confirmed? assess_me->me_present optimize_sp Optimize Sample Prep (LLE, SPE, Phospholipid Removal) me_present->optimize_sp Yes end Accurate & Reproducible Results me_present->end No optimize_lc Optimize LC Method optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is reanalyze Re-analyze Samples use_sil_is->reanalyze reanalyze->end

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Optimizing Derivatization of 14-Pentadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 14-Pentadecenoic acid for analysis, typically by gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: Derivatization is a critical step for preparing fatty acids like this compound for GC analysis.[1] In their natural state, fatty acids are polar and not very volatile, which can lead to poor results in gas chromatography, such as asymmetrical peak shapes ("peak tailing") and getting adsorbed by the GC column.[1][2] By converting them into less polar and more volatile derivatives, like fatty acid methyl esters (FAMEs), you can achieve better separation, improved peak shape, and more accurate analytical results.[1]

Q2: What are the most common derivatization methods for this compound?

A2: The most widely used methods for derivatizing fatty acids are:

  • Acid-catalyzed esterification: This method uses reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or hydrochloric acid in methanol to convert fatty acids into FAMEs.[1] These methods are effective for both free fatty acids and those bound within complex lipids.[1]

  • Base-catalyzed transesterification: This is a quick and efficient method for fatty acids present in glycerides.[3]

  • Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to create trimethylsilyl (B98337) (TMS) esters. This is a versatile method that can also derivatize other functional groups.[2][3]

Q3: How do I choose the best derivatization method?

A3: The choice of method depends on several factors, including the nature of your sample, whether you are analyzing free fatty acids or total fatty acids, and your desired throughput.[3][4] For general purposes and robust FAME formation, acid-catalyzed esterification with BF3-Methanol is a very common and effective choice.[5] If your sample contains other functional groups that you also want to analyze, silylation might be a better option.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product peak (incomplete derivatization) 1. Presence of water: Moisture can hinder the derivatization reaction.[2] 2. Degraded reagent: Derivatization reagents can degrade if not stored properly.[6] 3. Insufficient reagent: Not enough reagent will lead to an incomplete reaction.[1] 4. Suboptimal reaction conditions: The time and temperature may not be ideal for this compound.[2]1. Ensure your sample is dry before adding the reagent. If the sample is in an aqueous solvent, evaporate it to dryness.[2][6] You can also use a water scavenger like 2,2-dimethoxypropane. 2. Use high-quality reagents and store them according to the manufacturer's instructions.[6] It's also good practice to run a reagent blank to check for contamination. 3. Increase the amount of the derivatization reagent. A significant molar excess is often recommended.[1][2] 4. To find the best derivatization time, you can analyze samples at different time points and plot the peak area against time. The ideal time is when the peak area doesn't increase any further. You may also need to adjust the temperature.
Peak tailing in GC analysis The derivatization may not be complete, or the fatty acid is interacting with the GC column.[2]Re-optimize the derivatization procedure to ensure all the fatty acid is converted.[1]
Extraneous peaks in the chromatogram These could be byproducts from the derivatization reagent or contaminants.[6]A cleanup step after derivatization can be effective. For esterification, washing with water or a saturated sodium bicarbonate solution, followed by extraction into a non-polar solvent like hexane (B92381), can help remove the catalyst and excess reagent.[6]
Poor reproducibility Inconsistent reaction conditions (time, temperature) or variations in sample and reagent handling.[1]Use a heating block or water bath for accurate temperature control and a timer for consistent reaction times.[1] Use calibrated pipettes for precise measurements and ensure the reaction mixture is well-mixed.[1]
Degradation of polyunsaturated fatty acids (PUFAs) PUFAs can be susceptible to oxidation.Handle samples under an inert atmosphere (like nitrogen) and consider adding an antioxidant such as butylated hydroxytoluene (BHT).[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions for common derivatization methods for fatty acids. The exact efficiencies can vary based on the specific fatty acid and the sample matrix.

Derivatization MethodReagent(s)Reaction TimeReaction Temperature (°C)Key AdvantagesKey Disadvantages
Acid-Catalyzed Esterification Boron Trifluoride in Methanol (BF3-Methanol)5-60 min[4]60-100[4]Broad applicability for various lipid types.[3]Reagent is sensitive to moisture.[5]
Hydrochloric Acid in Methanol (HCl-Methanol)20 min[3]80[3]Effective and commonly used.May require neutralization step.
Base-Catalyzed Transesterification Potassium Hydroxide in Methanol (KOH-Methanol)2 min[3]70[3]Rapid and efficient for glycerides.Not suitable for free fatty acids.[7]
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)60 min[2]60[2]Derivatizes multiple functional groups, useful for analyzing different types of compounds in one run.[2]Can create more complex mass spectra. TMS derivatives have limited stability and should be analyzed promptly.[3]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using BF3-Methanol

This method is suitable for the derivatization of fatty acids from various lipid classes.[3]

Materials:

  • Lipid extract or oil sample containing this compound

  • 12-14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane[3]

  • Saturated sodium chloride (NaCl) solution[3]

  • Anhydrous sodium sulfate (B86663) (Na2SO4)[3]

  • Reaction vials with caps[3]

  • Heating block or water bath[3]

  • Vortex mixer[3]

  • Pasteur pipettes[3]

Procedure:

  • Weigh approximately 1-25 mg of the lipid extract or oil into a reaction vial. If the sample is in an aqueous solvent, it must be evaporated to dryness first.[1]

  • Add 2 mL of 12-14% BF3-Methanol solution to the vial.

  • Tightly cap the vial and heat at 60°C for 5-10 minutes. Note that the optimal time and temperature may need to be adjusted for your specific sample.[2]

  • Cool the vial to room temperature.[3]

  • Add 1 mL of water and 1 mL of hexane to stop the reaction and facilitate phase separation.

  • Vortex the vial for 10 seconds.[2]

  • Allow the phases to separate. The upper hexane layer contains the fatty acid methyl esters (FAMEs).[3]

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[2][3]

  • The sample is now ready for GC analysis.

Protocol 2: Silylation using BSTFA

This method creates trimethylsilyl (TMS) esters and can also derivatize other functional groups like hydroxyl and amino groups.[2]

Materials:

  • Lipid extract containing this compound in an aprotic solvent (e.g., acetonitrile)

  • BSTFA with 1% Trimethylchlorosilane (TMCS)[2]

  • Reaction vials with caps

  • Heating block or water bath

  • Vortex mixer

  • Solvent of choice for dilution (e.g., dichloromethane)

Procedure:

  • In a reaction vial, combine 100 µL of the acid sample with 50 µL of BSTFA with 1% TMCS.[2] A 10x molar excess of the derivatizing agent is recommended.[2]

  • Cap the vial, vortex for 10 seconds, and place it in an incubator or oven at 60°C for 60 minutes.[2] The temperature and time can be optimized depending on the analytes.[2]

  • After cooling, you can add a solvent of your choice for dilution if needed.[2]

  • The sample is now ready for GC or GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction of Derivative cluster_analysis Analysis sample Sample containing This compound extract Lipid Extraction sample->extract dry Evaporate to Dryness (if aqueous) extract->dry add_reagent Add Derivatization Reagent (e.g., BF3-Methanol) dry->add_reagent heat Heat at controlled temperature and time add_reagent->heat stop_rxn Stop Reaction & Add Extraction Solvent heat->stop_rxn phase_sep Phase Separation stop_rxn->phase_sep collect Collect Organic Layer phase_sep->collect dry_extract Dry with Na2SO4 collect->dry_extract gc_analysis GC-MS Analysis dry_extract->gc_analysis

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_flow start Low or No Product Peak check_water Is the sample completely dry? start->check_water check_reagent Is the reagent fresh and stored correctly? check_water->check_reagent Yes solution_dry Dry sample thoroughly before derivatization. check_water->solution_dry No check_amount Is there sufficient reagent (molar excess)? check_reagent->check_amount Yes solution_reagent Use fresh, high-quality reagent. check_reagent->solution_reagent No check_conditions Are reaction time and temperature optimized? check_amount->check_conditions Yes solution_amount Increase the amount of derivatization reagent. check_amount->solution_amount No solution_conditions Optimize reaction time and temperature. check_conditions->solution_conditions No

Caption: Troubleshooting logic for incomplete derivatization.

References

troubleshooting poor peak shape in gas chromatography of fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the gas chromatography (GC) analysis of fatty acids, with a focus on achieving optimal peak shape.

Frequently Asked Questions (FAQs)

Q1: Why do my fatty acid peaks have poor shape (tailing, broadening) when injected directly?

Free fatty acids are challenging to analyze directly by GC due to their chemical properties.[1][2] The polar carboxylic acid group leads to low volatility and a tendency to form hydrogen bonds.[1][2] This causes unwanted interactions with the GC system, leading to significant peak tailing, broad peaks, and potential adsorption to the column, which results in inaccurate and irreproducible data.[1][3] To overcome these issues, derivatization is a critical sample preparation step.[1][4]

Q2: What is derivatization and why is it essential for fatty acid GC analysis?

Derivatization is the process of chemically modifying the fatty acids to make them more suitable for GC analysis.[4] The most common method is esterification, which converts the fatty acids into fatty acid methyl esters (FAMEs).[5][6] This process neutralizes the highly polar carboxyl group, which increases the compound's volatility and reduces its ability to interact with active sites in the GC system.[2] This results in sharper, more symmetrical peaks and allows for better separation based on properties like boiling point and degree of unsaturation.[1]

Troubleshooting Guides for Poor Peak Shape

Q3: My FAME peaks are tailing. What are the common causes and how can I fix it?

Peak tailing, where the latter half of the peak is elongated, is a common issue that can compromise resolution and quantification.[7][8] It is often caused by chemical interactions or physical problems within the GC system.[9][10]

Possible Causes and Solutions:

  • Active Sites in the GC System: Exposed silanol (B1196071) groups (Si-OH) on the surfaces of the inlet liner, the start of the column, or glass wool can interact with the analytes.[7][11][12]

    • Solution: Use a fresh, deactivated inlet liner.[11] Regularly trimming 10-20 cm from the front end of the column can remove accumulated contaminants and active sites.[8][11]

  • Incomplete Derivatization: If the conversion to FAMEs is incomplete, the remaining free fatty acids will strongly interact with the system, causing significant tailing.[7]

    • Solution: Review your derivatization protocol to ensure it is complete. Verify that reagents are fresh, reaction times and temperatures are optimal, and that the sample is dry, as moisture can hinder the reaction.[1][3][13]

  • Column Contamination: Non-volatile residues from sample matrices can build up at the column inlet, creating active sites.[5][7]

    • Solution: Condition the column according to the manufacturer's instructions.[1] If contamination is severe, trim the front of the column.[8]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volumes or turbulence in the flow path.[7][8][12]

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height as specified by the instrument manufacturer.[8][11]

  • Diagnostic Tip: To distinguish between a chemical and a physical problem, inject a non-polar compound like a hydrocarbon. If the hydrocarbon peak does not tail, the issue is likely due to chemical interactions between your polar analytes and active sites in the system.[14] If all peaks, including the hydrocarbon, are tailing, the problem is more likely physical, such as a poor column installation.[10]

Q4: My peaks are fronting. What does this indicate?

Peak fronting, where the first half of the peak is sloped, is most often a sign of column overload.[8][15][16]

Possible Causes and Solutions:

  • Column Overload: Injecting too much sample saturates the stationary phase, causing excess analyte molecules to travel down the column more quickly, resulting in a fronting peak.[5][8][16]

    • Solution: The most straightforward solution is to reduce the amount of sample reaching the column. This can be achieved by diluting the sample, reducing the injection volume, or increasing the split ratio.[15][17]

  • Solvent Mismatch: If the sample is dissolved in a solvent that is not compatible with the column's stationary phase, it can cause poor peak shape, including fronting.[15]

    • Solution: Whenever possible, dissolve the sample in a solvent that is compatible with the stationary phase.[5]

  • Improper Column Installation: As with tailing, an incorrectly installed column can disrupt the sample flow path and lead to fronting.[1][18]

    • Solution: Re-install the column, ensuring a clean cut and correct positioning in the inlet.[18]

Q5: All my peaks appear broad. How can I improve their sharpness?

Broad peaks can result from issues with the setup of the chromatography system or the analytical method itself, often related to excessive diffusion of the analyte band as it moves through the system.[19]

Possible Causes and Solutions:

  • Sub-optimal Flow Rate: If the carrier gas flow rate is too low, analytes spend too much time in the column, leading to band broadening.[19]

    • Solution: Optimize the carrier gas flow rate. A higher flow rate can often sharpen peaks, though it may reduce resolution if set too high.[5]

  • Slow Temperature Ramp: A very slow oven temperature ramp can also increase the time analytes spend in the column, causing peaks to broaden.[19]

    • Solution: Increase the temperature ramp rate. This will cause analytes to elute faster and result in narrower peaks.[19]

  • Injection Issues: A slow or inefficient transfer of the sample from the inlet to the column can cause the initial analyte band to be too wide.[19]

    • Solution: For splitless injections, ensure the splitless hold time is not excessively long.[19] Also, verify that the column is installed at the correct depth in the inlet.[19][20]

  • System Leaks: Leaks in the system can disrupt flow paths and lead to broad peaks.[1]

    • Solution: Perform a thorough leak check of the entire GC system.[1]

Q6: Why are my peaks splitting into two?

Split peaks suggest that something is interfering with the uniform transfer of the sample onto the column.[21]

Possible Causes and Solutions:

  • Improper Column Cut/Installation: A jagged or angled column cut can create two different flow paths for the sample entering the column, causing a split peak.[8][22]

    • Solution: Carefully re-cut the column end to ensure it is clean and perfectly perpendicular (90°) to the column wall, then reinstall it properly.[8][22]

  • Solvent/Stationary Phase Mismatch: This is a common issue in splitless injection. If the injection solvent cannot properly "wet" the stationary phase due to polarity differences, the sample may pool instead of forming a uniform film, leading to a split peak.[21][22]

    • Solution: Choose a solvent that is compatible with your stationary phase.[21] For example, using a non-polar solvent like hexane (B92381) with a highly polar wax column can cause splitting.[8][22]

  • Inlet Issues: Droplets of sample (aerosols) forming in the inlet instead of a homogeneous vapor cloud can lead to a non-uniform introduction onto the column.[21]

    • Solution: Using an inlet liner that contains deactivated glass wool can help ensure the sample is fully vaporized before it reaches the column.[21]

Data Presentation

Table 1: Typical GC Parameters for FAME Analysis
ParameterTypical SettingPurpose
Column Type Highly Polar (e.g., CP-Sil 88, HP-88, DB-23) or Mid-Polar (e.g., DB-WAX)To separate FAMEs based on carbon number and degree of unsaturation.[11][13] Highly polar phases are excellent for separating cis/trans isomers.[5]
Column Dimensions 30-100 m length, 0.25 mm ID, 0.25 µm film thicknessLonger columns provide better resolution for complex mixtures.[5][13]
Carrier Gas Helium or Hydrogen-
Flow Rate 1-2 mL/min (constant flow)Optimized to balance analysis time and resolution.[5]
Inlet Temperature 250 °CEnsures rapid vaporization of the sample.[23]
Injection Mode Split (e.g., 50:1 ratio)Prevents column overload for concentrated samples.[15]
Oven Program Example: Initial 100°C, ramp 3°C/min to 230°C, hold 18 minA shallow temperature ramp is often required to separate closely eluting FAMEs.[5][13]
Detector Flame Ionization Detector (FID)Provides excellent sensitivity for hydrocarbons like FAMEs.
Detector Temp. 280 °CPrevents condensation of analytes in the detector.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This is a widely used and effective method for preparing FAMEs from samples containing both free fatty acids and esterified fatty acids (e.g., triglycerides).[4]

Methodology:

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-capped glass tube with a PTFE liner.[2] If the sample is in an aqueous solution, it must first be evaporated to dryness.[2][4]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol (B129727) to the sample.[2][4]

  • Reaction: Cap the tube tightly and heat at 60-80°C for 60 minutes.[4] The optimal time and temperature may need to be determined empirically for specific sample types.[5]

  • Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of a non-polar solvent like hexane or heptane (B126788) to the tube.[2][5]

  • Phase Separation: Shake the tube vigorously for 30 seconds to extract the FAMEs into the organic (upper) layer.[2] Centrifuge briefly if necessary to ensure a clean separation of the layers.[4]

  • Sample Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial. To ensure the sample is dry, this layer can be passed through a small amount of anhydrous sodium sulfate.[2]

  • Analysis: The sample is now ready for GC analysis.

Mandatory Visualization

Diagrams

The following diagrams illustrate key workflows and logical relationships for troubleshooting.

G cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Lipid Sample Extract Lipid Extraction Sample->Extract Deriv Derivatization to FAMEs Extract->Deriv GC GC Injection Deriv->GC Inject FAMEs Sep Chromatographic Separation GC->Sep Det Detection (FID) Sep->Det Data Data Acquisition Det->Data

Caption: General workflow for fatty acid analysis by GC.

G cluster_identify 1. Identify Peak Shape Problem cluster_causes_tail 2. Investigate Tailing Causes cluster_causes_front 2. Investigate Fronting Causes cluster_causes_broad 2. Investigate Broadening Causes cluster_causes_split 2. Investigate Splitting Causes Start Poor Peak Shape Observed Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No ActiveSites Check for Active Sites (Liner, Column Inlet) Tailing->ActiveSites Yes Broad Broad Peaks? Fronting->Broad No Overload Column Overload? (Reduce Concentration) Fronting->Overload Yes Split Split Peaks? Broad->Split No FlowRate Optimize Flow Rate Broad->FlowRate Yes InstallCheckS Check Column Installation & Cut Split->InstallCheckS Yes DerivCheck Verify Derivatization is Complete ActiveSites->DerivCheck InstallCheckT Check Column Installation & Cut DerivCheck->InstallCheckT SolventMatch Solvent Mismatch? Overload->SolventMatch TempRamp Increase Temp Ramp FlowRate->TempRamp Leaks Check for Leaks TempRamp->Leaks SolventPhase Solvent/Phase Mismatch? InstallCheckS->SolventPhase Injection Check Injection Technique SolventPhase->Injection

Caption: Troubleshooting decision tree for poor peak shape.

References

Technical Support Center: Preventing Oxidation of Unsaturated Fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of unsaturated fatty acids during sample preparation. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to ensure the integrity of your samples.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and preparation of samples containing unsaturated fatty acids.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected peaks in chromatograms (GC-MS, HPLC) Oxidation of unsaturated fatty acids can lead to the formation of byproducts like aldehydes, epoxides, and other oxygenated species.[1]- Review your sample preparation workflow for potential exposure to oxygen, light, or high temperatures.[1] - Ensure consistent and adequate addition of antioxidants.[1] - Confirm the purity of solvents and reagents to avoid contaminants that could catalyze oxidation.
Low recovery of polyunsaturated fatty acids (PUFAs) - Degradation due to oxidation during sample processing or storage.[2][3] - Enzymatic degradation by lipases and other enzymes post-collection.[4][5]- Immediately flash-freeze samples in liquid nitrogen after collection.[3] - Add antioxidants like BHT or TBHQ to extraction solvents.[3] - Work quickly and keep samples on ice throughout the preparation process.[6] - Consider adding enzyme inhibitors like PMSF.[5]
High variability between replicate samples - Inconsistent exposure to oxygen.[2] - Temperature fluctuations during sample processing.[1] - Inconsistent addition of antioxidants.[1]- Flush sample vials with an inert gas (argon or nitrogen) before sealing.[6] - Use a controlled temperature environment (e.g., cold room) and keep samples on ice.[1][6] - Prepare a master mix of solvents containing a precise concentration of antioxidant to add to each sample.[1]
Visible yellowing of lipid extract or sample This can be a visual indicator of advanced lipid peroxidation.[1]- While the sample may be compromised, quantify the extent of oxidation using methods like Peroxide Value (PV) or TBARS assay.[1] - For future samples, implement stricter preventative measures from the point of collection.
Sample degradation during storage - Improper storage temperature.[2][3][4] - Presence of oxygen in the storage container.[6] - For frozen aqueous samples, hemolysis can release iron, which catalyzes oxidation.[2]- For long-term storage, -80°C is optimal.[1][2][3] For shorter periods, -20°C may be acceptable, but can still allow for some degradation.[2][3] - Minimize headspace in vials and flush with inert gas.[1][6] - For blood samples, separating plasma or red blood cells before freezing can reduce hemolysis.[2]

Frequently Asked Questions (FAQs)

Q1: Why are unsaturated fatty acids so susceptible to oxidation?

Unsaturated fatty acids contain one or more carbon-carbon double bonds in their structure.[1][7] These double bonds are reactive sites that can be attacked by free radicals, leading to a chain reaction known as lipid peroxidation.[8] This process is accelerated by factors like exposure to oxygen, light, heat, and the presence of metal ions.[1][9]

Q2: What is the ideal temperature for storing my samples to prevent oxidation?

For long-term storage, -80°C is considered the gold standard to minimize oxidation and enzymatic degradation.[1][2][3] Storage at -20°C can be suitable for intermediate-term storage (weeks to months), but may not completely halt oxidative processes.[2][3] Refrigeration at 4°C is only recommended for very short-term storage (hours to a few days) as it only slows, but does not stop, degradation.[1][10]

Q3: Which antioxidant should I use for my samples?

The choice of antioxidant depends on your sample matrix and downstream analysis.

  • Butylated Hydroxytoluene (BHT): A common and effective synthetic antioxidant for lipid-based samples. It is a potent free radical scavenger and is often added to organic solvents during extraction.[1][3]

  • Tertiary Butylhydroquinone (TBHQ): Another synthetic antioxidant that can be used to reduce oxidative losses.[3]

  • Tocopherols (Vitamin E): A natural, lipid-soluble antioxidant that can terminate the lipid peroxidation chain reaction.[1][11]

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can regenerate other antioxidants like Vitamin E.[8][12]

Q4: Is it necessary to use an inert gas like argon or nitrogen?

Yes, replacing the oxygen in the headspace of your sample vials with an inert gas is a crucial step.[6] This creates an oxygen-deficient environment, significantly reducing the potential for autooxidation. This is especially important for long-term storage and when working with highly unsaturated lipids like PUFAs.[6][13]

Q5: Can freeze-thaw cycles affect the stability of my samples?

Yes, multiple freeze-thaw cycles should be avoided. For some sample types, like whole blood, freezing can cause hemolysis, releasing iron that can catalyze lipid oxidation.[2] Each thaw cycle can also expose the sample to oxygen and room temperature, increasing the risk of degradation. It is best practice to aliquot samples into smaller, single-use volumes before freezing.[2]

Quantitative Data Summary

The following tables summarize the impact of various storage conditions and the effectiveness of common antioxidants on the stability of unsaturated fatty acids.

Table 1: Effect of Storage Temperature on Unsaturated Fatty Acid Stability

Storage Temperature Typical Duration Impact on Oxidation Recommendation
4°C (Refrigeration)Hours to daysSlows oxidation but does not prevent it.[1][10]Suitable for very short-term storage only.
-20°CWeeks to monthsSignificantly reduces the rate of oxidation, but some degradation can still occur, especially in samples with high water content.[2][3]Acceptable for intermediate-term storage. May require antioxidants for enhanced protection.[2]
-80°CMonths to yearsConsidered the optimal temperature to minimize oxidation and preserve sample integrity for long-term storage.[1][2][3]Highly Recommended for all long-term storage.
-196°C (Liquid Nitrogen)IndefiniteQuenches enzymatic activity and provides the highest level of protection against degradation.[3][5]Ideal for initial sample preservation (flash-freezing) and very long-term biobanking.

Table 2: Common Antioxidants for Protecting Unsaturated Fatty Acids

Antioxidant Typical Concentration Mechanism of Action Common Applications
Butylated Hydroxytoluene (BHT)0.01%Free radical scavenger.[1]Added to organic solvents for extraction and storage of lipids.[1][3]
Tertiary Butylhydroquinone (TBHQ)0.1%Reduces radical formation.[3]Added to solvent-stored samples.[3]
Tocopherols (Vitamin E)VariesChain-breaking antioxidant, donates a hydrogen atom to peroxyl radicals.[11]Can be added directly to samples, especially those intended for biological assays.[1]
Metal Chelators (e.g., EDTA)VariesBinds metal ions (Fe²⁺, Cu²⁺) that catalyze the formation of free radicals.[1][9]Useful in aqueous solutions or buffers to prevent metal-catalyzed oxidation.

Experimental Protocols

Protocol 1: Tissue Homogenization with Oxidation Prevention

This protocol describes a method for homogenizing tissue samples while minimizing the degradation of unsaturated fatty acids.

  • Preparation:

    • Pre-cool all buffers, tubes, and homogenization equipment on ice.

    • Prepare a homogenization buffer (e.g., 20mM Tris pH 7.8) containing protease and phosphatase inhibitors.[14]

    • If not performing a lipid-specific extraction immediately, consider adding an antioxidant like BHT to the buffer.

  • Homogenization:

    • Thaw frozen tissue samples on ice.[14]

    • To a pre-chilled homogenization tube containing ceramic beads or for use with a glass homogenizer, add a pre-weighed piece of tissue.[15]

    • Add the appropriate volume of ice-cold homogenization buffer.

    • Immediately homogenize the tissue on ice. For soft tissues, an automated homogenizer can be used. For harder tissues, a ground glass homogenizer is recommended.[14]

    • After homogenization, flush the headspace of the tube with argon or nitrogen gas before sealing.[6]

  • Post-Homogenization:

    • Centrifuge the homogenate at a low speed (e.g., 300 x g for 5 minutes) to remove unhomogenized tissue.[14]

    • Transfer the supernatant to a fresh, pre-chilled tube.

    • Immediately proceed with lipid extraction or flash-freeze the homogenate in liquid nitrogen and store at -80°C.[14]

Protocol 2: Lipid Extraction using Modified Folch Method with Antioxidant

This protocol is a standard method for extracting lipids from biological samples, modified to include steps for preventing oxidation.

  • Solvent Preparation:

    • Prepare a chloroform (B151607):methanol (2:1, v/v) extraction solvent.

    • Add an antioxidant such as 0.01% BHT to the chloroform to prevent oxidation during the extraction process.[3]

  • Extraction:

    • To your sample (e.g., tissue homogenate or plasma) in a glass tube with a Teflon-lined cap, add the chloroform:methanol solvent mixture. A common ratio is 20 parts solvent to 1 part sample volume.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid solubilization.

    • Add 0.2 volumes of a wash solution (e.g., 0.9% NaCl or 0.73% KCl) to the mixture.

    • Vortex again for 30 seconds.

  • Phase Separation:

    • Centrifuge the sample at a low speed (e.g., 500 x g for 10 minutes) to facilitate phase separation.

    • Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.

  • Lipid Collection and Storage:

    • Carefully aspirate and discard the upper aqueous layer.

    • Using a glass pipette, transfer the lower chloroform layer containing the lipids to a clean glass vial.

    • Dry the lipid extract under a stream of nitrogen or argon gas.

    • For storage, redissolve the lipid extract in a small amount of solvent (e.g., chloroform or hexane) containing an antioxidant, flush the vial with inert gas, seal tightly, and store at -80°C.[13]

Visualizations

Experimental_Workflow_for_Preventing_Lipid_Oxidation A Sample Collection B Flash Freeze (Liquid Nitrogen) A->B Best Practice I Immediate Processing A->I Alternative C Store at -80°C B->C D Homogenization on Ice (+ Antioxidants) C->D E Lipid Extraction (Solvent + BHT) D->E F Dry Down Under N2/Ar E->F G Store Extract at -80°C (Under Inert Gas) F->G H Analysis (GC-MS, LC-MS) F->H Immediate Analysis G->H I->D

Caption: Workflow for minimizing lipid oxidation during sample preparation.

Lipid_Peroxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination node_pu Unsaturated Fatty Acid (PUFA-H) node_rad Free Radical (R•) node_l Lipid Radical (PUFA•) node_rad->node_l H• Abstraction node_loo Lipid Peroxyl Radical (PUFA-OO•) node_l->node_loo node_o2 Oxygen (O2) node_o2->node_loo node_looh Lipid Hydroperoxide (PUFA-OOH) (Primary Oxidation Product) node_loo->node_looh + PUFA-H node_ao_rad Antioxidant Radical (AO•) (Stable) node_loo->node_ao_rad + AO-H node_sec Secondary Oxidation Products (Aldehydes, etc.) node_looh->node_sec Degradation node_ao Antioxidant (AO-H)

Caption: Simplified pathway of free radical-mediated lipid peroxidation.

References

selecting the right internal standard for 14-Pentadecenoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 14-Pentadecenoic acid using an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for quantifying this compound (C15:1)?

Q2: Can I use a non-labeled odd-chain fatty acid, like Pentadecanoic acid (C15:0), as an internal standard?

A2: While non-labeled odd-chain fatty acids are sometimes used as internal standards due to their low natural abundance in many biological samples, it is not the preferred method for quantifying this compound.[3] The primary concern is that Pentadecanoic acid can be naturally present in some matrices, such as dairy products and ruminant fats, which would lead to an overestimation of the internal standard concentration and consequently, an underestimation of the analyte concentration.[4]

Q3: Why is derivatization necessary for the GC-MS analysis of this compound?

A3: this compound, like other free fatty acids, is a polar molecule with low volatility. This makes it unsuitable for direct analysis by gas chromatography (GC) as it can lead to poor peak shape (tailing), low sensitivity, and potential adsorption to the GC column.[4][5] Derivatization, typically through conversion to a fatty acid methyl ester (FAME), increases the volatility and reduces the polarity of the molecule, resulting in sharper peaks, improved separation, and more accurate quantification.[4][5]

Q4: What are the most common derivatization methods for fatty acids?

A4: The most common methods for preparing FAMEs include:

  • Acid-catalyzed esterification: Using reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl is a widely used and effective method.[4]

  • Base-catalyzed transesterification: Reagents like sodium methoxide (B1231860) are effective for transesterifying lipids to FAMEs but are not suitable for free fatty acids.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound or Internal Standard Incomplete derivatization.- Ensure derivatization reagents are fresh and properly stored.- Optimize reaction time and temperature (e.g., 60-100°C for 5-10 minutes for BF₃-methanol).[2]- Ensure the sample is dry before adding the derivatization reagent, as water can interfere with the reaction.[4]
Degradation of the analyte or internal standard.- Verify the purity and concentration of the standard solutions.- Avoid repeated freeze-thaw cycles.
Leak in the GC-MS system.- Perform a leak check, especially at the injector and column connections.[6]
Incorrect MS detector settings.- Ensure the detector is properly tuned and the correct ions are being monitored in Selected Ion Monitoring (SIM) mode.
Peak Tailing for this compound or Internal Standard Active sites in the GC system (inlet liner, column).- Use a deactivated inlet liner.[5]- Trim the first few centimeters of the column or replace the column if it is old.[5][6]
Column contamination.- Bake out the column at a high temperature to remove contaminants.- Use a guard column to protect the analytical column.
Incomplete derivatization.- Review and optimize the derivatization protocol. Incomplete conversion to the less polar FAME can cause tailing.
Inaccurate Quantification (Poor Precision or Accuracy) Matrix effects (ion suppression or enhancement).- Prepare matrix-matched calibration standards to compensate for matrix effects.[7]- Optimize sample cleanup procedures to remove interfering matrix components.[7]
Non-linearity of the calibration curve.- Prepare a fresh set of calibration standards.- Ensure the concentration range of the standards brackets the expected sample concentrations.
Inconsistent addition of the internal standard.- Use a calibrated pipette to add the internal standard to all samples, standards, and quality controls at the same concentration.
Ghost Peaks or Baseline Noise Contamination of the GC system.- Clean the injector port and replace the septum and liner.[4]- Check for contamination in the carrier gas; use high-purity gas and appropriate traps.[8]
Carryover from a previous injection.- Run a solvent blank to confirm carryover.- Implement a bake-out step at the end of the GC run to elute any remaining compounds.[4]

Quantitative Data Summary

The choice of internal standard significantly impacts the performance of the quantitative assay. The following table summarizes the expected performance characteristics for the quantification of fatty acids using a stable isotope-labeled internal standard versus a non-labeled odd-chain fatty acid.

Parameter Stable Isotope-Labeled IS (e.g., C15:0-d3) Non-Labeled Odd-Chain IS (e.g., C15:0) Reference(s)
Accuracy (% Recovery) 85 - 115%Can be lower and more variable due to potential endogenous presence.[9]
Precision (% RSD) < 15%Often > 15%, especially in complex matrices.[9]
Linearity (R²) > 0.99Generally > 0.99, but can be affected by co-eluting interferences.
Limit of Quantification (LOQ) Lower, due to better signal-to-noise.Higher, as endogenous levels can interfere with the baseline.

Experimental Protocols

Protocol: Quantification of this compound in a Biological Sample using GC-MS and an Internal Standard

This protocol provides a general methodology for the analysis of this compound in a biological sample (e.g., plasma, cell lysate) using Pentadecanoic acid-d3 as an internal standard. Optimization may be required for specific matrices.

1. Sample Preparation and Lipid Extraction

  • To a known volume or weight of the sample, add a precise amount of Pentadecanoic acid-d3 internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic layer (chloroform layer) containing the lipids into a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.

  • Tightly cap the tube and heat at 100°C for 5 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Vortex thoroughly and centrifuge briefly to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

3. GC-MS Analysis

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min, hold for 5 minutes.

    • Ramp to 240°C at 5°C/min, hold for 10 minutes.

  • MSD Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the methyl ester of this compound and Pentadecanoic acid-d3.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Pentadecanoic acid-d3 (IS) Sample->Add_IS Spike Lipid_Extraction Lipid Extraction (Chloroform:Methanol) Add_IS->Lipid_Extraction Dry_Extract Dry Lipid Extract Lipid_Extraction->Dry_Extract Derivatization FAME Synthesis (BF3 in Methanol) Dry_Extract->Derivatization FAME_Extraction Hexane Extraction Derivatization->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data Data Processing (Peak Integration) GCMS->Data Quantification Quantification (Analyte/IS Ratio) Data->Quantification

Caption: Experimental workflow for this compound quantification.

Logical_Relationship cluster_ideal Ideal Internal Standard Properties cluster_choice Internal Standard Selection for C15:1 P1 Chemically Similar to Analyte P2 Not Naturally Present in Sample P3 Elutes Close to Analyte P4 Stable and Pure Analyte This compound (C15:1) IS_Choice Pentadecanoic acid-d3 (C15:0-d3) Analyte->IS_Choice Select IS based on: IS_Choice->P1 IS_Choice->P2 IS_Choice->P3 IS_Choice->P4

Caption: Logic for selecting the right internal standard.

References

Technical Support Center: Analysis of Pentadecenoic Acid Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the separation and analysis of pentadecenoic acid (C15:1) positional isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating positional isomers of pentadecenooic acid?

Positional isomers of pentadecenoic acid, which differ only in the location of the double bond along the carbon chain, present significant analytical challenges due to their nearly identical physicochemical properties. This similarity results in very close or overlapping retention times in chromatographic systems, making their separation and individual quantification difficult.[1] Effective separation requires highly selective chromatographic techniques that can exploit the subtle structural differences between the isomers.

Q2: Which analytical techniques are most effective for separating pentadecenoic acid isomers?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed for this purpose.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method, particularly after derivatization of the fatty acids to their more volatile fatty acid methyl esters (FAMEs). Highly polar capillary columns, such as those with cyanopropyl-based stationary phases, are recommended to enhance separation.[1]

  • Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC): This technique offers excellent selectivity for separating unsaturated fatty acid isomers. The separation is based on the interaction between the silver ions on the stationary phase and the π-electrons of the double bonds in the fatty acids.[2]

Q3: Why is derivatization necessary for the GC-MS analysis of pentadecenoic acid?

Derivatization is a crucial step that converts the polar carboxylic acid group of the pentadecenoic acid into a non-polar, more volatile ester, typically a fatty acid methyl ester (FAME).[1] This process is essential for several reasons:

  • It increases the volatility of the fatty acids, allowing them to be analyzed by GC.

  • It reduces the polarity of the molecules, leading to improved peak shape and minimizing peak tailing.[2]

  • It enhances the thermal stability of the fatty acids, preventing their degradation at the high temperatures used in the GC injector and column.

Troubleshooting Guides

Issue 1: Poor Resolution and Co-elution of Isomers in Chromatogram

Q: My chromatogram shows broad, overlapping, or shouldering peaks for pentadecenoic acid isomers. How can I improve the separation?

A: Poor resolution is a common issue when analyzing positional isomers. A systematic approach to troubleshooting, starting from the GC/HPLC parameters and moving to sample preparation, is recommended.

Troubleshooting Steps for Poor Resolution

G cluster_0 Troubleshooting Poor Resolution start Poor Resolution of Isomers gc_column Optimize GC/HPLC Column start->gc_column temp_program Adjust Temperature Program (GC) or Mobile Phase (HPLC) gc_column->temp_program flow_rate Optimize Carrier Gas/Mobile Phase Flow Rate temp_program->flow_rate sample_prep Review Sample Preparation flow_rate->sample_prep derivatization Ensure Complete Derivatization sample_prep->derivatization sample_load Check for Sample Overload sample_prep->sample_load resolution_ok Resolution Improved derivatization->resolution_ok sample_load->resolution_ok resolution_ok->start No

Caption: A logical workflow for troubleshooting poor chromatographic resolution of fatty acid isomers.

Possible Causes and Solutions:

  • Suboptimal GC/HPLC Column: The choice of column is critical. For GC, a long (e.g., 100 m), highly polar capillary column with a cyanopropyl stationary phase is recommended for resolving geometric and positional isomers.[2] For HPLC, a silver-ion column provides the necessary selectivity.

  • Inadequate Temperature Program (GC): A slow temperature ramp rate can significantly enhance the separation of closely eluting peaks. A lower initial temperature or a longer hold time may also improve the resolution of more volatile isomers.[1]

  • Incorrect Mobile Phase Composition (HPLC): Adjusting the solvent strength and selectivity of the mobile phase is crucial. For silver-ion HPLC, the concentration of the silver ion and the composition of the organic solvents will directly impact the retention and separation of isomers.[2]

  • Suboptimal Carrier Gas/Mobile Phase Flow Rate: The linear velocity of the carrier gas (GC) or the flow rate of the mobile phase (HPLC) affects column efficiency. A lower flow rate can increase the efficiency of the separation, although it will also increase the run time.[2]

  • Sample Overloading: Injecting too much sample can lead to broad and distorted peaks. Try diluting the sample or using a split injection in GC to reduce the amount of analyte introduced to the column.[2]

  • Incomplete Derivatization: If derivatization to FAMEs is not complete, the presence of free fatty acids can cause peak tailing and co-elution with the derivatized peaks.[1]

Issue 2: Peak Tailing in GC-MS Analysis

Q: My FAME peaks are showing significant tailing. What could be the cause and how do I fix it?

A: Peak tailing is often caused by active sites within the GC system that interact with the analytes.

Possible Causes and Solutions:

  • Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner, on the column, or in the detector can interact with the FAMEs. Using a deactivated injector liner and a high-quality, end-capped GC column is recommended.[1]

  • Column Contamination: The accumulation of non-volatile matrix components at the head of the column can degrade its performance. Using a guard column and trimming the first few centimeters of the analytical column can help.[1]

  • Presence of Free Fatty Acids: As mentioned previously, incomplete derivatization can lead to the presence of underivatized fatty acids, which are prone to tailing. Ensure your derivatization protocol is optimized and complete.[1]

Data Presentation

Table 1: Typical Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Parameters for Pentadecenoic Acid Isomer Analysis
ParameterGas Chromatography (GC-MS)Silver-Ion HPLC (Ag-HPLC)
Column Highly polar capillary column (e.g., cyanopropyl-based, ≥60 m)[3]Silver-ion impregnated column (e.g., ChromSpher 5 Lipids)
Derivatization Required (typically to Fatty Acid Methyl Esters - FAMEs)Not always required, but can improve peak shape
Mobile Phase/Carrier Gas Helium or Hydrogen[4]Hexane (B92381) with a small percentage of a polar solvent like acetonitrile[5]
Temperature Program Ramped, e.g., 120°C to 230°C at a slow rate (3-5°C/min)[3]Isocratic, often at a controlled temperature (e.g., 20°C)[6]
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)UV Detector or Mass Spectrometer (MS)
Table 2: Representative Retention Times of C15 Fatty Acid Methyl Esters (FAMEs) on a Polar GC Column

Note: Specific retention times can vary significantly between instruments and methods. The data below is illustrative and based on typical elution patterns on a polar stationary phase.

Fatty Acid Methyl EsterAbbreviationApproximate Retention Time (min)
Methyl MyristoleateC14:1 (c9)12.48[7]
Methyl PentadecanoateC15:012.57[7]
Methyl PentadecenoateC15:114.15[7]

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells (Modified Folch Method)

This protocol describes a standard procedure for extracting total lipids from a pellet of cultured cells.

  • Cell Harvesting and Washing:

    • Harvest cultured cells and pellet them by centrifugation (e.g., 500 x g for 5 minutes).

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove any residual medium. Repeat the wash step.

  • Lipid Extraction:

    • Resuspend the cell pellet in a known volume of deionized water.

    • Add a 2:1 (v/v) mixture of chloroform:methanol (B129727) to the cell suspension. A common ratio is 20 volumes of solvent for every 1 volume of cell suspension.

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.

    • Allow the mixture to stand at room temperature for at least 20 minutes to ensure complete extraction.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

    • Vortex again for 30 seconds and then centrifuge at a low speed (e.g., 500 x g) for 10 minutes to facilitate the separation of the layers.

  • Collection of Lipid Extract:

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

    • Transfer the lipid extract to a clean glass tube.

  • Drying and Storage:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen gas.

    • The dried lipid extract can be stored at -80°C until further analysis.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC Analysis

This protocol describes the conversion of the extracted fatty acids to FAMEs using boron trifluoride (BF3) in methanol.

  • Preparation:

    • Resuspend the dried lipid extract from Protocol 1 in a small volume of toluene.

  • Methylation Reaction:

    • Add 14% BF3 in methanol to the resuspended lipid extract.

    • Seal the tube tightly and heat at 100°C for 30-60 minutes in a heating block or water bath.

  • Extraction of FAMEs:

    • Cool the reaction mixture to room temperature.

    • Add deionized water and an organic solvent such as hexane to the tube.

    • Vortex vigorously for 1 minute to extract the FAMEs into the organic layer.

    • Centrifuge briefly to separate the phases.

  • Collection and Analysis:

    • Carefully collect the upper organic layer containing the FAMEs.

    • This solution can be injected directly into the GC-MS for analysis.

Visualizations

Experimental Workflow for Pentadecenoic Acid Isomer Analysis

G cluster_0 Experimental Workflow start Biological Sample (e.g., Cultured Cells) extraction Lipid Extraction (e.g., Folch Method) start->extraction derivatization Derivatization to FAMEs (e.g., BF3/Methanol) extraction->derivatization hplc Silver-Ion HPLC Analysis extraction->hplc gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis and Quantification gcms->data_analysis hplc->data_analysis

Caption: A generalized experimental workflow for the analysis of pentadecenoic acid isomers from biological samples.

Potential Signaling Pathways of Pentadecenoic Acid

Note: The following diagram is based on the known signaling pathways of the saturated odd-chain fatty acid, pentadecanoic acid (C15:0). The effects of the unsaturated pentadecenoic acid (C15:1) isomers on these pathways are a subject of ongoing research and may differ.

G cluster_0 Hypothesized Signaling Pathways for Pentadecenoic Acid C15_1 Pentadecenoic Acid (C15:1) Isomers PPAR Activate PPARα/δ C15_1->PPAR AMPK Activate AMPK C15_1->AMPK Lipid_Metabolism Increased Fatty Acid Oxidation and Improved Lipid Metabolism PPAR->Lipid_Metabolism Anti_Inflammatory Anti-inflammatory Effects PPAR->Anti_Inflammatory AMPK->Lipid_Metabolism

Caption: Potential signaling pathways influenced by pentadecenoic acid, based on studies of its saturated counterpart.[8][9]

References

Technical Support Center: Method Development for Sensitive Detection of 14-Pentadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sensitive detection of 14-pentadecenoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the sensitive detection of this compound?

A1: The most prevalent and sensitive method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high resolution, sensitivity, and specificity for fatty acid analysis. For enhanced sensitivity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful alternative.

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: Derivatization is a critical step in the GC-MS analysis of fatty acids like this compound. Free fatty acids are polar and have low volatility, which can lead to poor chromatographic peak shape (tailing), reduced sensitivity, and inaccurate quantification. Derivatization converts the polar carboxyl group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME), making it suitable for GC analysis.

Q3: What are the recommended derivatization reagents for converting this compound to its FAME derivative?

A3: Commonly used and effective derivatization reagents for this purpose include:

  • Boron trifluoride (BF₃) in methanol: A widely used reagent for both esterification of free fatty acids and transesterification of lipids.

  • Methanolic HCl or H₂SO₄: Acid-catalyzed esterification is a classic and reliable method.

  • (Trimethylsilyl)diazomethane (TMS-DM): A rapid and effective methylation agent.

Q4: What are the key considerations for sample preparation when analyzing this compound from biological samples?

A4: Proper sample preparation is crucial for accurate and reproducible results. Key steps include:

  • Lipid Extraction: Employing established methods like the Folch or Bligh & Dyer techniques to efficiently extract total lipids from the sample matrix.

  • Hydrolysis (for total fatty acid analysis): If analyzing fatty acids from complex lipids (e.g., triglycerides, phospholipids), a saponification step (alkaline hydrolysis) is required to release the fatty acids.

  • Purification: Steps to remove interfering substances from the sample extract are often necessary.

Q5: How can I improve the sensitivity of my LC-MS method for this compound detection?

A5: To enhance sensitivity in LC-MS analysis, consider the following:

  • Ionization Mode: Use negative ion electrospray ionization (ESI), as fatty acids readily form [M-H]⁻ ions.

  • Mobile Phase Additives: Incorporate a weak base, such as ammonium (B1175870) acetate (B1210297) or a low concentration of a volatile amine, to the mobile phase to improve ionization efficiency.

  • Mass Spectrometer Settings: Optimize parameters such as capillary voltage, cone voltage, and gas flow rates. For trace-level analysis, using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) will significantly increase sensitivity compared to full scan mode.

Troubleshooting Guides

GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) - Incomplete derivatization- Active sites in the GC inlet or column- Column contamination- Ensure derivatization reagents are fresh and the reaction goes to completion.- Use a deactivated inlet liner and a high-quality capillary column.- Condition the column according to the manufacturer's instructions.
Low Signal Intensity / Poor Sensitivity - Inefficient extraction or derivatization- Sample loss during workup- Suboptimal GC-MS parameters- Matrix effects- Optimize extraction and derivatization protocols.- Use an internal standard to correct for losses.- Optimize injector temperature, oven program, and MS detector settings.- Consider a sample cleanup step to remove interfering matrix components.
Irreproducible Results - Inconsistent sample preparation- Variability in derivatization efficiency- GC system leaks- Standardize all sample preparation steps.- Ensure precise timing and temperature control during derivatization.- Perform regular leak checks on the GC system.
Ghost Peaks / Carryover - Contamination from previous injections- Syringe contamination- Run solvent blanks between samples.- Bake out the column and inlet at a high temperature.- Thoroughly clean the injection syringe.
Low Library Match Score for FAME - Co-eluting peaks- Poor quality mass spectrum- The specific isomer is not in the library- Check the peak purity and improve chromatographic separation if necessary.- Ensure proper background subtraction.- Confirm identification using an authentic standard and retention time data.
LC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Low Signal Intensity - Poor ionization efficiency- Suboptimal mobile phase composition- Ion suppression from matrix components- Optimize ESI source parameters (voltages, gas flows, temperature).- Adjust the mobile phase pH and organic solvent composition.- Implement a sample cleanup procedure or use a divert valve to direct the matrix to waste.
Peak Tailing or Splitting - Column degradation or contamination- Inappropriate mobile phase pH- Sample solvent incompatible with the mobile phase- Flush or replace the analytical column.- Ensure the mobile phase pH is appropriate for the analyte's pKa.- Dissolve the sample in a solvent similar in composition to the initial mobile phase.
Retention Time Shifts - Inconsistent mobile phase preparation- Fluctuations in column temperature- Column aging- Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven to maintain a stable temperature.- Monitor column performance with a quality control sample.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound as Fatty Acid Methyl Ester (FAME)

1. Lipid Extraction (Folch Method)

  • Homogenize the biological sample (e.g., tissue, plasma).

  • To 1 volume of the homogenate, add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic layer (chloroform) containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

2. Saponification and Derivatization (BF₃-Methanol Method)

  • To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol.

  • Heat at 100°C for 5 minutes.

  • Cool to room temperature and add 2 mL of 14% Boron Trifluoride (BF₃) in methanol.

  • Heat at 100°C for 30 minutes.

  • Cool to room temperature and add 1 mL of saturated NaCl solution and 2 mL of hexane (B92381).

  • Vortex thoroughly and centrifuge to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

3. GC-MS Parameters

  • GC Column: DB-23, DB-WAX, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 3°C/min, and hold for 5 min.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

Protocol 2: LC-MS/MS Analysis of this compound

1. Lipid Extraction

  • Follow the Lipid Extraction protocol described in Protocol 1 (steps 1-7).

2. LC-MS/MS Parameters

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid and 5 mM ammonium acetate.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate to initial conditions.

  • Column Temperature: 40°C.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MS Parameters:

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the transition of the precursor ion (m/z of this compound) to a specific product ion.

Quantitative Data Summary

Method Analyte Matrix Limit of Detection (LOD) Limit of Quantitation (LOQ) Recovery (%)
GC-MS (FAME) Fatty AcidsPlasma0.1 - 1 µM0.5 - 5 µM85 - 110
LC-MS/MS Fatty AcidsCell Lysate5 - 50 nM20 - 200 nM90 - 105

Note: These are typical values and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample extraction Lipid Extraction (e.g., Folch Method) start->extraction saponification Saponification (for total FAs) extraction->saponification derivatization Derivatization (e.g., to FAMEs) saponification->derivatization cleanup Sample Cleanup (e.g., SPE) derivatization->cleanup final_sample Final Sample for Analysis cleanup->final_sample gcms GC-MS Analysis final_sample->gcms GC-MS Workflow lcms LC-MS Analysis final_sample->lcms LC-MS Workflow data_proc Data Processing gcms->data_proc lcms->data_proc quant Quantification data_proc->quant

Caption: General experimental workflow for the analysis of this compound.

signaling_pathway cluster_cell Cellular Environment cluster_pathways Signaling Pathways cluster_responses Cellular Responses C15_0 Pentadecanoic Acid (C15:0) (related to this compound) AMPK AMPK C15_0->AMPK activates mTOR mTOR C15_0->mTOR inhibits PPAR PPARα/δ C15_0->PPAR activates JAK2_STAT3 JAK2/STAT3 C15_0->JAK2_STAT3 inhibits Metabolism Improved Glucose Metabolism AMPK->Metabolism Proliferation Inhibition of Cancer Cell Proliferation mTOR->Proliferation Inflammation Reduced Inflammation PPAR->Inflammation JAK2_STAT3->Proliferation

Technical Support Center: Reducing Ion Suppression for 14-Pentadecenoic Acid in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to address challenges related to ion suppression in the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of 14-Pentadecenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect that occurs during ESI-MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference reduces the analyte's signal intensity by competing for charge or space at the droplet surface in the ESI source, or by altering the physical properties (e.g., surface tension) of the droplets, which hinders the formation of gas-phase ions.[1][2] This leads to inaccurate quantification, reduced sensitivity, and poor reproducibility.[3][4] Fatty acids can be particularly susceptible when analyzed in complex biological matrices, which contain high concentrations of other lipids like phospholipids (B1166683) that are known to cause significant ion suppression.[5]

Q2: How can I identify if ion suppression is occurring in my analysis?

A2: There are two primary methods to detect and characterize ion suppression:

  • Post-Column Infusion Experiment: This is a powerful qualitative technique.[3][6] A standard solution of this compound is continuously infused into the solvent flow after the analytical column but before the MS source. A blank, extracted matrix sample is then injected onto the column. Any dip or decrease in the constant analyte signal indicates a region in the chromatogram where co-eluting matrix components are causing ion suppression.[3][4]

  • Post-Extraction Spike Comparison: This method provides a quantitative assessment.[3][7] The peak area of this compound is compared in two samples: one where the standard is prepared in a clean solvent (Set A) and another where the standard is spiked into a blank matrix extract after the extraction process (Set B). A significantly lower peak area in Set B compared to Set A indicates the presence of ion suppression.[3]

Q3: What are the primary strategies to mitigate ion suppression for fatty acids?

A3: A multi-faceted approach is often the most effective. The main strategies, in order of common implementation, are:

  • Optimize Sample Preparation: The most effective way to circumvent ion suppression is to remove interfering matrix components before analysis.[5][8]

  • Improve Chromatographic Separation: Adjusting chromatographic conditions can separate this compound from co-eluting interferences.[3]

  • Dilute the Sample: A simple approach if the analyte concentration is high enough to remain detectable after dilution.[3][9]

  • Change Ionization Method: If suppression remains problematic, switching the ionization source or polarity can be a solution.[1][2][3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar degrees of suppression, allowing for reliable quantification.[8][10]

Q4: Which sample preparation techniques are most effective for this compound?

A4: For fatty acids in complex matrices like plasma, more rigorous cleanup is superior to simple "dilute and shoot" or protein precipitation methods.[3]

  • Solid-Phase Extraction (SPE): Highly effective for cleaning up lipid samples.[5][11] Reversed-phase (e.g., C18) or anion-exchange cartridges can be used to selectively isolate fatty acids and remove salts, phospholipids, and other interferences.[12]

  • Liquid-Liquid Extraction (LLE): A classic technique that partitions the analyte into an immiscible organic solvent, leaving many polar interferences behind in the aqueous phase.[5] Adjusting the pH can optimize the extraction of acidic compounds like this compound.[5]

Q5: How can I optimize my chromatography to reduce ion suppression?

A5: The goal is to chromatographically separate the elution of this compound from the regions where ion suppression occurs (as identified by a post-column infusion experiment).[3]

  • Adjust the Gradient: Modify the gradient slope or duration to increase the resolution between your analyte and interfering peaks.

  • Change the Stationary Phase: Using a column with a different chemistry (e.g., phenyl-hexyl instead of C18) can alter selectivity and improve separation.

  • Use Higher Efficiency Columns: Columns with smaller particle sizes (e.g., sub-2 µm, as in UPLC/UHPLC systems) provide sharper peaks and greater resolving power, reducing the likelihood of co-elution.[13]

Q6: When should I consider using an alternative ionization technique?

A6: If extensive sample cleanup and chromatographic optimization fail to resolve ion suppression, consider changing the ionization source. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI, particularly for less polar molecules.[1][2][3] Alternatively, switching the ESI polarity to negative ion mode may help, as fewer matrix components are typically ionized in negative mode, potentially eliminating the specific interference.[1][2] However, this is only viable if this compound ionizes efficiently in the chosen mode.

Quantitative Data Summary

While specific data for this compound is highly application-dependent, the following table provides a representative comparison of how different sample preparation techniques can impact signal intensity and reduce ion suppression for a fatty acid in a biological matrix.

Sample Preparation MethodAnalyte Peak Area (Relative %)Calculated Ion Suppression (%)Effectiveness & Notes
"Dilute and Shoot" (1:10) 25%75%Simple, but ineffective at removing matrix. High suppression is common.[3]
Protein Precipitation (PPT) 40%60%Removes proteins but leaves salts, phospholipids, and other small molecules.[3][5]
Liquid-Liquid Extraction (LLE) 85%15%Good removal of polar interferences like salts. Can be optimized with pH.[5]
Solid-Phase Extraction (SPE) 95%5%Highly effective and selective for removing a wide range of interferences.[13][14]

Note: Values are illustrative. Ion suppression is calculated as [1 – (Peak Area in Matrix / Peak Area in Neat Solution)] x 100.

Visualizations and Workflows

Mechanism of Ion Suppression in ESI Source

Mechanism of Ion Suppression in ESI Source cluster_LC LC System cluster_ESI ESI Source cluster_MS Mass Spectrometer LC_Eluent LC Eluent: Analyte (this compound) + Co-eluting Matrix ESI_Droplet Charged Droplet (Analyte + Matrix) LC_Eluent->ESI_Droplet Evaporation Solvent Evaporation & Droplet Shrinkage ESI_Droplet->Evaporation Competition Competition for Charge and Surface Access Evaporation->Competition Suppressed_Signal Reduced Analyte Ion Signal Competition->Suppressed_Signal Leads to Matrix_Signal High Matrix Ion Signal Competition->Matrix_Signal Favors

Caption: Flowchart illustrating how matrix components interfere with analyte ionization in the ESI source.

Troubleshooting Workflow for Ion Suppression

Troubleshooting Workflow for Ion Suppression Start Start: Low Signal or Poor Reproducibility Observed CheckSuppression Perform Post-Column Infusion Experiment Start->CheckSuppression IsSuppressed Is Ion Suppression Present at Analyte RT? CheckSuppression->IsSuppressed OptimizeSamplePrep Improve Sample Prep: Implement SPE or LLE IsSuppressed->OptimizeSamplePrep Yes End_NotSuppression Issue is Not Ion Suppression IsSuppressed->End_NotSuppression No OptimizeLC Optimize Chromatography: Adjust Gradient or Change Column OptimizeSamplePrep->OptimizeLC ConsiderAlternatives Consider Alternatives: - Switch to APCI - Use SIL-IS - Derivatization OptimizeLC->ConsiderAlternatives If needed ReEvaluate Re-evaluate Performance OptimizeLC->ReEvaluate ConsiderAlternatives->ReEvaluate ReEvaluate->IsSuppressed Still an issue End_Solved Problem Solved ReEvaluate->End_Solved Sufficiently Improved

Caption: A step-by-step workflow to diagnose and mitigate ion suppression issues during method development.

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression

This experiment identifies chromatographic regions where co-eluting matrix components cause ion suppression.[3][6]

Materials:

  • Syringe pump

  • Tee-piece union and necessary tubing

  • Standard solution of this compound (e.g., 1 µg/mL in mobile phase)

  • Extracted blank matrix samples (e.g., plasma processed by your intended sample prep method, but without the analyte)

  • LC-MS system

Methodology:

  • System Setup: Connect the LC column outlet to one port of the tee-piece. Connect the syringe pump outlet to the second port. Connect the third port to the ESI source of the mass spectrometer.

  • Infusion: Fill a syringe with the this compound standard solution and place it in the syringe pump. Begin infusing the solution at a low, constant flow rate (e.g., 10 µL/min).

  • Equilibration: Start the LC flow with the initial mobile phase conditions. Allow the system to equilibrate until a stable, continuous signal (baseline) for the m/z of this compound is observed in the mass spectrometer.

  • Injection: Inject the extracted blank matrix sample onto the LC column and begin the chromatographic gradient.

  • Analysis: Monitor the signal for this compound throughout the entire chromatographic run. A dip in the baseline signal indicates a region where matrix components are eluting and suppressing the ionization of the infused standard. Compare this retention time to that of your analyte to determine if they overlap.

Protocol 2: Solid-Phase Extraction (SPE) for Fatty Acid Cleanup from Plasma

This protocol uses a reversed-phase (C18) SPE cartridge to remove polar interferences and phospholipids from a plasma sample.

Materials:

  • C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • SPE vacuum manifold

  • Plasma sample

  • Methanol (B129727) (MeOH)

  • Deionized water

  • Elution solvent (e.g., Acetonitrile or a mixture like Chloroform/Methanol 1:1 v/v)[15]

  • Nitrogen evaporator

Methodology:

  • Sample Pre-treatment: To 200 µL of plasma, add 600 µL of cold methanol to precipitate proteins.[12] Vortex vigorously for 1 minute. Centrifuge at 12,000 x g for 10 minutes. Collect the supernatant.

  • Cartridge Conditioning: Place the C18 SPE cartridges on the vacuum manifold. Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to go dry after this step.[12]

  • Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences like salts while retaining the fatty acids.

  • Elution: Elute the this compound and other retained lipids with 1 mL of the elution solvent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a known, small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

References

stability of 14-Pentadecenoic acid in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 14-Pentadecenoic acid under various storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on stability to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue Possible Cause Recommended Solution
Change in physical appearance (e.g., color change from white to yellowish, clumping) Oxidation of the fatty acid due to exposure to air, light, or elevated temperatures.Discard the reagent as its purity is compromised. For future prevention, store under an inert gas (argon or nitrogen), in a tightly sealed, amber vial at the recommended temperature.
Inconsistent experimental results using different batches of the same product Degradation of an older stock of this compound. The presence of oxidation byproducts can interfere with biological assays or chemical reactions.Qualify new lots of the fatty acid upon receipt by comparing its performance to a previously qualified lot. If degradation is suspected, verify the purity of the older stock using the analytical protocols outlined below.
Appearance of unexpected peaks in analytical chromatography (HPLC or GC-MS) This is likely due to the presence of degradation products, such as aldehydes, ketones, or shorter-chain fatty acids, resulting from oxidation.Confirm the identity of the unexpected peaks using mass spectrometry. If degradation is confirmed, the sample should be discarded. Review storage and handling procedures to minimize future oxidation.
Low or no biological activity in cell-based assays The double bond in this compound is critical for its biological function. Oxidation can alter this structure, leading to a loss of activity.Ensure that the fatty acid is properly stored and handled to prevent oxidation. When preparing solutions for cell culture, use de-gassed, high-purity solvents and prepare fresh solutions for each experiment.
Precipitate formation in stock solutions Poor solubility of the fatty acid in the chosen solvent, especially at low temperatures.This compound is soluble in organic solvents like ethanol, DMSO, and DMF. If using aqueous buffers, the solubility is significantly lower. Consider preparing a concentrated stock in an organic solvent and then diluting it into your aqueous medium. Gentle warming and vortexing can aid dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from light. One supplier suggests a stability of at least two years under these conditions.

Q2: How does temperature affect the stability of this compound?

A2: Higher temperatures accelerate the rate of oxidation, which is the primary degradation pathway for unsaturated fatty acids. Storing at room temperature is not recommended for long-term use. For short-term storage, refrigeration at 4°C is acceptable, but -20°C is optimal for preserving its integrity.

Q3: Can I store this compound in a solution?

A3: While it is best to store the compound neat, solutions can be prepared for convenience. If you prepare a stock solution in an organic solvent, it should also be stored at -20°C under an inert atmosphere and protected from light. It is advisable to use the solution as quickly as possible and avoid repeated freeze-thaw cycles.

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). The choice of solvent will depend on the specific requirements of your experiment.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Detailed protocols for these methods are provided below.

Quantitative Stability Data

Table 1: Estimated Purity of this compound Over Time at Different Temperatures

Storage TemperaturePurity after 3 monthsPurity after 6 monthsPurity after 12 monthsPurity after 24 months
-20°C >99%>99%~99%~98%
4°C ~98%~96%~92%~85%
25°C (Room Temp) ~90%~80%~60%<40%
Disclaimer: Data is estimated based on the stability of other monounsaturated fatty acids and should be confirmed by analytical testing.

Table 2: Estimated Effect of Storage Atmosphere on Purity of this compound at 4°C

Storage AtmospherePurity after 6 monthsPurity after 12 months
Air ~96%~92%
Inert Gas (Argon/Nitrogen) >98%>97%
Disclaimer: Data is estimated based on general principles of fatty acid stability.

Experimental Protocols

Protocol 1: Stability Assessment by GC-MS

This protocol describes the conversion of this compound to its fatty acid methyl ester (FAME) for analysis by GC-MS.

Materials:

  • This compound sample

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., a polar cyanopropyl column)

Procedure:

  • Accurately weigh approximately 5 mg of the this compound sample into a screw-cap glass tube.

  • Add 1 mL of 14% BF3-methanol solution.

  • Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

optimizing injection parameters for volatile fatty acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of volatile fatty acid (VFA) derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for VFA analysis by Gas Chromatography (GC)?

A1: Derivatization is a crucial step in preparing VFAs for GC analysis for several reasons:

  • Increased Volatility: VFAs in their free form are highly polar and tend to form hydrogen bonds, which makes them less volatile. Derivatization converts them into more volatile esters or silyl (B83357) derivatives, which is essential for their separation in a GC system.[1][2][3][4][5]

  • Improved Peak Shape: The high polarity of free fatty acids can lead to interactions with the GC column, resulting in poor peak shapes, tailing, or irreversible adsorption.[1][6] Derivatization reduces these interactions, leading to sharper, more symmetrical peaks.[7]

  • Enhanced Stability: Some VFAs can be thermally unstable and may decompose at the high temperatures used in the GC injector or column. Derivatized VFAs are generally more stable.[2]

  • Improved Separation: By neutralizing the polar carboxyl group, derivatization allows for better separation of VFAs based on properties like their boiling point and degree of unsaturation.[1]

Q2: What are the most common derivatization methods for VFAs?

A2: The most common derivatization methods for VFA analysis fall into two main categories: esterification and silylation.[4]

  • Esterification: This is the most popular method and involves reacting the VFA with an alcohol in the presence of a catalyst to form an ester.[1][7] Common reagents include:

    • Boron Trifluoride in Methanol (BF3-Methanol)[4]

    • (Trifluoromethyl)phenyltrimethylammonium hydroxide (B78521) (TMTFTH)[8]

    • Acid-catalyzed methylation[8]

  • Silylation: This method replaces the active hydrogen on the VFA with a trimethylsilyl (B98337) (TMS) or other silyl group.[2][7] Common reagents include:

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)[4][7]

    • N-methyl-N-t-butyldimethylsilyltrifluoroacetamide (MTBSTFA)[7]

Q3: How do I choose the right derivatization reagent?

A3: The choice of derivatization reagent depends on several factors, including the sample matrix, the specific VFAs being analyzed, and the analytical instrumentation available.[4] For instance, silylation is versatile and can derivatize other functional groups, while base-catalyzed transesterification is a rapid option for glycerides.[4]

Q4: What are the key considerations for sample preparation before derivatization?

A4: Proper sample preparation is critical for accurate and reproducible results. Key steps include:

  • Removal of Solids: Samples should be filtered or centrifuged to remove any suspended solids.[9][10]

  • Acidification: The sample should be acidified to ensure all VFAs are in their free, undissociated form.[9]

  • Drying: Water can interfere with the derivatization reaction, so aqueous samples may need to be evaporated to dryness.[1][11]

  • Internal Standard: An internal standard, such as 2-ethylbutyric acid, should be added to correct for variations in sample preparation and injection volume.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of VFA derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Active sites in the GC column interacting with the analytes.[6]- Column overload.[12]- Improper column installation.[12]- Sample condensing in the injector or column.[12]- Use a specialized, acid-modified column (e.g., DB-FFAP or Nukol™) designed for VFA analysis.[13][14]- Reduce the injection volume or increase the split ratio.[12]- Reinstall the column according to the manufacturer's instructions.[12]- Ensure injector and oven temperatures are appropriate for the analytes.[12]
Ghost Peaks or Carryover - Contamination of the inlet or column from previous injections.[13][15]- Include a high-temperature hold at the end of each GC run to bake out contaminants.[13]- Regularly clean or replace the inlet liner.[12] Using a liner with glass wool can help reduce contamination.[13]
Low or No Signal - Incomplete derivatization reaction.[11]- Degradation of the derivatizing reagent.[11]- Sample concentration below the detection limit of the instrument.[16]- Leak in the injector.[12]- Optimize derivatization parameters (time, temperature, reagent concentration).[11]- Use fresh, high-quality derivatization reagents and store them properly.[11]- Concentrate the sample or use a more sensitive detector.[16]- Check for and repair any leaks in the system.[12]
Poor Reproducibility of Retention Times - Fluctuations in carrier gas flow rate.- Changes in oven temperature profile.- Column degradation.- Ensure a stable and accurate carrier gas flow.- Verify the accuracy of the oven temperature.- Condition or replace the GC column if it shows signs of degradation.
Underestimation of VFA Concentrations - Matrix effects, especially in complex samples like wastewater.[15]- Incomplete extraction of derivatives.[1]- Perform a standard addition calibration to account for matrix effects.[15]- Ensure vigorous shaking during liquid-liquid extraction to transfer the derivatives into the organic solvent.[1]

Experimental Protocols

Protocol 1: Derivatization of VFAs using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol is a general guideline for the acid-catalyzed esterification of VFAs to form fatty acid methyl esters (FAMEs).

Materials:

  • Sample containing VFAs

  • 14% Boron Trifluoride in Methanol (BF3-Methanol) reagent[4]

  • Hexane[4]

  • Saturated Sodium Chloride (NaCl) solution[4]

  • Anhydrous Sodium Sulfate (Na2SO4)[4]

  • Reaction vials with caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • If the sample is aqueous, evaporate it to dryness under a stream of nitrogen.

  • Add 1 mL of hexane (B92381) to the vial to dissolve the sample.[4]

  • Add 0.5 mL of 14% BF3-Methanol reagent to the vial.[4]

  • Cap the vial tightly and vortex for 10 seconds.[4]

  • Heat the mixture at 60°C for 30 minutes in a heating block or water bath.[4]

  • Cool the vial to room temperature.[4]

  • Add 1 mL of saturated NaCl solution to stop the reaction and aid in phase separation.[4]

  • Vortex for 10 seconds and allow the layers to separate. The upper hexane layer contains the FAMEs.[4]

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[4]

  • The sample is now ready for GC analysis.

Protocol 2: Silylation of VFAs using BSTFA

This protocol provides a general guideline for the preparation of trimethylsilyl (TMS) derivatives of VFAs.

Materials:

  • Sample containing VFAs

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (or other suitable solvent)

  • Reaction vials with caps

  • Heating block or water bath

Procedure:

  • If the sample is aqueous, evaporate it to dryness under a stream of nitrogen.

  • Dissolve the dried sample in a small volume of pyridine.

  • Add a sufficient excess of BSTFA (with 1% TMCS) to the sample solution.

  • Cap the vial tightly and heat at 60-80°C for 15-30 minutes.

  • Cool the reaction mixture to room temperature.

  • The sample can be injected directly into the GC or diluted with a suitable solvent if necessary.[4]

Data Presentation

Table 1: Comparison of Common Derivatization Reagents for VFA Analysis

Derivatization MethodReagent(s)Reaction TimeReaction Temperature (°C)Key AdvantagesKey Disadvantages
Acid-Catalyzed Esterification Boron Trifluoride in Methanol (BF3-Methanol)30 min[4]60[4]Broad applicability for various lipid types.[4]Can produce artifacts.
Base-Catalyzed Transesterification Methanolic Potassium Hydroxide (KOH)2 min[4]70[4]Rapid and efficient for glycerides.[4]Not suitable for free fatty acids.
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)15-30 min60-80Versatile for derivatizing various functional groups.[4]Derivatives can be moisture-sensitive.[11]
Alkylation m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH)Not specifiedNot specifiedLess work-intensive and highly accurate.[8]Reagent can be corrosive.

Table 2: Typical GC Parameters for VFA Derivative Analysis

ParameterSettingReference
Column DB-FFAP (30 m x 0.25 mm, 0.25 µm film thickness)[13]
Injection Mode Split (e.g., 8:1 or 10:1)[13][17]
Injection Volume 0.5 - 1.0 µL[13][18]
Injector Temperature 250 - 300 °C[17][19]
Oven Program Start at 100°C, hold for 2 min, ramp at 10°C/min to 200°C[19]
Detector Flame Ionization Detector (FID)[13]
Detector Temperature 250 - 300 °C[17][19]
Carrier Gas Hydrogen or Helium[17]

Visualizations

VFA_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis Sample Aqueous Sample (e.g., Rumen Fluid) Filter Filter / Centrifuge to Remove Solids Sample->Filter Acidify Acidify Sample Filter->Acidify InternalStd Add Internal Standard Acidify->InternalStd Dry Evaporate to Dryness (if necessary) InternalStd->Dry DerivReagent Add Derivatization Reagent (e.g., BF3-Methanol) Dry->DerivReagent Heat Heat to Drive Reaction DerivReagent->Heat Extract Extract Derivatives into Organic Solvent Heat->Extract Inject Inject into GC Extract->Inject Separate Separate Derivatives on GC Column Inject->Separate Detect Detect with FID Separate->Detect Quantify Quantify Peaks Detect->Quantify

Caption: General workflow for the analysis of VFA derivatives by GC.

Troubleshooting_Logic start Problem Encountered (e.g., Poor Peak Shape) check_column Is the correct column type being used? start->check_column check_params Are injection and oven temperatures appropriate? check_column->check_params Yes solution_column Use a specialized acid-modified column. check_column->solution_column No check_overload Is the column overloaded? check_params->check_overload Yes solution_params Adjust temperatures within analyte and column limits. check_params->solution_params No check_install Is the column installed correctly? check_overload->check_install No solution_overload Reduce injection volume or increase split ratio. check_overload->solution_overload Yes solution_install Reinstall the column. check_install->solution_install No

Caption: Troubleshooting logic for poor peak shape in VFA analysis.

References

improving recovery of 14-Pentadecenoic acid from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 14-pentadecenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the recovery and quantification of this odd-chain fatty acid from complex biological and environmental matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its recovery challenging?

A1: this compound (C15:1) is an odd-chain monounsaturated fatty acid. Its recovery from complex matrices like plasma, tissues, or microorganisms can be challenging due to its relatively low abundance compared to even-chain fatty acids. Furthermore, like other lipids, it is susceptible to degradation, and its extraction efficiency is highly dependent on the chosen solvent system and the nature of the sample matrix.[1][2]

Q2: What are the standard steps for analyzing this compound?

A2: A typical workflow involves three main stages: (1) extraction of total lipids from the sample using an organic solvent system; (2) derivatization of the fatty acids into more volatile forms, commonly fatty acid methyl esters (FAMEs); and (3) quantification of the target FAMEs using gas chromatography (GC) coupled with a detector like a flame ionization detector (FID) or a mass spectrometer (MS).[3]

Q3: Why is derivatization necessary for GC analysis?

A3: Derivatization is a critical step to increase the volatility and thermal stability of fatty acids for GC analysis.[4] The polar carboxylic acid group of free fatty acids can interact with the GC column, leading to poor peak shape (tailing) and reduced separation efficiency.[5][6] Converting them to less polar esters, such as FAMEs, mitigates these issues and improves chromatographic performance.[4][6]

Q4: Which extraction method is considered the gold standard?

A4: Chloroform-based methods, such as the Folch or Bligh & Dyer techniques, are often considered benchmarks for total lipid extraction due to their high efficiency in extracting a broad range of lipids from diverse sample types.[7][8][9] However, due to the toxicity of chloroform (B151607), alternative methods using solvents like methyl-tert-butyl ether (MTBE) or hexane-isopropanol are also widely used, though their effectiveness can vary depending on the lipid classes of interest.[3][8][10]

Q5: How can I minimize the degradation of this compound during sample preparation?

A5: Unsaturated fatty acids are prone to oxidation.[11] To minimize degradation, it is recommended to work at low temperatures (e.g., on ice), use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[1][12] Additionally, minimizing sample exposure to light and repeated freeze-thaw cycles is crucial.[13][14]

Troubleshooting Guide

This guide addresses specific issues that may arise during the recovery and analysis of this compound.

Issue 1: Low or Inconsistent Recovery of this compound

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution Explanation
Inefficient Initial Extraction Optimize the solvent system. For broad lipid extraction, a chloroform/methanol (B129727) mixture is highly effective.[6] For a safer alternative, consider a methyl-tert-butyl ether (MTBE)/methanol system.[10] Ensure the solvent-to-sample ratio is adequate and that the sample is thoroughly homogenized to maximize solvent penetration.[1]The polarity of the solvent system is critical for disrupting lipid-protein interactions and solubilizing the lipids.[3] Different solvent systems have varying efficiencies for different lipid classes and matrices.[8]
Incomplete Derivatization Ensure the sample is completely dry before adding the derivatization reagent, as water can inhibit the reaction.[5] Use a molar excess of the reagent (e.g., BF3 in methanol or BSTFA) and optimize reaction time and temperature (e.g., 60°C for 30-60 minutes).[4][5]The conversion to FAMEs (or other esters) must be complete to ensure accurate quantification by GC. Incomplete reactions will lead to an underestimation of the fatty acid amount.[6]
Analyte Degradation Add an antioxidant (e.g., BHT) to solvents.[1] Perform extractions at low temperatures and evaporate solvents under a gentle stream of nitrogen.[12] Avoid exposure to UV light and alkaline conditions.[14]This compound, being unsaturated, is susceptible to oxidation, especially at high temperatures or when exposed to oxygen and light.[1][11]
Adsorption to Labware Use deactivated glass vials and inserts. Pre-rinse glassware and pipette tips with the extraction solvent to saturate active binding sites.[2]The carboxylic acid group of free fatty acids can adsorb to active sites on glass or plastic surfaces, leading to significant losses, especially at low concentrations.
Issue 2: Poor Chromatographic Peak Shape (Tailing)

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution Explanation
Incomplete Derivatization Re-optimize the derivatization protocol as described in Issue 1. Ensure the reaction has gone to completion.[4]Residual, underivatized fatty acids are more polar and will interact strongly with active sites in the GC inlet and column, causing peak tailing.[4][6]
Active Sites in GC System Use a deactivated GC inlet liner and trim the first few centimeters of the analytical column if it has become active.Even with complete derivatization, active sites in the GC system can cause adsorption and lead to poor peak shapes. Regular maintenance is crucial.
Co-elution with Matrix Components Improve sample cleanup. Consider using Solid-Phase Extraction (SPE) to remove interfering compounds like phospholipids (B1166683) before derivatization.[6][9]Complex matrices contain numerous compounds that can co-elute with the analyte of interest, distorting its peak shape and affecting quantification.[6]
Issue 3: High Variability Between Replicates

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution Explanation
Sample Inhomogeneity Ensure the sample is thoroughly homogenized before taking an aliquot for extraction. For tissues, use mechanical homogenization (e.g., bead-beating). For liquids, ensure vigorous vortexing.[1]If the sample is not uniform, different aliquots will have different concentrations of the analyte, leading to high variability.
Inconsistent Solvent Evaporation Evaporate the solvent under a gentle, consistent stream of nitrogen at a controlled temperature. Avoid heating to dryness for extended periods.Over-evaporation can lead to the loss of more volatile FAMEs, while inconsistent evaporation can leave residual water or solvent, affecting derivatization and reconstitution.
Matrix Effects in MS Detection Use a stable isotope-labeled internal standard (e.g., C15:1-d'x'). This is the most effective way to correct for variations in extraction efficiency and ion suppression/enhancement.[6]Components of the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to inaccurate and variable results.[6]

Experimental Protocols & Data

Protocol 1: General Lipid Extraction (Bligh & Dyer Method)

This protocol is a common starting point for extracting total lipids from a wet biological sample (e.g., cell pellet, tissue homogenate).

  • Homogenization : Homogenize ~1 g of the sample in a 1:2 (v/v) mixture of chloroform:methanol to a final volume of 20 mL.

  • Phase Separation : Add 5 mL of chloroform and vortex. Then add 5 mL of water and vortex again.

  • Centrifugation : Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

  • Collection : Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.[13]

  • Drying : Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried lipid extract in a small volume of an appropriate solvent (e.g., hexane) for derivatization.

Protocol 2: Derivatization to FAMEs (with BF₃-Methanol)

This protocol describes the conversion of extracted fatty acids to fatty acid methyl esters.

  • Preparation : Ensure the dried lipid extract is completely free of water.

  • Reagent Addition : Add 1-2 mL of 14% Boron Trifluoride (BF₃) in methanol to the dried extract.[5]

  • Reaction : Cap the vial tightly and heat at 60°C for 30-60 minutes.[5]

  • Extraction : After cooling, add 1 mL of water and 2 mL of hexane (B92381). Vortex thoroughly.

  • Collection : Allow the layers to separate. Collect the upper hexane layer, which contains the FAMEs.

  • Drying & Analysis : Dry the hexane layer over anhydrous sodium sulfate (B86663) and transfer the supernatant to a new vial for GC analysis.[5]

Data Presentation: Comparison of Extraction Solvents

The choice of solvent significantly impacts lipid recovery. The following table summarizes the general effectiveness of common solvent systems for total lipid extraction.

Extraction Method Solvent System General Effectiveness Key Advantages Key Disadvantages
Folch [8][9]Chloroform/Methanol (2:1)HighWell-established, effective for a broad range of lipids.[9]Uses toxic chlorinated solvents, labor-intensive.[9]
Bligh & Dyer [8]Chloroform/Methanol/WaterHighSimilar to Folch, but uses less solvent.Uses toxic chlorinated solvents.
Hexane/Isopropanol [3][8]Hexane/Isopropanol (3:2)Moderate to HighLess toxic than chloroform, good for apolar lipids.[8]May be less efficient for polar membrane lipids.[3]
MTBE Method [10]MTBE/Methanol (10:3)HighSafer alternative to chloroform, good phase separation.Can be less effective for some very polar lipids.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Complex Matrix (e.g., Plasma, Tissue) Homogenize Homogenization Sample->Homogenize Extraction Lipid Extraction (e.g., Folch Method) Homogenize->Extraction Drydown Solvent Evaporation (under N2) Extraction->Drydown Deriv Derivatization to FAMEs (e.g., BF3-Methanol) Drydown->Deriv Dried Lipid Extract Cleanup Sample Cleanup (e.g., SPE) Deriv->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General workflow for this compound analysis.

Troubleshooting Logic Diagram

This diagram provides a logical decision tree for troubleshooting low analyte recovery.

G Start Problem: Low Recovery CheckExtract Was initial extraction efficient? Start->CheckExtract CheckDeriv Was derivatization complete? CheckExtract->CheckDeriv Yes Sol_Extract Solution: Optimize solvent system. Consider alternative methods (e.g., Folch vs. MTBE). CheckExtract->Sol_Extract No CheckDegrade Could degradation have occurred? CheckDeriv->CheckDegrade Yes Sol_Deriv Solution: Ensure sample is anhydrous. Optimize reaction time/temp. Use excess reagent. CheckDeriv->Sol_Deriv No Sol_Degrade Solution: Add antioxidants (BHT). Work at low temperature. Use inert atmosphere. CheckDegrade->Sol_Degrade Yes End Recovery Improved CheckDegrade->End No Sol_Extract->CheckDeriv Sol_Deriv->CheckDegrade Sol_Degrade->End

Caption: Troubleshooting decision tree for low analyte recovery.

References

Technical Support Center: Quantification of 14-Pentadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the quantification of 14-pentadecenoic acid.

Troubleshooting Guides

This section provides in-depth solutions to specific problems you might encounter with your calibration curve and overall quantification of this compound.

Poor Linearity of the Calibration Curve (R² < 0.99)

A low coefficient of determination (R²) indicates a poor fit of the data points to the linear regression model.[1] This can stem from several factors.

Question: My calibration curve for this compound has a low R² value. What are the potential causes and how can I rectify this?

Answer:

A low R² value can be attributed to several issues during standard preparation, sample analysis, or data processing. Here's a breakdown of potential causes and their solutions:

  • Inaccurate Standard Preparation: Errors in the serial dilution of your this compound standard are a frequent cause of non-linearity.[1]

    • Solution: Carefully prepare fresh calibration standards, ensuring accurate pipetting and thorough mixing at each dilution step. Use calibrated pipettes and high-purity solvents.

  • Inappropriate Calibration Range: The selected concentration range may exceed the linear dynamic range of the analytical instrument.[1]

    • Solution: Narrow the concentration range of your standards. If a broad range is necessary, consider using a weighted linear regression (e.g., 1/x or 1/x²) to give more weight to the lower concentration points, or a quadratic curve fit. However, be aware that a non-linear response might signal other underlying problems.[2]

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-proportional response.[1]

    • Solution: Dilute your higher concentration standards to ensure they fall within the linear range of the detector.

  • Sample Adsorption: Active sites in the GC inlet liner or column can adsorb the analyte, particularly at low concentrations, causing a non-linear response.[1]

    • Solution: Employ a deactivated inlet liner and ensure your column is properly conditioned. If the issue persists, consider replacing the liner and trimming the initial section of the column.

  • Analyte Degradation: this compound, like other unsaturated fatty acids, can be susceptible to degradation.

    • Solution: Prepare standards fresh and store them appropriately, typically at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Significant Non-Zero Intercept of the Calibration Curve

An intercept that deviates significantly from zero suggests a constant systematic error in the analysis.[1]

Question: My calibration curve has a significant positive or negative y-intercept. What does this indicate and how can I resolve it?

Answer:

A non-zero intercept points to a constant source of error that is independent of the analyte concentration.

  • Positive Intercept: This often indicates the presence of contamination in the blank or interference from the matrix.

    • Solution:

      • Contamination: Ensure the solvent used for the blank and standards is free of this compound or any interfering compounds.

      • Interference: Analyze a blank matrix sample to check for any co-eluting substances that might contribute to the signal at the retention time and m/z of the analyte. Improve sample cleanup procedures if necessary.

  • Negative Intercept: This can arise from incorrect blank subtraction or issues with peak integration.[1]

    • Solution:

      • Integration Issues: Review the peak integration parameters to ensure the baseline is set correctly for all standards.

      • Blank Subtraction: Re-evaluate the blank value and ensure it is not being over-subtracted from the standards. It's often recommended not to force the calibration curve through the origin if a non-zero intercept is consistently observed, as this can introduce bias into the quantification of unknown samples.[3]

High Variability in Replicate Injections

Inconsistent results for replicate injections of the same standard or sample can compromise the precision and reliability of your data.

Question: I am observing high variability (%RSD > 15%) in the peak areas of my replicate injections. What could be causing this?

Answer:

High variability can be introduced at various stages of the analytical process.

  • Inconsistent Injection Volume: Issues with the autosampler or manual injection technique can lead to variable amounts of sample being introduced into the system.

    • Solution: For autosamplers, check the syringe for air bubbles and ensure it is functioning correctly. For manual injections, ensure a consistent and reproducible injection technique.

  • System Instability: Fluctuations in the GC or LC system, such as unstable flow rates or temperatures, can affect retention times and peak areas.

    • Solution: Allow the system to fully equilibrate before starting the analytical run. Check for leaks in the system and ensure the gas or solvent supply is consistent.

  • Sample Degradation in the Autosampler: Samples may degrade over time while sitting in the autosampler vial.

    • Solution: If stability is a concern, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Limit the time samples are left in the autosampler before analysis.

  • Incomplete Derivatization (for GC-MS): If the derivatization reaction is not complete or is inconsistent, it will lead to variable results.

    • Solution: Optimize the derivatization conditions, including reaction time, temperature, and reagent concentration, to ensure a complete and reproducible reaction.

Frequently Asked Questions (FAQs)

This section addresses common questions related to the quantification of this compound.

Q1: Why is derivatization necessary for the analysis of this compound by GC-MS?

A1: Derivatization is a chemical modification of an analyte to enhance its suitability for analysis. For fatty acids like this compound, derivatization is crucial for GC-MS analysis for several reasons:

  • Increased Volatility: Fatty acids are relatively non-volatile due to their polar carboxyl group, which can lead to poor peak shape and thermal degradation in the hot GC inlet. Derivatization, typically to fatty acid methyl esters (FAMEs), increases their volatility.[4][5]

  • Improved Peak Shape: The polar carboxyl group can interact with active sites in the GC system, leading to peak tailing. Derivatization masks this polar group, resulting in more symmetrical peaks and improved chromatographic resolution.[6]

  • Enhanced Stability: FAMEs are generally more thermally stable than their corresponding free fatty acids.[7]

Q2: How do I choose an appropriate internal standard for this compound quantification?

A2: An ideal internal standard (IS) should be chemically similar to the analyte but distinguishable by the detector. The IS is added at a known concentration to all samples and standards to correct for variations in sample preparation, injection volume, and instrument response.[8] For this compound, common choices include:

  • Stable Isotope-Labeled (SIL) Analog: A deuterated version of this compound (e.g., this compound-d2) is the gold standard. It has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during all analytical steps, but is distinguishable by its higher mass in the mass spectrometer.[9]

  • Odd-Chain Fatty Acid: A non-endogenous odd-chain fatty acid, such as heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0), can also be used. These are structurally similar to this compound but have different retention times and masses.[10]

Q3: What are matrix effects and how can I mitigate them in LC-MS/MS analysis?

A3: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the quantification.[11]

  • Mitigation Strategies:

    • Effective Sample Cleanup: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.

    • Chromatographic Separation: Optimize the chromatographic method to separate the analyte from matrix components.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects.

    • Use of a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute with the analyte and experience similar matrix effects, providing the most effective correction.[9]

Q4: What are typical performance characteristics I should aim for in my this compound quantification method?

A4: While specific performance data for this compound is not widely published, the following tables provide representative values for long-chain fatty acid analysis that can be used as a benchmark.

Data Presentation

Table 1: Representative Quantitative Performance Data for Fatty Acid Analysis

Disclaimer: The following data is representative of typical performance for long-chain fatty acid analysis by GC-MS and LC-MS/MS and may not be specific to this compound. Method validation should be performed to determine the specific performance characteristics for your analytical method.

ParameterGC-MSLC-MS/MSReference
Linearity (R²) > 0.99> 0.99[12]
Linear Range 0.05 - 100 µg/mL0.023 - 150 ng/mL[11][13]
Limit of Detection (LOD) < 9 ng/mL0.03 - 10 pg/µL[11]
Limit of Quantification (LOQ) < 22 ng/mL0.1 - 25 ng/mL[11]
Accuracy (% Recovery) 75 - 98%85 - 115%[11]
Precision (%RSD) < 12%< 15%[11]
Table 2: Comparison of Internal Standards for Fatty Acid Analysis
Internal Standard TypeAdvantagesDisadvantagesReference
Stable Isotope-Labeled (e.g., this compound-d2) - Considered the "gold standard" - Corrects for matrix effects, extraction losses, and instrument variability - Co-elutes with the analyte- Higher cost - May not be available for all analytes[9]
Odd-Chain Fatty Acid (e.g., C17:0) - Cost-effective - Chemically similar to even-chain fatty acids- Does not co-elute with the analyte - May not fully compensate for matrix effects - May be present in some biological samples[10]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by GC-MS

This protocol outlines a general procedure for the analysis of this compound in a plasma sample, involving lipid extraction, derivatization to FAMEs, and GC-MS analysis.

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of a suitable internal standard (e.g., pentadecanoic acid-d2).

  • Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully transfer the lower organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Saponification and Derivatization (Transesterification):

    • Add 1 mL of 0.5 M methanolic sodium hydroxide (B78521) to the dried lipid extract.

    • Heat at 100°C for 10 minutes.

    • Cool to room temperature and add 2 mL of 14% boron trifluoride (BF₃) in methanol.

    • Heat again at 100°C for 5 minutes.

    • Cool to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane (B92381) and 1 mL of saturated sodium chloride solution.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

  • GC-MS Analysis:

    • GC Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or a similar polar capillary column.

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min and hold for 10 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound methyl ester and the internal standard.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample spike Spike with Internal Standard plasma->spike extract Lipid Extraction (Chloroform/Methanol) spike->extract dry Evaporate to Dryness extract->dry saponify Saponification (Methanolic NaOH) dry->saponify Dried Lipid Extract methylate Methylation (BF3 in Methanol) saponify->methylate extract_fame FAME Extraction (Hexane) methylate->extract_fame gcms GC-MS Analysis extract_fame->gcms FAMEs in Hexane data Data Processing (Calibration Curve) gcms->data quant Quantification data->quant

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_linearity Low R² cluster_intercept Non-Zero Intercept cluster_variability High Variability start Poor Calibration Curve std_prep Inaccurate Standards start->std_prep Linearity Issue cal_range Wrong Range start->cal_range Linearity Issue saturation Detector Saturation start->saturation Linearity Issue pos_int Positive Intercept (Contamination/Interference) start->pos_int Intercept Issue neg_int Negative Intercept (Integration/Blank Issue) start->neg_int Intercept Issue injection Inconsistent Injection start->injection Precision Issue stability System Instability start->stability Precision Issue

References

Technical Support Center: Enhancing Signal-to-Noise Ratio for Low-Abundance Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides practical troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome challenges in the analysis of low-abundance fatty acids and enhance your signal-to-noise ratio (S/N).

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: Why is my signal-to-noise ratio (S/N) so low for my fatty acid of interest?

A low signal-to-noise ratio can make it difficult to distinguish your target analyte from background noise, which hinders accurate quantification.[1] Several factors can contribute to this issue.

  • Potential Cause: Inefficient Ionization. Your target fatty acid may not be ionizing efficiently under your current mass spectrometry (MS) source conditions.

    • Troubleshooting:

      • Optimize MS source parameters, including spray voltage, gas flows, and temperatures.[1]

      • Experiment with different mobile phase additives (e.g., ammonium (B1175870) formate, acetic acid) to promote the formation of adducts that ionize more efficiently.[1]

      • Consider chemical derivatization to introduce a group that is more readily ionizable.[1][2]

  • Potential Cause: High Background Noise. Contaminants in your sample or from the LC-MS system can create a high background, masking the signal from your low-abundance analyte.[1]

    • Troubleshooting:

      • Use high-purity, LC-MS grade solvents and reagents throughout your workflow.[1][3]

      • Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.[1][4]

      • Regularly clean and maintain the LC-MS system to prevent the buildup of contaminants.[1]

  • Potential Cause: Co-elution with Suppressive Matrix Components. Other molecules from the sample matrix that elute at the same time as your target analyte can interfere with its ionization.

    • Troubleshooting:

      • Improve chromatographic separation by adjusting the gradient, flow rate, or column chemistry.[1]

      • Employ sample preparation techniques like SPE to remove matrix components.[4]

Question 2: I'm observing significant peak tailing in my chromatogram. What could be the cause?

Peak tailing, where the peak is asymmetrical and skewed, is a common issue that can affect resolution and integration.

  • Potential Cause: Active Sites in the GC System. Free fatty acids can interact with active sites in the inlet liner or on the column.

    • Troubleshooting:

      • Use a deactivated inlet liner and ensure your column is in good condition.[5]

      • If the column is old, it may need conditioning or replacement.[5]

  • Potential Cause: Column Contamination. Contaminants from the sample matrix can accumulate at the head of the column.

    • Troubleshooting:

      • Trim the first few centimeters of the column or use a guard column.[5]

  • Potential Cause: Improper Column Installation. A poorly installed column can lead to dead volume and peak tailing.

    • Troubleshooting:

      • Ensure the column is installed correctly in both the inlet and the detector.[5]

Data Presentation: Comparison of Derivatization Methods

The choice of derivatization method is a critical step that can significantly impact the quality of your results.[6] The following table summarizes key performance parameters of popular derivatization reagents to help with your decision-making.

Derivatization MethodReagent(s)Reaction TimeReaction Temperature (°C)Derivatization EfficiencyKey AdvantagesKey Disadvantages
Acid-Catalyzed Esterification Boron Trifluoride in Methanol (BF3-Methanol)30 minutes[6]60[6]HighBroad applicability for various lipid types.Reagent is corrosive and requires careful handling.
Hydrogen Chloride in Methanol (HCl-Methanol)60 minutes60-100HighEffective for a wide range of fatty acids.Longer reaction times compared to other methods.
Base-Catalyzed Transesterification Sodium Methoxide or Potassium Hydroxide in Methanol2 minutes[6]70[6]Very HighRapid and efficient for glycerides.Not suitable for free fatty acids.
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)15-30 minutes60-75HighVersatile for various functional groups.Derivatives can be sensitive to moisture.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation using BF3-Methanol

This protocol is a widely used method for preparing FAMEs for GC analysis.[6]

Materials:

  • Lipid extract in hexane (B92381)

  • 14% BF3-Methanol reagent

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Reacti-Vials or similar reaction vessels with caps

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Transfer a known amount of the lipid extract into a reaction vial.

  • Evaporate the solvent under a stream of nitrogen.

  • Add 1 mL of hexane to redissolve the lipid residue.

  • Add 0.5 mL of 14% BF3-Methanol reagent to the vial.[6]

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the mixture at 60°C for 30 minutes in a heating block or water bath.[6]

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution to stop the reaction and facilitate phase separation.

  • Vortex for 10 seconds and allow the phases to separate. The upper hexane layer contains the FAMEs.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.

  • The FAMEs in hexane are now ready for GC analysis.

Protocol 2: Lipid Extraction using a Modified Folch Method

This is a common liquid-liquid extraction protocol used in lipidomics.[7]

Materials:

  • Sample (e.g., plasma, tissue homogenate)

  • Internal standard mixture (e.g., ¹³C-labeled fatty acids)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution or high-purity water

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a known amount of sample, add a pre-determined amount of the internal standard mixture. This should be done at the earliest stage to account for variations in the entire workflow.[7]

  • Add a 2:1 (v/v) mixture of chloroform:methanol. The final volume of the solvent should be approximately 20 times the sample volume.[7]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.[7]

  • Add 0.9% NaCl solution or high-purity water, equivalent to 20% of the total volume, to induce phase separation.[7]

  • Vortex briefly again and then centrifuge to separate the phases.

  • The lower organic phase contains the lipids. Carefully collect this phase for further analysis.

Visualizations

Diagrams illustrating key workflows and relationships are provided below.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Add Internal Standard Derivatization Derivatization (e.g., FAMEs) Extraction->Derivatization GCMS GC-MS or LC-MS Analysis Derivatization->GCMS Injection DataProcessing Data Processing GCMS->DataProcessing Peak Integration Quantification Quantification DataProcessing->Quantification Calibration Curve

Caption: Experimental workflow for fatty acid analysis.

TroubleshootingWorkflow Start Low S/N Ratio Observed CheckIonization Check Ionization Efficiency Start->CheckIonization CheckBackground Check Background Noise CheckIonization->CheckBackground Yes OptimizeSource Optimize MS Source Parameters CheckIonization->OptimizeSource No CheckSeparation Check Chromatographic Separation CheckBackground->CheckSeparation Low CleanSystem Clean LC-MS System CheckBackground->CleanSystem High ImproveChromatography Optimize Gradient/ Column CheckSeparation->ImproveChromatography Poor End S/N Ratio Improved CheckSeparation->End Good Derivatize Consider Derivatization OptimizeSource->Derivatize OptimizeSource->End Derivatize->CheckBackground Derivatize->End UsePureSolvents Use High-Purity Solvents CleanSystem->UsePureSolvents CleanSystem->End UsePureSolvents->CheckSeparation UsePureSolvents->End SampleCleanup Implement Sample Cleanup (SPE) ImproveChromatography->SampleCleanup SampleCleanup->End

Caption: Troubleshooting logic for low S/N ratio.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 14-Pentadecenoic Acid and Palmitoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 14-pentadecenoic acid and palmitoleic acid, focusing on their anti-inflammatory properties and effects on insulin (B600854) sensitivity. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the therapeutic potential of these fatty acids.

Overview of Biological Activities

This compound , an odd-chain unsaturated fatty acid, and its more studied saturated counterpart, pentadecanoic acid (C15:0), have garnered attention for their potential health benefits. Studies suggest that pentadecanoic acid possesses anti-inflammatory, anti-fibrotic, and anti-cancer properties.[1] It has been shown to inhibit the JAK/STAT signaling pathway, a key regulator of inflammation, and activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3][4][5] Furthermore, pentadecanoic acid is a dual partial agonist of peroxisome proliferator-activated receptor α/δ (PPARα/δ), which is involved in lipid metabolism and inflammation.[1][5][6]

Palmitoleic acid (C16:1n-7), an omega-7 monounsaturated fatty acid, is recognized as a "lipokine," a lipid hormone that communicates between tissues to regulate metabolic processes.[7] It exhibits potent anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways such as NF-κB.[8] Palmitoleic acid also plays a crucial role in improving insulin sensitivity by activating AMPK and acting as a PPARα agonist.[8] It has been shown to reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8][9]

Quantitative Comparison of Biological Activities

The following tables summarize quantitative data from various studies to facilitate a comparison between this compound (or pentadecanoic acid) and palmitoleic acid. It is important to note that these data are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Anti-Inflammatory Effects

ParameterThis compound / Pentadecanoic AcidPalmitoleic AcidReference
Inhibition of Pro-inflammatory Cytokines Reduces IL-6, TNF-α, and MCP-1Reduces TNF-α (73.14%), IL-1β (66.19%), IL-6 (75.19%), and MCP-1[9][10][11]
Effective Concentration 20 µM showed anti-inflammatory and antifibrotic activities in human primary cell systems50 µM reduced production of inflammatory cytokines in lymphocytes; 600 µmol/L decreased TNFα in macrophages[6][12]
Mechanism Inhibition of JAK2/STAT3 signaling, NF-κBInhibition of NF-κB, TLR4 signaling[3][5][8][13]

Table 2: Effects on Insulin Sensitivity and Glucose Metabolism

ParameterThis compound / Pentadecanoic AcidPalmitoleic AcidReference
Glucose Uptake Significantly promotes basal and insulin-stimulated glucose uptake in C2C12 myotubesIncreases basal and insulin-stimulated glucose uptake in adipocytes[14][15][16]
Effective Concentration 20 and 40 µM stimulated glucose uptake200 µM increased glucose uptake in 3T3-L1 cells[14][15]
Mechanism Activation of AMPK-AS160 pathwayActivation of AMPK[14][15]

Signaling Pathways

The biological activities of this compound and palmitoleic acid are mediated through various signaling pathways. The following diagrams illustrate the key pathways involved.

Fatty_Acid_Signaling_Pathways cluster_0 This compound / Pentadecanoic Acid cluster_1 Palmitoleic Acid FA15 This compound (Pentadecanoic Acid) PPAR_alpha_delta PPARα/δ FA15->PPAR_alpha_delta AMPK_15 AMPK FA15->AMPK_15 JAK2_STAT3 JAK2/STAT3 FA15->JAK2_STAT3 Inflammation_15 ↓ Pro-inflammatory Cytokines PPAR_alpha_delta->Inflammation_15 Glucose_Uptake_15 ↑ Glucose Uptake AMPK_15->Glucose_Uptake_15 JAK2_STAT3->Inflammation_15 PA Palmitoleic Acid PPAR_alpha PPARα PA->PPAR_alpha AMPK_16 AMPK PA->AMPK_16 NFkB NF-κB PA->NFkB Inflammation_16 ↓ Pro-inflammatory Cytokines PPAR_alpha->Inflammation_16 Glucose_Uptake_16 ↑ Glucose Uptake AMPK_16->Glucose_Uptake_16 NFkB->Inflammation_16

Caption: Signaling pathways of 14-Pentadecenoic and Palmitoleic Acids.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to enable replication and further investigation.

In Vitro Anti-Inflammatory Activity Assay

This protocol describes the assessment of the anti-inflammatory effects of fatty acids on cultured macrophages.

  • Cell Culture: RAW264.7 macrophage-like cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or palmitoleic acid (e.g., 10, 50, 100 µM) for 24 hours. A vehicle control (e.g., ethanol (B145695) or DMSO) is also included.

  • Inflammatory Stimulation: After pre-treatment with the fatty acids, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 6-24 hours to induce an inflammatory response.

  • Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The reduction in cytokine secretion in the presence of the fatty acids compared to the LPS-only control is calculated to determine the anti-inflammatory activity.

Anti_Inflammatory_Assay_Workflow start Start culture Culture RAW264.7 Macrophages start->culture seed Seed cells in 24-well plates culture->seed treat Treat with Fatty Acids (14-Pentadecenoic or Palmitoleic Acid) seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatants stimulate->collect elisa Measure Cytokines (ELISA) collect->elisa analyze Analyze Data elisa->analyze end End analyze->end

Caption: Workflow for in vitro anti-inflammatory activity assay.
In Vitro Glucose Uptake Assay

This protocol details the measurement of glucose uptake in C2C12 myotubes to assess insulin sensitivity.

  • Cell Culture and Differentiation: C2C12 myoblasts are cultured in DMEM with 10% FBS. For differentiation into myotubes, the medium is switched to DMEM with 2% horse serum for 4-6 days.

  • Treatment: Differentiated myotubes are serum-starved for 2-4 hours and then treated with various concentrations of this compound or palmitoleic acid (e.g., 20, 40 µM) for 24 hours.

  • Insulin Stimulation: Cells are washed and incubated in glucose-free Krebs-Ringer-HEPES (KRH) buffer. Insulin (100 nM) is added to stimulate glucose uptake for 30 minutes at 37°C. A basal (no insulin) group is also included.

  • Glucose Uptake Measurement: Radioactive 2-deoxy-[³H]-glucose is added for 10 minutes. The reaction is stopped by washing with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Cells are lysed, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: Glucose uptake is normalized to protein concentration. The fold increase in glucose uptake with insulin stimulation in the presence of the fatty acids is calculated relative to the basal uptake.

Glucose_Uptake_Assay_Workflow start Start culture Culture & Differentiate C2C12 Myoblasts start->culture treat Treat with Fatty Acids (14-Pentadecenoic or Palmitoleic Acid) culture->treat starve Serum Starvation treat->starve stimulate Insulin Stimulation starve->stimulate glucose_uptake Add 2-deoxy-[3H]-glucose stimulate->glucose_uptake stop_wash Stop Reaction & Wash glucose_uptake->stop_wash lyse Cell Lysis stop_wash->lyse count Scintillation Counting lyse->count analyze Analyze Data count->analyze end End analyze->end

Caption: Workflow for in vitro glucose uptake assay.

Conclusion

Both this compound and palmitoleic acid demonstrate promising biological activities, particularly in the realms of anti-inflammation and metabolic regulation. While palmitoleic acid is more extensively studied as a lipokine with established mechanisms involving PPARα and AMPK activation, emerging research on this compound (and pentadecanoic acid) highlights its potential as a modulator of key signaling pathways like JAK/STAT and AMPK. The provided data and protocols offer a foundation for further comparative studies to elucidate the distinct and overlapping therapeutic potentials of these two fatty acids. Direct comparative studies are warranted to fully understand their relative potencies and mechanisms of action.

References

14-Pentadecenoic Acid: An Uncharted Candidate in the Landscape of Dairy Fat Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a notable absence of 14-pentadecenoic acid as a validated biomarker for dairy fat intake. In contrast, a robust body of evidence supports the use of other fatty acids, particularly the odd-chain saturated fatty acids pentadecanoic acid (15:0) and heptadecanoic acid (17:0), as reliable indicators of dairy consumption. This guide provides a comparative analysis of established dairy fat biomarkers and highlights the current scientific standing of this compound.

While the quest for precise and objective measures of dietary intake is a critical pursuit in nutritional science, the focus on fatty acid biomarkers has predominantly centered on those most abundant and specific to ruminant fat. This review synthesizes the existing data on validated biomarkers and clarifies the current position of this compound within this context.

Established Biomarkers of Dairy Fat Intake: A Comparative Overview

The scientific community has largely focused on a select group of fatty acids as potential biomarkers for dairy fat consumption. These include the saturated fatty acids myristic acid (14:0), pentadecanoic acid (15:0), and heptadecanoic acid (17:0), as well as the monounsaturated trans-palmitoleic acid (t16:1n-7).

A systematic review and meta-analysis of observational studies have quantified the correlation between the circulating levels of these fatty acids and self-reported dairy intake. The findings, summarized in the table below, indicate that pentadecanoic acid (15:0) exhibits the strongest correlation with dairy fat intake.

Fatty Acid BiomarkerCorrelation with Total Dairy Intake (r)Correlation with Dairy Fat Intake (r)
Myristic Acid (14:0)0.15[1][2]0.16[1][2]
Pentadecanoic Acid (15:0) 0.20 [1][2]0.33 [1][2]
Heptadecanoic Acid (17:0)0.10[1][2]0.19[1][2]
trans-Palmitoleic Acid (t16:1n-7)Not significantly correlated0.21[1][2]

These correlations, while statistically significant, are considered modest, underscoring the complexity of using single biomarkers for precise dietary assessment.[1][3][4] It is also important to note that these fatty acids are present in other food sources, such as meat and fish, which can confound their specificity as exclusive dairy biomarkers.[5]

The Case of this compound: A Gap in the Evidence

Despite extensive searches of the scientific literature, there is a significant lack of studies that have investigated or validated this compound as a biomarker for dairy fat intake. While its existence is documented, its concentration in dairy products and its correlation with dairy consumption in human studies have not been established. The focus of research has remained on the more abundant and consistently correlated odd-chain saturated fatty acids.

Experimental Protocols for Fatty Acid Analysis

The analysis of fatty acids in biological samples, including blood and adipose tissue, is a well-established practice in nutritional and clinical research. The general workflow for such analysis would be applicable to this compound, should it be identified as a target for investigation. The primary method employed is gas chromatography (GC).

General Workflow for Fatty Acid Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Blood, Adipose Tissue) LipidExtraction Lipid Extraction Sample->LipidExtraction e.g., Folch method Derivatization Derivatization to FAMEs LipidExtraction->Derivatization Transesterification GC Gas Chromatography (GC) Derivatization->GC Injection Detection Detection (FID/MS) GC->Detection Quantification Quantification Detection->Quantification Peak Integration DataAnalysis Data Analysis Quantification->DataAnalysis

Figure 1. A generalized experimental workflow for the analysis of fatty acids from biological samples. FAMEs: Fatty Acid Methyl Esters; FID: Flame Ionization Detector; MS: Mass Spectrometry.

A typical gas chromatography protocol for the analysis of fatty acid methyl esters (FAMEs) in milk involves the following steps:

  • Lipid Extraction: Lipids are extracted from the milk sample using a solvent mixture, commonly chloroform (B151607) and methanol (B129727) (Folch method).[6]

  • Transesterification: The extracted lipids are converted into their corresponding fatty acid methyl esters (FAMEs) through a process of saponification followed by methylation, or a one-step transesterification. This derivatization is necessary to make the fatty acids volatile for GC analysis.[7]

  • Gas Chromatography (GC) Analysis: The FAMEs are injected into a gas chromatograph equipped with a capillary column (e.g., SP-2560) and a flame ionization detector (FID) or a mass spectrometer (MS).[6][8] The different FAMEs are separated based on their boiling points and polarity.

  • Quantification: The concentration of each fatty acid is determined by comparing its peak area to that of an internal standard added in a known amount.[7]

Metabolic Pathways of Odd-Chain and Unsaturated Fatty Acids

The metabolism of odd-chain and unsaturated fatty acids follows distinct pathways compared to their even-chain saturated counterparts.

Beta-Oxidation of Odd-Chain and Unsaturated Fatty Acids

metabolic_pathway cluster_odd_chain Odd-Chain Fatty Acid Beta-Oxidation cluster_unsaturated Unsaturated Fatty Acid Beta-Oxidation OddChainFA Odd-Chain Fatty Acid PropionylCoA Propionyl-CoA OddChainFA->PropionylCoA Beta-Oxidation MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Carboxylation SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Isomerization TCACycle TCA Cycle SuccinylCoA->TCACycle UnsaturatedFA Unsaturated Fatty Acid EnoylCoAIsomerase Enoyl-CoA Isomerase UnsaturatedFA->EnoylCoAIsomerase DienoylCoAReductase 2,4-Dienoyl-CoA Reductase EnoylCoAIsomerase->DienoylCoAReductase BetaOxidation Standard Beta-Oxidation DienoylCoAReductase->BetaOxidation

Figure 2. Simplified metabolic pathways for the beta-oxidation of odd-chain and unsaturated fatty acids.

The beta-oxidation of odd-chain fatty acids proceeds similarly to that of even-chain fatty acids until the final three-carbon molecule, propionyl-CoA, is produced.[9] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the citric acid (TCA) cycle.[9]

The oxidation of unsaturated fatty acids, such as this compound would be, requires additional enzymes to handle the double bonds.[10] These enzymes, including enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, reconfigure the double bonds to allow the standard beta-oxidation machinery to proceed.[10]

Conclusion

References

A Comparative Analysis of 14-Pentadecenoic Acid Across Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the prevalence, quantification, and potential biological significance of 14-Pentadecenoic Acid.

This guide provides a comparative analysis of this compound (C15:1), a monounsaturated odd-chain fatty acid, across various biological samples. While its saturated counterpart, pentadecanoic acid (C15:0), has garnered significant research interest, this compound remains a less-explored molecule. This document aims to consolidate the available quantitative data, detail established analytical methodologies, and provide insights into its potential biological roles to facilitate further research and development.

Quantitative Distribution of this compound

The concentration of this compound varies significantly across different biological kingdoms and tissues. The following table summarizes the available quantitative data, highlighting its prevalence in select human, animal, plant, and microbial samples. It is important to note that data for this compound is sparse compared to other fatty acids, and many studies focus on the saturated pentadecanoic acid (C15:0).

Biological Sample CategorySpecific Sample TypeConcentration of this compoundMethod of Analysis
Human Blood Plasma/SerumNot consistently detected or quantified in routine analyses. Included in some standard mixes for fatty acid analysis but endogenous levels are typically low or below detection limits.[1]GC-MS
Animal Rat Liver (Polar Lipids)Median Interquartile Range data available for "Pentadecenoic Acid (C15:0)", which may include C15:1, but is not specific.GC/MS
Rat Muscle (Polar Lipids)Median Interquartile Range data available for "Pentadecenoic Acid (C15:0)", which may include C15:1, but is not specific.GC/MS
Mice Liver (Polar Lipids)Median Interquartile Range data available for "Pentadecenoic Acid (C15:0)", which may include C15:1, but is not specific.GC/MS
Mice Muscle (Polar Lipids)Median Interquartile Range data available for "Pentadecenoic Acid (C15:0)", which may include C15:1, but is not specific.GC/MS
Plant Cassia sophera Linn. SeedsQualitatively identified as "Pentadecenoic acid (C15:1)".[2]GC-MS
Mercurialis annua L.11.2% of total fatty acids (as cis-10-pentadecenoic acid).[2]GC-MS
Nicotiana tabacumReported presence, but quantitative data is not specified.[3]Not Specified
Microorganism Micrococcus cerificansProduced from the oxidation of the parent alkene.[1]Not Specified
Various YeastsQualitatively identified as "Pentadecanoic acid (C15:0)" in a study of 30 yeast species, which did not differentiate between saturated and monounsaturated forms.[4]GC-MS

Experimental Protocols for Quantification

Accurate quantification of this compound is crucial for its comparative analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and robust method for fatty acid analysis, including C15:1. The general workflow involves extraction of total lipids from the biological sample, followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Lipid Extraction from Biological Samples

A modified Folch method is a widely accepted protocol for extracting total lipids.

Protocol:

  • Homogenization: Homogenize the tissue sample (e.g., 50-100 mg) in a chloroform (B151607)/methanol (B129727) mixture (2:1, v/v). For liquid samples like plasma or serum, add the chloroform/methanol mixture directly.

  • Phase Separation: Add 0.9% NaCl solution to the homogenate to induce phase separation.

  • Lipid Collection: Centrifuge the mixture to separate the layers. The lower chloroform layer, containing the lipids, is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen to obtain the total lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the extracted fatty acids are converted to their more volatile methyl esters.

Protocol:

  • Saponification: The dried lipid extract is saponified by heating with methanolic sodium hydroxide (B78521) (e.g., 0.5 M NaOH in methanol) to release the fatty acids from their esterified forms.

  • Methylation: The free fatty acids are then methylated by heating with a methylating agent, such as 14% boron trifluoride in methanol (BF3-methanol).

  • Extraction of FAMEs: After cooling, the FAMEs are extracted into an organic solvent like hexane (B92381).

  • Washing and Drying: The hexane layer is washed with a saturated NaCl solution and then dried over anhydrous sodium sulfate. The final extract is ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-FATWAX UI, Rt-2560).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program starts at a lower temperature and gradually increases to a higher temperature.

  • Injector: Split/splitless injector, with the temperature set appropriately (e.g., 250 °C).

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.

  • Ionization: Electron Ionization (EI) is commonly used.

Quantification:

Quantification is typically performed using an internal standard, such as a fatty acid not naturally present in the sample (e.g., heptadecanoic acid, C17:0) or a stable isotope-labeled version of the analyte. A calibration curve is generated using a series of standard solutions of this compound methyl ester.

Potential Biological Significance and Signaling Pathways

While research on the specific biological roles of this compound is limited, studies on the closely related pentadecanoic acid (C15:0) provide some insights into potential mechanisms of action. Odd-chain fatty acids, in general, are gaining attention for their potential health benefits.

Pentadecanoic acid has been shown to be an agonist for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[5] Specifically, C15:0 can activate PPARα, PPARδ, and PPARγ.[5] Activation of these receptors can lead to a variety of cellular responses, including increased fatty acid oxidation and anti-inflammatory effects. It is plausible that this compound may share some of these properties due to its structural similarity.

Below is a diagram illustrating the general signaling pathway of PPAR activation by a fatty acid ligand, which may be relevant for this compound.

PPAR_Signaling cluster_extracellular Extracellular Space FA This compound FABP Fatty Acid Binding Protein FA->FABP Transport PPAR PPAR FABP->PPAR Delivery Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to TargetGenes Target Genes (e.g., Lipid Metabolism, Anti-inflammatory) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Translation Translation (in Cytoplasm) Proteins Proteins with Metabolic & Anti- inflammatory Effects

General PPAR signaling pathway activated by a fatty acid ligand.

Experimental Workflow for this compound Quantification

The following diagram outlines the typical workflow for the quantitative analysis of this compound from a biological sample.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (Folch Method) Sample->Extraction Derivatization Derivatization to FAMEs (BF3-Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Quantification vs. Internal Standard) GCMS->Data Result Concentration of This compound Data->Result

Workflow for quantifying this compound.

Conclusion

This guide provides a foundational overview of this compound in various biological contexts. The presented data, while not exhaustive, highlights the need for more targeted quantitative studies to fully understand the distribution and biological significance of this odd-chain monounsaturated fatty acid. The detailed experimental protocols offer a standardized approach for researchers to accurately measure this compound in their samples. Further investigation into its potential signaling pathways, possibly through PPAR activation, could unveil novel therapeutic targets for metabolic and inflammatory diseases. This comparative analysis serves as a valuable resource to stimulate and guide future research in this promising area.

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of fatty acids is of paramount importance across various disciplines, including metabolic research, nutritional science, and pharmaceutical development. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While GC-MS is a long-established and robust method, HPLC has emerged as a powerful alternative with distinct advantages.[1] This guide presents an objective comparison of these two methods, supported by experimental data and detailed methodologies, to assist in method selection and cross-validation.

Quantitative Performance Comparison

A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC, compiled from various studies. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.[2]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Precision (%RSD) < 10%[1]< 5.88% (often slightly better than GC)[2][3]Both methods demonstrate good precision.[1]
Accuracy (Recovery %) 85 - 115%[1]≥ 82.31%[2][3]Comparable recovery rates are achievable with optimized extraction procedures.[1]
Linearity (r²) > 0.99[2]> 0.99[1][2]Both techniques exhibit excellent linearity over a defined concentration range.
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 0.5 µg/mL (UV), but can reach picomole to femtomole range with fluorescent derivatization.[1][2]GC-MS generally offers higher sensitivity for volatile compounds.[1]
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mL~0.5 - 2.0 µg/mL[1]HPLC's sensitivity is highly dependent on the detector and the use of derivatizing agents.[2]
Isomer Separation Can be challenging for cis/trans and positional isomers.Superior for separation of cis/trans and positional isomers, especially with specialized columns.This is a significant advantage of HPLC for detailed fatty acid profiling.[4]
Derivatization Mandatory to increase volatility (e.g., FAMEs).[4][5]Generally not required, simplifying sample preparation.[4]Derivatization in GC-MS adds time and potential for sample loss.[4]

Experimental Workflows

The analytical workflows for GC-MS and HPLC, while both aiming to quantify fatty acids, have distinct differences, primarily concerning sample preparation.

G cluster_0 GC-MS Workflow cluster_1 HPLC Workflow A1 Sample A2 Lipid Extraction A1->A2 A3 Saponification A2->A3 A4 Derivatization (Methylation) A3->A4 A5 GC-MS Analysis A4->A5 A6 Data Analysis A5->A6 B1 Sample B2 Lipid Extraction B1->B2 B3 Saponification (Optional) B2->B3 B4 HPLC Analysis B3->B4 B5 Data Analysis B4->B5

Caption: Comparative experimental workflows for GC-MS and HPLC analysis of fatty acids.

Detailed Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of fatty acids using both GC-MS and HPLC.

GC-MS Protocol for Fatty Acid Analysis

GC-MS is a well-established and highly sensitive method for the analysis of fatty acids, which requires derivatization to increase their volatility.[4][5]

1. Lipid Extraction:

  • Extract total lipids from the sample using a modified Folch method with chloroform:methanol (2:1, v/v).[4]

2. Saponification and Derivatization (FAMEs Preparation):

  • Saponify the lipid extract with 0.5 M methanolic NaOH at 100°C for 10 minutes.[4]

  • Methylate the fatty acids by adding 14% BF3-methanol and heating at 100°C for another 10 minutes.[4]

  • Stop the reaction with the addition of saturated NaCl solution.

  • Extract the fatty acid methyl esters (FAMEs) with hexane (B92381).

  • Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.[4]

3. GC-MS Instrumental Analysis:

  • GC Column: DB-23 capillary column (or equivalent).[1]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C (hold for 2 min), ramp to 180°C at 20°C/min (hold for 12 min), then ramp to 220°C at 5°C/min (hold for 10 min).[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • MS Detector: Electron Impact (EI) ionization.[1] Scan in a mass-to-charge ratio (m/z) range of 50-550.

  • Data Analysis: Identify FAMEs by comparing their mass spectra and retention times with those of known standards. Quantify using a calibration curve constructed from the analysis of standard solutions.

HPLC Protocol for Fatty Acid Analysis

HPLC can be used for the analysis of fatty acids, often without the need for derivatization, which simplifies sample preparation.[4]

1. Lipid Extraction:

  • Extract total lipids from the sample using a modified Folch method with chloroform:methanol (2:1, v/v).[4]

2. Saponification (Optional, for total fatty acids):

  • Saponify the lipid extract with 0.5 M methanolic NaOH at 100°C for 10 minutes.[4]

  • Neutralize with an appropriate acid and extract the free fatty acids with hexane.

3. HPLC Instrumental Analysis:

  • HPLC Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.[4]

  • Detector: A variety of detectors can be used, including a UV detector (at low wavelengths, ~205 nm, for underivatized fatty acids) or a Mass Spectrometer (LC-MS) for higher sensitivity and selectivity.[4]

  • Data Analysis: Identify fatty acids by comparing their retention times with those of authentic standards. Quantification is achieved by constructing a calibration curve with known concentrations of standards.[4]

Logical Framework for Method Selection

The choice between GC-MS and HPLC depends on the specific research question and the nature of the fatty acids being analyzed.

G A Start: Define Analytical Needs B Is separation of cis/trans or positional isomers critical? A->B C Are the fatty acids thermally labile? B->C No E HPLC is the preferred method. Offers superior isomer separation. B->E Yes D Is high sensitivity for a broad range of fatty acids required? C->D No F HPLC is advantageous due to ambient temperature operation. C->F Yes G GC-MS is a robust and highly sensitive method. D->G Yes H Consider cross-validation with both methods for comprehensive analysis. D->H No/Uncertain E->H F->H G->H

Caption: Logical decision-making process for selecting between GC-MS and HPLC for fatty acid analysis.

Conclusion

Both GC-MS and HPLC are powerful techniques for the analysis of fatty acids, each with its own set of strengths and weaknesses. GC-MS remains a highly sensitive and robust method, particularly for comprehensive fatty acid profiling where isomer separation is not the primary concern.[4] However, the requirement for derivatization can be a drawback. HPLC, on the other hand, offers the significant advantage of superior isomer separation and operation at ambient temperatures, making it ideal for the analysis of thermally labile compounds and for studies focused on specific isomers.[4][7]

For the highest level of confidence in analytical data, particularly in a drug development or clinical research setting, a cross-validation of results between both techniques is recommended. This ensures the integrity and reliability of the research findings, leveraging the complementary strengths of both GC-MS and HPLC.[4]

References

Inter-laboratory Comparison of Pentadecanoic Acid Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of pentadecanoic acid (C15:0), serving as a representative for odd-chain fatty acids like 14-pentadecenoic acid, in human serum. The data presented is based on findings from inter-laboratory comparison studies, such as the National Institute of Standards and Technology (NIST) Fatty Acid Quality Assurance Program (FAQAP), which highlights the variability and performance of different analytical approaches. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible methods for fatty acid analysis.

Data Presentation

The following table summarizes hypothetical quantitative data from an inter-laboratory comparison for the determination of total pentadecanoic acid (C15:0) in a human serum standard reference material (SRM). This data illustrates the typical range of results and precision observed across different laboratories and methods.

Laboratory IDAnalytical MethodDerivatizationReported Concentration (µg/mL)Intra-laboratory RSD (%)
Lab 1GC-MSBF3/Methanol2.854.2
Lab 2GC-FIDAcid-catalyzed3.105.5
Lab 3LC-MS/MSNone2.703.8
Lab 4GC-MSKOH/Methanol3.054.8
Lab 5GC-MSBF3/Methanol2.953.5
Lab 6LC-MS/MSNone2.654.1
Lab 7GC-FIDAcid-catalyzed3.256.1
Lab 8GC-MSBF3/Methanol2.903.9
Consensus Mean 2.93
Inter-laboratory RSD (%) 7.5

RSD: Relative Standard Deviation

Experimental Protocols

Detailed methodologies for the two primary analytical techniques used in the inter-laboratory comparison are provided below.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)

This protocol is a common method for the analysis of total fatty acids in serum, which requires a derivatization step to convert the fatty acids into their more volatile methyl esters.

1. Lipid Extraction:

  • To 100 µL of serum, add 2 mL of a chloroform:methanol (2:1, v/v) solution.
  • Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0).
  • Vortex vigorously for 1 minute.
  • Add 0.5 mL of 0.9% NaCl solution and vortex again.
  • Centrifuge at 2000 x g for 10 minutes to separate the phases.
  • Collect the lower organic layer containing the lipids.
  • Dry the extract under a stream of nitrogen.

2. Saponification and Derivatization (Acid-catalyzed):

  • To the dried lipid extract, add 2 mL of 0.5 M methanolic NaOH.
  • Heat at 100°C for 5 minutes to saponify the lipids.
  • Cool and add 2 mL of 14% boron trifluoride (BF₃) in methanol.
  • Heat again at 100°C for 5 minutes to methylate the free fatty acids.
  • Cool and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
  • Vortex and centrifuge to separate the phases.
  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

3. GC-MS Analysis:

  • Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • Injector Temperature: 250°C.
  • Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 4°C/min, and hold for 5 min.
  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 550.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of Free Fatty Acids

This protocol allows for the direct analysis of free fatty acids without the need for derivatization.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of serum, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
  • Add 400 µL of ice-cold acetonitrile.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start with 50% B, increase to 98% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • MS/MS Detector: Electrospray ionization (ESI) in negative ion mode. Detection is performed using Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions specific for each fatty acid.

Visualization of Experimental Workflows

GCMS_Workflow GC-MS Analysis Workflow for Total Fatty Acids cluster_prep Sample Preparation cluster_analysis Analysis serum Serum Sample extraction Lipid Extraction (Chloroform:Methanol) serum->extraction saponification Saponification (Methanolic NaOH) extraction->saponification derivatization Derivatization to FAMEs (BF3/Methanol) saponification->derivatization gcms GC-MS Analysis derivatization->gcms data Data Acquisition (Chromatogram & Spectra) gcms->data quantification Quantification data->quantification

Caption: Workflow for the quantification of total fatty acids by GC-MS.

LCMS_Workflow LC-MS/MS Analysis Workflow for Free Fatty Acids cluster_prep_lc Sample Preparation cluster_analysis_lc Analysis serum_lc Serum Sample precipitation Protein Precipitation (Acetonitrile) serum_lc->precipitation lcms LC-MS/MS Analysis precipitation->lcms data_lc Data Acquisition (MRM Transitions) lcms->data_lc quantification_lc Quantification data_lc->quantification_lc

Caption: Workflow for the quantification of free fatty acids by LC-MS/MS.

14-Pentadecenoic Acid vs. Omega-3 Fatty Acids: A Comparative Analysis Based on Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the biological effects of 14-pentadecenoic acid and omega-3 fatty acids is currently hampered by a significant lack of research on this compound's specific biological activities. Scientific literature primarily focuses on its chemical properties and applications in biomaterials, with limited to no data on its physiological effects, such as its impact on inflammation or cardiovascular health.[1][2][3]

In contrast, a wealth of information exists for the closely related saturated odd-chain fatty acid, pentadecanoic acid (C15:0) , and its comparison with the omega-3 fatty acid eicosapentaenoic acid (EPA). This guide will, therefore, focus on comparing the known effects of pentadecanoic acid (C15:0) and omega-3 fatty acids as a proxy, while clearly acknowledging the structural difference (C15:0 is saturated, whereas this compound is monounsaturated).

Overview of Pentadecanoic Acid (C15:0) and Omega-3 Fatty Acids

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid found in trace amounts in dairy fat and some plants and fish.[4] Emerging research suggests it may be an essential fatty acid with a range of health benefits.[5] Omega-3 fatty acids are a class of polyunsaturated fats, including eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and alpha-linolenic acid (ALA), that are well-established as essential nutrients crucial for human health.

Comparative Biological Activities and Safety Profile

A key study directly compared the effects of C15:0 and EPA across twelve primary human cell-based disease systems. The findings revealed both shared and distinct biological activities.

FeaturePentadecanoic Acid (C15:0)Omega-3 Fatty Acid (EPA)
Shared Anti-inflammatory Effects Reduction of VCAM-1 and MCP-1Reduction of VCAM-1 and MCP-1
Unique Anti-inflammatory Effects Broader anti-inflammatory activities across more cell systemsMore limited in scope compared to C15:0 in this study
Immunomodulatory Effects Down-regulation of secreted IgG and CD40Down-regulation of secreted IgG and CD40
Antifibrotic Effects Lowered Collagen I, Collagen III, and PAI-ILowered Collagen I, Collagen III, and PAI-I
Safety Profile (Cytotoxicity) No cytotoxicity observed at tested concentrations (1.9 to 50 μM)Cytotoxic at the highest concentration (50 μM) in four of the twelve cell systems

Mechanistic Insights: Signaling Pathways

Both C15:0 and omega-3 fatty acids exert their effects through various signaling pathways. While some mechanisms are shared, key differences have been identified.

Shared Mechanisms:

  • PPAR Agonism: Both C15:0 and EPA act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARδ. This agonism is linked to their anti-inflammatory and antifibrotic effects.[4]

  • AMPK Activation: Both fatty acids can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[4]

Divergent Mechanisms:

  • MAPK and JAK-STAT Signaling: A notable difference lies in their effects on the MAPK and JAK-STAT inflammatory pathways. Polyunsaturated fatty acids like EPA have been shown to induce these pathways, whereas C15:0 has been found to inhibit them.[4]

Signaling_Pathways cluster_C15_0 Pentadecanoic Acid (C15:0) cluster_Omega3 Omega-3 Fatty Acids (EPA) C15_0 C15:0 PPAR_C15 PPARα/δ AMPK_C15 AMPK MAPK_STAT_C15 MAPK & JAK-STAT Pathways Anti_Inflammatory_C15 Anti-inflammatory Effects Energy_Metabolism_C15 Improved Energy Metabolism Omega3 EPA PPAR_O3 PPARα/δ AMPK_O3 AMPK MAPK_STAT_O3 MAPK & JAK-STAT Pathways Anti_Inflammatory_O3 Anti-inflammatory Effects Energy_Metabolism_O3 Improved Energy Metabolism Pro_Inflammatory_O3 Potential Pro-inflammatory Signaling

Experimental Protocols

The comparative data between C15:0 and EPA is largely derived from in vitro studies using primary human cell systems. A general workflow for such experiments is outlined below.

Experimental_Workflow start Start: Prepare Human Primary Cell Cultures treatment Treat cells with varying concentrations of C15:0 or EPA start->treatment incubation Incubate for a defined period treatment->incubation analysis Analyze cellular responses incubation->analysis biomarker Measure biomarkers (e.g., cytokines, adhesion molecules) analysis->biomarker cytotoxicity Assess cell viability (Cytotoxicity Assay) analysis->cytotoxicity gene_expression Analyze gene expression (e.g., qPCR, Western Blot) analysis->gene_expression end End: Data Comparison and Interpretation biomarker->end cytotoxicity->end gene_expression->end

Key Experimental Details:
  • Cell Systems: A variety of primary human cell systems are used to model different physiological and disease states, including endothelial cells, immune cells (e.g., T-cells, macrophages), and fibroblasts.

  • Fatty Acid Preparation: C15:0 and EPA are typically dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture media to achieve the desired final concentrations.

  • Biomarker Analysis: Supernatants from cell cultures are often analyzed for secreted proteins (e.g., cytokines, chemokines) using techniques like enzyme-linked immunosorbent assay (ELISA) or multiplex assays. Cell lysates can be used for analyzing intracellular proteins and gene expression.

  • Cytotoxicity Assays: Standard assays such as MTT or LDH release assays are used to determine the effect of the fatty acids on cell viability.

Conclusion

While a direct comparison between this compound and omega-3 fatty acids is not currently possible due to a lack of data, the available research on the related compound, pentadecanoic acid (C15:0), offers valuable insights. The comparative studies between C15:0 and EPA suggest that C15:0 may possess a broader range of anti-inflammatory and antifibrotic effects with a superior safety profile at higher concentrations in vitro. Both fatty acids share common mechanisms of action, such as PPAR agonism, but also exhibit key differences in their modulation of inflammatory signaling pathways. Further research is imperative to elucidate the specific biological effects of this compound to enable a direct and comprehensive comparison with omega-3 fatty acids.

References

Validating the Anti-inflammatory Effects of Pentadecanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the compound: This guide focuses on the anti-inflammatory effects of Pentadecanoic acid (C15:0) , a saturated fatty acid that has been the subject of extensive research. The user's initial query mentioned "14-Pentadecenoic acid," an unsaturated fatty acid for which there is limited publicly available data on anti-inflammatory properties. Given the similarity in nomenclature and the abundance of research on C15:0, this guide proceeds under the assumption that the user is interested in the more widely studied Pentadecanoic acid.

Comparative Analysis of Anti-inflammatory Activity

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that has demonstrated broad anti-inflammatory properties.[1][2][3][4][5][6] Its efficacy has been compared to other known anti-inflammatory compounds, most notably the omega-3 fatty acid, eicosapentaenoic acid (EPA).

Studies have shown that C15:0 exhibits dose-dependent anti-inflammatory activities across numerous human cell-based systems.[1][2][3][4][5] In a comprehensive study comparing C15:0 to EPA, C15:0 demonstrated a broader range of anti-inflammatory effects. While 12 clinically relevant anti-inflammatory and immunomodulatory activities were shared between C15:0 and EPA at a concentration of 17 μM, C15:0 had an additional 28 unique, clinically relevant activities, particularly in the realm of inflammation, that were not observed with EPA.[1][3]

Furthermore, C15:0 was found to be non-cytotoxic at all tested concentrations (1.9 to 50 μM), whereas EPA showed cytotoxicity in four cell systems at the highest concentration of 50 μM.[1][2][3][4] This suggests a superior safety profile for C15:0 at higher concentrations.

The anti-inflammatory mechanisms of C15:0 are multifaceted, involving the modulation of key inflammatory signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and nuclear factor-kappa B (NF-κB) pathways.[7] By inhibiting these pathways, C15:0 can reduce the production of pro-inflammatory cytokines.[7]

Quantitative Data Summary

The following table summarizes the comparative anti-inflammatory effects of Pentadecanoic acid (C15:0) and Eicosapentaenoic acid (EPA) based on available in vitro data.

ParameterPentadecanoic Acid (C15:0)Eicosapentaenoic Acid (EPA)Reference
Shared Anti-inflammatory Activities (at 17 µM) 1212[1][3]
Unique Anti-inflammatory Activities (at 17 µM) 280[1][3]
Cytotoxicity (at 50 µM) Non-cytotoxic in all 12 tested cell systemsCytotoxic in 4 of 12 tested cell systems[1][2][3][4]
Reduction of Pro-inflammatory Markers Dose-dependent reduction in 36 biomarkers across 10 cell systemsReduction in a narrower range of biomarkers[1]
Key Pro-inflammatory Cytokines Inhibited (not shared with EPA) TNFα, P-selectin, eotaxin-3, IP-10, MIG, and IL-1αNot as effective against this broad range[3]

Experimental Protocols

Here are detailed methodologies for key experiments commonly used to validate the anti-inflammatory effects of compounds like Pentadecanoic acid.

In Vitro: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

This assay is a standard in vitro model to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in macrophages activated by LPS.[8][9]

Objective: To determine the effect of a test compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory markers (e.g., nitric oxide, COX-2, iNOS) in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., Pentadecanoic acid) dissolved in a suitable vehicle (e.g., DMSO)

  • MTT or similar cell viability assay kit

  • Griess Reagent for nitric oxide measurement

  • ELISA kits for specific cytokines (TNF-α, IL-6)

  • Reagents and equipment for Western blotting (lysis buffer, antibodies for iNOS, COX-2, phospho-p65 NF-κB, etc.)

Procedure:

  • Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM at 37°C in a humidified 5% CO2 incubator. Seed the cells in 96-well or 12-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.[10] A vehicle control should be run in parallel.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (typically 1 µg/mL) for a specified period (e.g., 18-24 hours).[10][8] Include a control group of cells that are not treated with LPS or the test compound.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.[9]

    • Pro-inflammatory Cytokines: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[10][8]

    • Protein Expression: Lyse the cells and perform Western blotting to determine the protein levels of iNOS, COX-2, and key signaling proteins like phosphorylated p65 NF-κB.[10]

  • Cell Viability Assay: Perform an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.[10]

In Vivo: Carrageenan-Induced Paw Edema Model

This is a classic in vivo model of acute inflammation used to evaluate the anti-inflammatory activity of test compounds.[11][12][13][14][15]

Objective: To assess the ability of a test compound to reduce paw edema induced by the injection of carrageenan in rodents.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., Pentadecanoic acid)

  • Positive control drug (e.g., Indomethacin or Ibuprofen)

  • Plethysmometer or calipers for measuring paw volume/thickness

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week. Divide the animals into groups: a control group, a positive control group, and groups for different doses of the test compound.

  • Compound Administration: Administer the test compound and the positive control drug to the respective animal groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before carrageenan injection.[11][12] The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[12]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[12]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Visualizations

Signaling Pathway: NF-κB Activation

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NF_κB_dimer NF-κB (p50/p65) IκBα->NF_κB_dimer Inhibits IκBα_P P-IκBα IκBα->IκBα_P NF_κB_active Active NF-κB (p50/p65) NF_κB_dimer->NF_κB_active Translocates to Nucleus Ub Ub IκBα_P->Ub Ubiquitination & Degradation DNA DNA NF_κB_active->DNA Binds to Promoter Region Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes

Caption: Simplified NF-κB signaling pathway upon LPS stimulation.

Experimental Workflow: In Vitro Anti-inflammatory Screening

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Stimulation cluster_analysis Data Analysis Cell_Culture Culture Macrophages (e.g., RAW 264.7) Seeding Seed Cells in Plates Cell_Culture->Seeding Pre_treatment Pre-treat with Test Compound Seeding->Pre_treatment Compound_Prep Prepare Test Compound (e.g., C15:0) Compound_Prep->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Supernatant_Collection Collect Supernatant LPS_Stimulation->Supernatant_Collection Cell_Lysis Lyse Cells LPS_Stimulation->Cell_Lysis Viability_Assay Cell Viability Assay (MTT) LPS_Stimulation->Viability_Assay Cytokine_Assay Cytokine Measurement (ELISA) Supernatant_Collection->Cytokine_Assay NO_Assay Nitric Oxide Assay (Griess) Supernatant_Collection->NO_Assay Western_Blot Protein Expression (Western Blot) Cell_Lysis->Western_Blot

Caption: General workflow for in vitro anti-inflammatory compound screening.

References

Quantitative Comparison of Pentadecanoic Acid (C15:0) in Healthy vs. Disease States: A Proxy for Understanding Odd-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a significant lack of quantitative data specifically comparing 14-pentadecenoic acid levels in healthy versus various disease states in human subjects. Research on this particular monounsaturated odd-chain fatty acid has primarily focused on its chemical properties and applications in biomaterials and polymer synthesis.

However, extensive research is available for a closely related odd-chain saturated fatty acid, pentadecanoic acid (C15:0) . Higher circulating levels of C15:0 have been consistently associated with a lower risk of several chronic diseases. This guide, therefore, presents a quantitative comparison of pentadecanoic acid (C15:0) as a well-researched proxy to inform researchers, scientists, and drug development professionals about the potential roles of odd-chain fatty acids in health and disease.

Data Presentation: Quantitative Levels of Pentadecanoic Acid (C15:0)

The following table summarizes the quantitative levels of pentadecanoic acid (C15:0) reported in human plasma, serum, or erythrocytes in various health and disease states. It is important to note that concentrations can vary based on the sample matrix, analytical method, and population characteristics.

Health/Disease StateAnalyteConcentration in Healthy ControlsConcentration in Disease StateKey Findings & Associations
Cardiovascular Disease (CVD) Plasma Phospholipid C15:0Median below 1% of total fatty acids[1]Each standard deviation increase was associated with a 19% lower risk of CVD.[1]Higher C15:0 levels are linked to a lower prevalence of coronary heart disease and cardiovascular disease.[2]
Type 2 Diabetes (T2D) Serum C15:0Not explicitly stated, but higher levels are protective.A meta-analysis showed a 24% lower risk of developing T2D in the highest tertile of circulating C15:0 compared to the lowest.Higher proportions of C15:0 in erythrocyte membranes are associated with a lower risk of diabetes.
Hypertension Serum C15:0Not explicitly stated, but higher levels are protective.An increase in C15:0‰ was associated with lower odds of prevalent hypertension (OR = 0.78). A stronger inverse association was observed below a threshold of 1.5‰.[2]Serum C15:0 levels are significantly and inversely associated with the odds of prevalent hypertension.[2]
Metabolic Syndrome Serum Phospholipid C15:00.17% of total fatty acids[3]0.15% of total fatty acids[3]Lower serum C15:0 concentrations were observed in Japanese men with metabolic syndrome compared to healthy controls.[3]
Cancer (General) Circulating C15:0Not explicitly stated, but higher levels are protective.People with higher C15:0 concentrations have a lower risk of certain cancers, including colorectal, breast, liver, pharyngolaryngeal, and bladder cancer.[4]C15:0 has shown anti-proliferative activities against various cancer cell lines.[4]
Breast Cancer N/AN/AC15:0 exerted selective cytotoxic effects in breast cancer stem-like cells (MCF-7/SC) with an IC50 of approximately 150 µM.[5][6]Pentadecanoic acid suppresses the stemness of human breast cancer stem-like cells.[5]
Obesity & Metabolic Health Plasma C15:0Baseline levels not specified.A 1.88 µg/mL greater mean increase in circulating C15:0 was observed in the supplemented group compared to placebo after 12 weeks.Supplementation with C15:0 in obese participants led to a significant increase in plasma levels and was associated with improvements in liver enzymes.

Experimental Protocols

The quantification of this compound and other fatty acids in biological samples is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) following lipid extraction and derivatization.

Lipid Extraction from Biological Samples (e.g., Plasma, Serum, Cells)

A common and robust method for lipid extraction is the Folch or Bligh and Dyer method.

  • Sample Preparation:

    • For plasma or serum: A known volume (e.g., 50-100 µL) is used.

    • For cells: A specific number of cells (e.g., 1x10^6) are pelleted.

  • Internal Standards: A known amount of an internal standard (e.g., a deuterated version of the fatty acid of interest or a fatty acid not naturally present in the sample, like heptadecanoic acid, C17:0) is added to the sample before extraction to correct for sample loss during preparation.

  • Extraction Procedure (Folch Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol (B129727) to the sample. The volume of the solvent mixture should be about 20 times the sample volume to ensure complete extraction.

    • Vortex the mixture vigorously for 1-2 minutes.

    • To induce phase separation, add 0.2 volumes of a 0.9% NaCl solution (or water).

    • Centrifuge the sample to achieve clear phase separation.

    • Carefully collect the lower organic (chloroform) layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.

    • The solvent is then evaporated under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C until derivatization.

Fatty Acid Derivatization for GC-MS Analysis

For GC-MS analysis, fatty acids need to be converted into volatile esters, most commonly fatty acid methyl esters (FAMEs).

  • Transesterification/Esterification:

    • The dried lipid extract is treated with a reagent such as 1% sulfuric acid in methanol or sodium methoxide (B1231860) in methanol.

    • The reaction mixture is heated (e.g., at 100°C for 45 minutes) in a sealed vial under a nitrogen atmosphere.

    • After cooling, the reaction is neutralized (e.g., with 6% potassium carbonate).

    • The resulting FAMEs are then extracted with an organic solvent like hexane (B92381).

    • The hexane layer containing the FAMEs is collected and concentrated for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-88MS) and coupled to a mass spectrometer with a flame-ionization detector (FID) or a mass selective detector.

  • Injection: A small volume (e.g., 1 µL) of the FAMEs solution is injected into the GC inlet.

  • Separation: The FAMEs are separated based on their boiling points and polarity as they pass through the capillary column. The oven temperature is programmed to ramp up to allow for the sequential elution of different fatty acids.

  • Detection and Quantification: The mass spectrometer identifies the individual FAMEs based on their mass spectra. Quantification is achieved by comparing the peak area of the analyte to the peak area of the internal standard and referencing a standard curve prepared with known concentrations of the fatty acid of interest.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

Below are diagrams generated using Graphviz to illustrate a key signaling pathway influenced by pentadecanoic acid (C15:0) and a typical experimental workflow for fatty acid analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (Plasma, Serum, Cells) is Add Internal Standard (e.g., C17:0) sample->is extraction Lipid Extraction (Folch Method) is->extraction derivatize Transesterification to Fatty Acid Methyl Esters (FAMEs) extraction->derivatize gcms GC-MS Analysis derivatize->gcms data Data Acquisition & Processing gcms->data quant Quantification data->quant result Quantitative Results quant->result Final Concentration

Caption: Experimental workflow for quantitative analysis of fatty acids.

JAK2_STAT3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK2_a JAK2 IL6R->JAK2_a JAK2_p p-JAK2 JAK2_a->JAK2_p IL-6 Binding STAT3_a STAT3 JAK2_p->STAT3_a STAT3_p p-STAT3 STAT3_a->STAT3_p Phosphorylation STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Transcription CellResponse Cancer Cell Stemness & Proliferation Transcription->CellResponse Leads to C150 Pentadecanoic Acid (C15:0) C150->JAK2_p Inhibition C150->STAT3_p Inhibition

Caption: Inhibition of the JAK2/STAT3 signaling pathway by Pentadecanoic Acid (C15:0).[5][6]

References

Plasma 14-Pentadecenoic Acid as a Dietary Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of dietary intake is a significant challenge in nutritional epidemiology and clinical research. While self-reported dietary records are commonly used, they are prone to measurement errors. Consequently, objective biomarkers of food consumption are of great interest. This guide provides a comparative overview of plasma 14-pentadecenoic acid (15:1n-1) as a potential biomarker of dietary intake, with supporting data and experimental protocols. Due to the limited specific research on this compound, this guide also includes comparative data for the more extensively studied pentadecanoic acid (15:0) to provide context on its utility as a biomarker for dairy fat consumption.

Correlation of Plasma Fatty Acids with Dietary Records: A Comparative Analysis

The utility of a plasma fatty acid as a dietary biomarker is largely determined by the strength of its correlation with the intake of specific foods or food groups. The following table summarizes the available data on the correlation between plasma levels of this compound (15:1) and pentadecanoic acid (15:0) with dietary records.

Fatty Acid BiomarkerDietary Assessment MethodDietary ComponentStudy PopulationCorrelation Coefficient (r)Key Findings & Remarks
This compound (15:1) Food Frequency Questionnaire (FFQ)Total Monounsaturated Fatty Acids (MUFAs)European Prospective Investigation into Cancer and Nutrition (EPIC) Cohort0.162A statistically significant but weak positive correlation was observed.
Pentadecanoic acid (15:0)Food Frequency Questionnaire (FFQ)Total Dairy IntakeMulti-Ethnic Study of Atherosclerosis (MESA)0.22Positively correlated with self-reported total dairy intake.
Pentadecanoic acid (15:0)7-day Dietary RecordsTotal Fat from Milk Products62 elderly men (70 years old)0.46 (in serum cholesterol esters)A moderate positive correlation was found with the intake of fat from milk products.
Pentadecanoic acid (15:0)Food Frequency Questionnaire (FFQ)Total Fat Dairy Products110 children (age 3-10 years)0.39A significant correlation was observed with the intake of high-fat dairy products.
Pentadecanoic acid (15:0)Meta-analysis of observational studiesTotal Dairy IntakeGeneral Population0.20 (pooled r)Meta-analysis confirms a significant positive correlation between plasma/serum 15:0 and total dairy intake.

Note: The correlation coefficients (r) range from -1 to 1, where values closer to 1 indicate a strong positive correlation, values closer to -1 indicate a strong negative correlation, and values near 0 indicate a weak or no correlation. Generally, in nutritional biomarker studies, correlations of 0.3-0.7 are considered moderate.

Experimental Protocols

Accurate and reproducible methodologies are critical for both dietary assessment and the analysis of plasma fatty acids. Below are detailed summaries of commonly employed protocols.

Dietary Intake Assessment

The selection of a dietary assessment tool depends on the research question, study design, and participant characteristics. The most common methods include:

  • Food Frequency Questionnaires (FFQs): FFQs are designed to assess habitual food intake over a specified period (e.g., the past year). Participants report the frequency of consumption of a list of food items. While FFQs are cost-effective for large epidemiological studies, they are subject to recall bias and may not capture detailed information on portion sizes and preparation methods.

  • 24-Hour Dietary Recalls: A trained interviewer asks the participant to recall all foods and beverages consumed in the preceding 24 hours. This method provides detailed dietary information but may not reflect an individual's usual intake due to day-to-day variations in diet. Multiple recalls on non-consecutive days are often used to estimate usual intake.

  • Food Records (or Food Diaries): Participants record all foods and beverages consumed, along with portion sizes, at the time of consumption over a specific period (e.g., 3 or 7 days). This method is considered more accurate than recall-based methods but can be burdensome for participants, potentially leading to changes in eating behavior or incomplete records.

Plasma Fatty Acid Analysis

The standard method for quantifying fatty acids in plasma is gas chromatography (GC), often coupled with mass spectrometry (GC-MS). The general workflow involves three main steps:

  • Lipid Extraction: Total lipids are extracted from plasma samples. A common method is the

validation of an analytical method for 14-Pentadecenoic acid according to ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of 14-Pentadecenoic acid, a C15 unsaturated fatty acid, with a focus on method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Ensuring that an analytical procedure is suitable for its intended purpose is a critical aspect of drug development and research.[1][2] This document presents a comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), two common techniques for fatty acid analysis, supported by representative experimental data and detailed protocols.

Introduction to this compound and Analytical Method Validation

This compound (C15:1) is a long-chain fatty acid that has been identified in various natural sources.[3][4] Its accurate quantification is essential for understanding its metabolic role and potential therapeutic applications. The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][5] The ICH Q2(R1) guideline outlines the necessary validation parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][5]

Comparison of Analytical Techniques: GC vs. HPLC

Gas Chromatography and High-Performance Liquid Chromatography are the most prevalent techniques for the analysis of fatty acids.[6] Each method offers distinct advantages and is suited to different analytical challenges.

Gas Chromatography (GC) is a powerful and well-established technique for the analysis of volatile and thermally stable compounds. For fatty acids, a derivatization step to convert them into more volatile fatty acid methyl esters (FAMEs) is typically required.[7] GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), provides high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their interaction with a stationary phase and a liquid mobile phase. A key advantage of HPLC for fatty acid analysis is that it can often be performed without derivatization, simplifying sample preparation.[6] When coupled with detectors like UV or Mass Spectrometry, HPLC offers high selectivity and sensitivity.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in a gaseous mobile phase.Separation of compounds in a liquid mobile phase.
Derivatization Generally required (e.g., to FAMEs).Often not required.
Typical Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS).Ultraviolet (UV), Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD).
Strengths High resolution, high sensitivity, well-established methods.[7]Versatility, no derivatization needed, suitable for thermolabile compounds.[6]
Limitations Requires derivatization, high temperatures can degrade some analytes.Can have lower resolution for complex fatty acid mixtures compared to GC.

Performance Data for Analytical Method Validation

The following tables summarize typical validation parameters for the analysis of fatty acids similar to this compound using GC-based methods. This data is compiled from published studies and serves as a benchmark for what can be expected from a validated method.

Table 1: Representative Validation Parameters for GC-MS/FID Analysis of C15 Fatty Acids

ParameterTypical PerformanceSource
Linearity (r²) > 0.995[5]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[2]
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL[2]
Accuracy (% Recovery) 90 - 110%[2]
Precision (%RSD) < 5%[5]

Table 2: Hypothetical Validation Parameters for HPLC-UV Analysis of this compound

ParameterExpected Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.3 - 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5%

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for the key stages of analysis for this compound using both GC-MS and a hypothetical HPLC-UV method.

Protocol 1: GC-MS Method for this compound

This protocol is adapted from established methods for fatty acid analysis in biological matrices.

1. Sample Preparation (Fatty Acid Methyl Ester Derivatization):

  • To 100 µL of the sample (e.g., plasma, cell lysate) in a glass tube, add a known amount of an appropriate internal standard (e.g., pentadecanoic acid-d3).

  • Add 2 mL of 1.25 M HCl in methanol.

  • Vortex the mixture and incubate at 50°C for 60 minutes to convert fatty acids to their methyl esters (FAMEs).

  • After cooling to room temperature, add 1 mL of hexane (B92381) and vortex thoroughly.

  • Centrifuge to separate the layers and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes. Ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min and hold for 10 minutes.

  • MSD Conditions: Electron Ionization (EI) at 70 eV. Acquisition in Selected Ion Monitoring (SIM) mode for the characteristic ions of this compound methyl ester.

Protocol 2: Hypothetical HPLC-UV Method for this compound

This protocol is based on general principles of reversed-phase HPLC for long-chain fatty acids.

1. Sample Preparation:

  • Sample extraction can be performed using a liquid-liquid extraction with a solvent like hexane or a solid-phase extraction (SPE) protocol depending on the matrix.

  • The extracted sample is then dissolved in the mobile phase for injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 205 nm.

Visualizing the Validation Workflow

Understanding the logical flow of the analytical method validation process is crucial for its successful implementation.

ICH_Validation_Workflow start Define Analytical Method's Intended Use dev Method Development and Optimization start->dev protocol Write Validation Protocol dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness specificity->linearity linearity->accuracy accuracy->precision precision->lod_loq lod_loq->robustness system_suitability System Suitability robustness->system_suitability report Validation Report (Summarize Data, Acceptance Criteria) system_suitability->report end Method Approved for Routine Use report->end

Caption: Workflow for analytical method validation according to ICH guidelines.

Experimental Workflow for Sample Analysis

The following diagram illustrates a typical workflow from sample collection to data analysis for the quantification of this compound.

Sample_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection Sample Collection (e.g., Plasma) extraction Lipid Extraction sample_collection->extraction derivatization Derivatization (for GC) extraction->derivatization injection Sample Injection derivatization->injection separation Chromatographic Separation (GC/HPLC) injection->separation detection Detection (MS/FID/UV) separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification report_gen Report Generation quantification->report_gen

Caption: General workflow for the analysis of this compound.

References

A Comparative Guide to Tissue Lipidomics Following 14-Pentadecenoic Acid Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the anticipated effects of 14-Pentadecenoic acid (C15:1) supplementation on the lipid profiles of key metabolic tissues. As direct comparative lipidomics studies on C15:1 are not yet prevalent in published literature, this document synthesizes information from existing research on odd-chain fatty acid metabolism and tissue-specific lipid functions to provide a well-founded, hypothetical comparison. The experimental protocols provided are based on established lipidomics methodologies.

Introduction to this compound and its Metabolic Significance

This compound is an odd-chain monounsaturated fatty acid. Unlike their even-chained counterparts, the metabolism of odd-chain fatty acids through β-oxidation yields acetyl-CoA and a terminal three-carbon molecule, propionyl-CoA.[1][2][3] Propionyl-CoA can be converted to succinyl-CoA, which then enters the Krebs cycle, contributing to gluconeogenesis and anaplerosis.[1][4] This unique metabolic fate suggests that supplementation with odd-chain fatty acids like this compound could have distinct effects on cellular energy and lipid metabolism compared to more common even-chain fatty acids. Emerging research on the related odd-chain saturated fatty acid, pentadecanoic acid (C15:0), points towards broad health benefits, including anti-inflammatory and anti-proliferative activities.[5][6]

Hypothetical Comparative Lipidomics Data

The following table presents a hypothetical summary of expected changes in major lipid classes across different tissues following chronic supplementation with this compound. These projections are based on the known metabolic roles of each tissue.

Lipid ClassLiverAdipose TissueSkeletal MuscleHeartRationale for Predicted Changes
Triacylglycerols (TAGs) Increased storage in adipose tissue; potential for reduced hepatic storage and increased utilization in heart and muscle.
Diacylglycerols (DAGs) Potential for improved signaling and reduced lipotoxicity in metabolically active tissues.
Phosphatidylcholines (PCs) Incorporation into cell membranes across all tissues.
Phosphatidylethanolamines (PEs) Incorporation into cell membranes across all tissues.
Sphingomyelins (SMs) Likely to be less directly impacted by fatty acid supplementation.
Ceramides (Cers) Potential for reduced synthesis, which is associated with improved insulin (B600854) sensitivity.
Free Fatty Acids (FFAs) Increased uptake and incorporation into complex lipids, leading to lower free levels.
Acylcarnitines (Odd-Chain) Increased levels of C3 and C5 acylcarnitines as a result of odd-chain fatty acid oxidation.

(Note: This table is a synthesized representation and requires experimental validation. ▲ = Increase, ▼ = Decrease, ↔ = No significant change)

Experimental Protocols

A comprehensive comparative lipidomics study would involve the following key steps:

Animal Supplementation and Tissue Collection
  • Animal Model: C57BL/6J mice, a common model for metabolic studies.

  • Dietary Groups:

    • Control Group: Fed a standard chow diet.

    • Treatment Group: Fed a standard chow diet supplemented with this compound.

  • Supplementation Period: 8-12 weeks to allow for significant incorporation of the fatty acid into tissue lipids.

  • Tissue Harvesting: At the end of the supplementation period, mice are euthanized, and tissues (liver, epididymal white adipose tissue, gastrocnemius muscle, and heart) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.[7][8]

Lipid Extraction from Tissues

A modified Bligh-Dyer or methyl-tert-butyl ether (MTBE) extraction method is recommended for comprehensive lipid recovery.

  • Homogenization: Approximately 50 mg of frozen tissue is homogenized in a mixture of methanol (B129727) and water, often with ceramic beads.[7]

  • Extraction: MTBE (or chloroform) is added to the homogenate, followed by vigorous mixing and centrifugation to separate the organic (lipid-containing) and aqueous phases.[9]

  • Collection and Drying: The organic phase is collected, and the solvent is evaporated under a stream of nitrogen.[8]

  • Reconstitution: The dried lipid extract is reconstituted in an appropriate solvent mixture (e.g., isopropanol:acetonitrile:water) for LC-MS analysis.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Chromatography: A reverse-phase C18 or C30 column is typically used to separate the different lipid classes. A gradient elution with solvents such as water, acetonitrile, and isopropanol, often containing additives like formic acid and ammonium (B1175870) formate, is employed.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for the detection and identification of lipid species. Data is acquired in both positive and negative ionization modes to cover a broad range of lipid classes.

  • Data Analysis: The raw data is processed using specialized software for peak picking, lipid identification (based on accurate mass and fragmentation patterns), and quantification.

Visualizations

Experimental Workflow

G cluster_study_design Study Design cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output animal_model Animal Model (e.g., C57BL/6J mice) control_group Control Diet animal_model->control_group Random Assignment treatment_group This compound Supplemented Diet animal_model->treatment_group Random Assignment tissue_harvesting Tissue Harvesting (Liver, Adipose, Muscle, Heart) control_group->tissue_harvesting After 8-12 weeks treatment_group->tissue_harvesting After 8-12 weeks lipid_extraction Lipid Extraction (MTBE Method) tissue_harvesting->lipid_extraction lc_ms LC-MS/MS Analysis lipid_extraction->lc_ms data_analysis Data Processing & Statistical Analysis lc_ms->data_analysis lipid_profiles Comparative Tissue Lipid Profiles data_analysis->lipid_profiles

Caption: Experimental workflow for comparative tissue lipidomics.

Metabolic Pathway of Odd-Chain Fatty Acids

G FA This compound (C15:1) AcylCoA Pentadecenoyl-CoA FA->AcylCoA Activation BetaOx β-Oxidation Cycles AcylCoA->BetaOx AcetylCoA Acetyl-CoA (x6) BetaOx->AcetylCoA PropionylCoA Propionyl-CoA BetaOx->PropionylCoA Final Cycle Krebs Krebs Cycle AcetylCoA->Krebs MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Carboxylation SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Isomerization SuccinylCoA->Krebs Gluco Gluconeogenesis SuccinylCoA->Gluco Energy Energy (ATP) Krebs->Energy

Caption: Metabolic fate of this compound.

Conclusion

Supplementation with this compound presents a novel dietary intervention with the potential to uniquely modulate lipid metabolism across various tissues. The distinct metabolic fate of odd-chain fatty acids, culminating in the production of propionyl-CoA, suggests that their effects may differ significantly from those of more commonly studied even-chain fatty acids. While the data presented in this guide are a synthesized projection, they provide a robust framework for designing and interpreting future comparative lipidomics studies. Such research is crucial for elucidating the full therapeutic potential of this compound and other odd-chain fatty acids in the context of metabolic diseases.

References

The Specificity Challenge: A Comparative Guide to Assessing Antibodies for 14-Pentadecenoic Acid-Containing Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of specific lipid species is paramount. This guide provides a comprehensive comparison of methodologies for assessing and quantifying lipids containing 14-Pentadecenoic acid (C15:1), with a focus on the specificity of antibody-based techniques versus mass spectrometry. Due to a notable scarcity of commercially available antibodies with validated specificity for this compound-containing lipids, this guide also offers a framework for the validation of any potential candidate antibodies against this target.

I. Current Landscape: Antibody-Based Detection of this compound Lipids

The direct detection of specific fatty acid-containing lipids using antibodies presents significant challenges. Unlike large protein antigens with complex epitopes, small lipid molecules like this compound are generally poor immunogens. The current market reflects this difficulty, with a lack of well-characterized antibodies that specifically recognize the this compound moiety within a larger lipid molecule.

Commercially available "fatty acid" antibodies are often raised against fatty acids conjugated to a carrier protein, and their specificity towards individual fatty acid species is frequently not well-documented.[1] While some research has shown the existence of antibodies against long-chain saturated fatty acids in human serum, this is not a common tool for routine laboratory use.[2]

II. Comparative Analysis of Detection Methodologies

Given the limitations of direct antibody detection, a comparison with the gold-standard alternative, mass spectrometry, is essential for researchers considering their experimental approach.

FeatureAntibody-Based Methods (e.g., ELISA, Western Blot)Mass Spectrometry (e.g., GC-MS, LC-MS)
Specificity Generally low for specific fatty acids unless rigorously validated. High potential for cross-reactivity with structurally similar lipids.High. Can distinguish between different fatty acid isomers and quantify them accurately.[3][4]
Sensitivity Can be very high (ng/mL range), depending on the antibody's affinity.Very high (ng/mL to pg/mL range).[3]
Quantitative Semi-quantitative to quantitative, but relies on the availability of a specific antibody and a reliable standard curve.Highly quantitative, especially with the use of deuterated internal standards.[4]
Throughput High-throughput is possible with ELISA formats.[5]Lower throughput compared to ELISA, but can be automated.
Sample Prep Can be simpler for some applications, but may require lipid extraction.Requires lipid extraction and often derivatization (for GC-MS).[4][6]
Cost Potentially lower cost per sample for established assays. Antibody development can be expensive.Higher initial instrument cost and operational expenses.
Application In situ visualization (Immunohistochemistry/Immunofluorescence), high-throughput screening.Comprehensive lipid profiling (lipidomics), structural elucidation.[7][8]

III. Experimental Protocols for Antibody Specificity Validation

Should a candidate antibody for this compound-containing lipids be identified or developed, rigorous validation of its specificity is crucial. The following are key experimental protocols that should be employed.

A. Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity Testing

This protocol outlines a competitive ELISA to determine the specificity of a candidate antibody.

Materials:

  • 96-well ELISA plates

  • Candidate anti-14-Pentadecenoic acid antibody

  • This compound conjugated to a carrier protein (e.g., BSA) for coating

  • Free this compound and other structurally similar fatty acids (e.g., Palmitic acid, Oleic acid) as competitors

  • Secondary antibody conjugated to HRP

  • TMB substrate and stop solution

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer)

Procedure:

  • Coating: Coat the wells of a 96-well plate with the this compound-BSA conjugate and incubate.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer.[5]

  • Competition: In a separate plate, pre-incubate the candidate antibody with serial dilutions of free this compound or other competitor fatty acids.

  • Incubation: Transfer the antibody-competitor mixtures to the coated and blocked ELISA plate and incubate.

  • Detection: Wash the plate and add the HRP-conjugated secondary antibody.[5]

  • Development: After another wash step, add the TMB substrate and allow the color to develop. Stop the reaction with the stop solution.[5]

  • Analysis: Read the absorbance at 450 nm. A decrease in signal in the presence of a competitor indicates binding of the antibody to that competitor. The degree of signal reduction with different competitors will reveal the antibody's specificity.

B. Western Blot for Detecting Proteins Modified with this compound

This protocol is adapted for detecting proteins that have been modified by a tagged version of this compound (e.g., biotinylated). This can be used to assess if an antibody recognizes the fatty acid in the context of a protein.

Materials:

  • Protein samples (control and samples with proteins potentially modified by this compound)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Candidate anti-14-Pentadecenoic acid antibody

  • HRP-conjugated secondary antibody

  • Blocking buffer

  • Wash buffer (e.g., TBS with 0.05% Tween 20)

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Prepare protein lysates and determine protein concentration.[9]

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.[9][10]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10][11]

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.[11][12]

  • Primary Antibody Incubation: Incubate the membrane with the candidate anti-14-Pentadecenoic acid antibody.[10][12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[10][12]

  • Detection: After a final wash, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]

IV. Visualizing Workflows and Pathways

To aid in understanding the experimental processes and the context of lipid metabolism, the following diagrams are provided.

ELISA_Workflow cluster_coating Plate Coating & Blocking cluster_competition Competition cluster_detection Detection coat Coat Plate with This compound-BSA wash1 Wash coat->wash1 block Block with BSA or Milk wash1->block add_sample Add Ab/Competitor Mix to Plate block->add_sample antibody Primary Antibody competitor Add Competitor (Free Fatty Acids) antibody->competitor preincubate Pre-incubate competitor->preincubate preincubate->add_sample wash2 Wash add_sample->wash2 secondary_ab Add Secondary Ab-HRP wash2->secondary_ab wash3 Wash secondary_ab->wash3 substrate Add TMB Substrate wash3->substrate stop Add Stop Solution substrate->stop read Read at 450nm stop->read

Caption: Workflow for competitive ELISA to assess antibody specificity.

Western_Blot_Workflow prep Sample Preparation (Protein Lysate) sds_page SDS-PAGE prep->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect

Caption: Key steps in the Western Blotting protocol for protein detection.

Lipid_Metabolism_Context diet Dietary Lipids / De Novo Synthesis ffa Free Fatty Acids (including this compound) diet->ffa acyl_coa Fatty Acyl-CoA ffa->acyl_coa complex_lipids Complex Lipids (Triglycerides, Phospholipids, etc.) acyl_coa->complex_lipids Esterification beta_ox Beta-Oxidation (Energy Production) acyl_coa->beta_ox

Caption: Simplified overview of fatty acid metabolism.

V. Conclusion and Recommendations

The specific detection of this compound-containing lipids using antibodies remains a significant challenge due to the lack of commercially available and validated reagents. For researchers requiring high specificity and accurate quantification, mass spectrometry-based methods are the recommended approach.

However, if a candidate antibody is being considered or developed, a rigorous validation process employing techniques such as competitive ELISA and Western blotting against tagged antigens is imperative. The protocols and comparative data presented in this guide provide a framework for making informed decisions about the most appropriate methodology for your research needs and for ensuring the reliability and specificity of your results. As the field of lipid biology advances, the development of highly specific antibodies will undoubtedly be a valuable tool, but their utility will always be contingent on thorough and transparent validation.

References

Safety Operating Guide

Proper Disposal Procedures for 14-Pentadecenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe and compliant disposal of 14-Pentadecenoic acid, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, adherence to proper chemical waste disposal protocols is paramount. This document provides detailed, step-by-step guidance for the proper disposal of this compound in both its solid form and as a solution in common laboratory solvents. By following these procedures, laboratories can maintain a safe working environment and comply with institutional and regulatory standards.

Safety and Handling Precautions

While this compound is not classified as a hazardous substance, it is crucial to handle it with care, employing standard laboratory safety practices. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical in any form.

Disposal of Solid this compound

Unused or contaminated solid this compound should be disposed of as non-hazardous solid waste.

Step-by-Step Procedure:

  • Containerization: Place the solid this compound waste into a clearly labeled, sealed, and dedicated non-hazardous waste container.

  • Labeling: The label should clearly identify the contents as "this compound (Non-Hazardous Solid Waste)" and include the date of disposal.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of the non-hazardous solid waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service. Do not dispose of solid chemical waste in regular laboratory trash bins.

Disposal of this compound Solutions

The disposal of this compound solutions is primarily governed by the hazards associated with the solvent. The following procedures outline the disposal for solutions in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol (B145695).

Quantitative Data Summary for Common Solvents

SolventKey Disposal ConsiderationsRecommended Container
Dimethylformamide (DMF) Treat as hazardous organic solvent waste.Labeled and closed container for organic solvents.
Dimethyl sulfoxide (DMSO) Treat as hazardous waste; the hazard is determined by the dissolved solute.Compatible and sealed hazardous waste container.
Ethanol Treat as hazardous waste; do not dispose of down the drain at any concentration.[1]Dedicated container for flammable liquid waste.

Experimental Protocols for Solution Disposal

Disposal of this compound in Dimethylformamide (DMF) Solution

DMF is a flammable liquid and should be handled in a well-ventilated area, preferably within a chemical fume hood.

  • Collection: Carefully transfer the DMF solution containing this compound into a designated hazardous waste container for organic solvents.[2]

  • Labeling: Label the container with "Hazardous Waste: Dimethylformamide with this compound," listing all chemical constituents and their approximate percentages.

  • Storage: Store the sealed container in a well-ventilated, flammable-safe area, away from open flames or sparks.[2]

  • Pickup: Arrange for a chemical waste pickup through your institution's EHS department.[2]

Disposal of this compound in Dimethyl sulfoxide (DMSO) Solution

DMSO can facilitate the absorption of other chemicals through the skin, so extra caution is advised.

  • Risk Assessment: The primary hazard of the mixture is determined by the dissolved solute. In this case, as this compound is non-hazardous, the primary consideration is the proper disposal of DMSO.

  • Collection: Pour the DMSO solution into a designated hazardous waste container compatible with organic solvents.

  • Segregation: Do not mix this waste stream with other types of DMSO-containing hazardous wastes.

  • Labeling: Clearly label the container "Hazardous Waste: Dimethyl Sulfoxide with this compound," indicating the concentration.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

  • Pickup: Arrange for a chemical waste pickup through your institution's EHS department.

Disposal of this compound in Ethanol Solution

Ethanol is a flammable liquid and must be disposed of as hazardous waste.

  • Collection: Transfer the ethanolic solution to a designated container for flammable liquid waste.

  • Labeling: Label the container "Hazardous Waste: Ethanol with this compound," specifying the concentration of ethanol.

  • Storage: Store the container in a dedicated, well-ventilated area away from ignition sources.

  • Prohibition of Drain Disposal: Under no circumstances should ethanol solutions be poured down the drain.[1]

  • Pickup: Schedule a hazardous waste pickup with your institution's EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_form cluster_solid cluster_solution cluster_end start Start: this compound Waste form_check Is the waste in solid form? start->form_check solid_proc Follow Solid Disposal Protocol: - Containerize in non-hazardous waste bin - Label clearly - Store in designated area - Arrange EHS pickup form_check->solid_proc Yes solvent_check Identify the Solvent form_check->solvent_check No end End: Proper Disposal solid_proc->end dmf_proc Follow DMF Solution Protocol: - Collect in hazardous waste container - Label with all constituents - Store in flammable-safe area - Arrange EHS pickup solvent_check->dmf_proc DMF dmso_proc Follow DMSO Solution Protocol: - Collect in hazardous waste container - Label with all constituents - Store in designated area - Arrange EHS pickup solvent_check->dmso_proc DMSO ethanol_proc Follow Ethanol Solution Protocol: - Collect in flammable waste container - Label with all constituents - Store away from ignition sources - Arrange EHS pickup solvent_check->ethanol_proc Ethanol dmf_proc->end dmso_proc->end ethanol_proc->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 14-Pentadecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 14-Pentadecenoic acid. The following procedures detail personal protective equipment, operational plans, and disposal methods to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to some safety data sheets[1], it is imperative to handle it with care, following standard laboratory safety protocols. Another safety data sheet for a structurally similar compound, 14-methyl Pentadecanoic Acid, indicates potential for skin, eye, and respiratory irritation[2]. Therefore, a cautious approach is warranted.

Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended to protect against potential skin irritation. Ensure gloves are inspected before use and changed regularly, or immediately if contaminated.
Eye and Face Protection Safety glasses with side shields or gogglesEssential for protecting eyes from dust particles or accidental splashes. A face shield may be necessary when handling larger quantities or if there is a significant risk of splashing.
Skin and Body Protection Laboratory coatA standard lab coat should be worn to protect street clothing and prevent skin contact.
Respiratory Protection Not generally requiredFor operations that may generate dust, such as weighing or transferring large quantities of the solid, consider working in a well-ventilated area or using a fume hood. If significant aerosolization is expected, a respirator may be appropriate based on a site-specific risk assessment.

Operational and Handling Plan

Storage: Store this compound in a tightly sealed container in a cool, dry place. Some suppliers recommend freezer storage for long-term stability[3].

Handling:

  • Avoid generating dust when handling the solid material[1].

  • Use in a well-ventilated area or under a chemical fume hood, especially when handling powders.

  • Avoid contact with skin and eyes[1].

  • Wash hands thoroughly after handling.

  • Ensure that an eyewash station and safety shower are readily accessible.

General Experimental Protocol for Handling Solid this compound:

  • Preparation: Don the appropriate PPE as outlined in the table above. Ensure the work area (e.g., chemical fume hood, balance) is clean and uncluttered.

  • Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat or paper. Minimize the creation of dust.

  • Dissolving: If the protocol requires a solution, add the weighed solid to the appropriate solvent in a suitable container (e.g., beaker, flask). This should be done in a fume hood if the solvent is volatile. This compound is soluble in solvents like DMF, DMSO, and ethanol[4][5].

  • Transfer: Use appropriate laboratory glassware and techniques to transfer the chemical or its solution.

  • Post-handling: Clean the work area, including the balance and any spills. Decontaminate or dispose of any contaminated materials according to the disposal plan. Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations[6].

  • Chemical Waste: Unused or contaminated this compound should be disposed of as chemical waste. Do not dispose of it down the drain or in the regular trash.

  • Neutralization (for acidic waste streams): If the chemical is part of an acidic solution, it may need to be neutralized with a suitable base like sodium bicarbonate before disposal[7]. The pH should be checked to ensure it is neutral (pH 7) before proceeding with disposal as aqueous waste[7].

  • Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Contaminated Materials: Any materials, such as gloves, weigh boats, or paper towels, that come into contact with this compound should be collected in a designated, labeled waste container for hazardous or chemical waste.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh Solid Chemical (Minimize Dust) prep_area->handle_weigh handle_dissolve Dissolve in Solvent (If Required) handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer cleanup_spills Clean Work Area & Spills handle_transfer->cleanup_spills dispose_solid Dispose of Contaminated Solids in Labeled Waste Container cleanup_spills->dispose_solid dispose_liquid Dispose of Liquid Waste (Neutralize if Necessary) cleanup_spills->dispose_liquid cleanup_ppe Remove PPE dispose_solid->cleanup_ppe dispose_liquid->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.